Product packaging for Ustusolate E(Cat. No.:CAS No. 1175543-06-2)

Ustusolate E

Cat. No.: B3338608
CAS No.: 1175543-06-2
M. Wt: 374.4 g/mol
InChI Key: NTEIYTQTTHYBTI-BEFOBABASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ustusolate E is a natural product found in Aspergillus ustus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O6 B3338608 Ustusolate E CAS No. 1175543-06-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] (2E,4E)-6-oxohexa-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-19(2)9-7-10-20(3)17(19)15(27-16(23)8-5-4-6-11-22)12-14-13-26-18(24)21(14,20)25/h4-6,8,11-12,15,17,25H,7,9-10,13H2,1-3H3/b6-4+,8-5+/t15-,17+,20+,21+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEIYTQTTHYBTI-BEFOBABASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1C(C=C3C2(C(=O)OC3)O)OC(=O)C=CC=CC=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1[C@@H](C=C3[C@@]2(C(=O)OC3)O)OC(=O)/C=C/C=C/C=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of Ustiloxin E?

Author: BenchChem Technical Support Team. Date: November 2025

The Elusive Chemical Identity of Ustiloxin E

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of novel chemical entities is paramount. While the family of cyclopeptide mycotoxins known as ustiloxins has garnered significant interest for their antimitotic properties, information regarding the specific analog Ustiloxin E remains conspicuously absent from the current scientific literature. Despite extensive searches of chemical databases and scholarly articles, the chemical structure, along with associated quantitative data and experimental protocols for Ustiloxin E, could not be located.

Ustiloxins are produced by various fungi, most notably Ustilaginoidea virens, the causal agent of rice false smut disease.[1] These mycotoxins are characterized by a core 13-membered macrocyclic peptide structure, which includes a unique ether linkage between tyrosine and isoleucine residues.[1][2] Variations in the amino acid sequence and other structural modifications give rise to different analogs, such as the well-documented Ustiloxins A, B, C, D, F, and G.[1][3]

The general structure of known ustiloxins consists of a cyclic tetrapeptide. For instance, Ustiloxin A has the molecular formula C₂₈H₄₃N₅O₁₂S and Ustiloxin B has the formula C₂₆H₃₉N₅O₁₂S.[4][5] These compounds are ribosomally synthesized and post-translationally modified peptides.[1] Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process in cell division, which has made them subjects of interest in cancer research.[]

While detailed information is available for several ustiloxin analogs, including their isolation, structure elucidation, and biological activity, Ustiloxin E is not among them. It is plausible that Ustiloxin E is an extremely rare analog that has been isolated but not yet fully characterized or that the designation was preliminary and has not been formally published. As such, a technical guide on its chemical structure, quantitative data, and experimental protocols cannot be provided at this time.

Researchers interested in the broader class of ustiloxins can, however, find a wealth of information on the characterized analogs. The following sections provide a general overview of the data presentation, experimental protocols, and pathway visualizations that would be included in a technical guide for a known ustiloxin, which could serve as a template should information on Ustiloxin E become available.

General Methodologies for Ustiloxin Analysis

The study of ustiloxins employs a range of sophisticated analytical and biochemical techniques. Below are generalized experimental protocols that are typically used for the isolation, characterization, and biological evaluation of these mycotoxins.

Table 1: Physicochemical Properties of Characterized Ustiloxins
Ustiloxin AnalogMolecular FormulaMolecular Weight ( g/mol )CAS Number
Ustiloxin AC₂₈H₄₃N₅O₁₂S673.7143557-93-1[5]
Ustiloxin BC₂₆H₃₉N₅O₁₂S645.7151841-41-7[][4]
Ustiloxin DC₂₃H₃₄N₄O₈494.5158243-18-6[7]
Experimental Protocols

1. Isolation and Purification of Ustiloxins from Fungal Cultures:

  • Culture: Ustilaginoidea virens is cultured on a suitable medium, such as potato sucrose agar (PSA), to induce the production of ustiloxins.

  • Extraction: The fungal mycelia and culture broth are typically extracted with a polar solvent, such as methanol or water, to isolate the water-soluble ustiloxins.

  • Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This often includes column chromatography on resins like Diaion HP-20, followed by preparative high-performance liquid chromatography (HPLC) on a C18 column.

2. Structure Elucidation:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the purified compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the amino acid sequence and stereochemistry.

  • Amino Acid Analysis: Acid hydrolysis of the peptide followed by chromatographic analysis of the resulting amino acids helps to confirm the amino acid composition.

3. Biological Activity Assays (Antimitotic Activity):

  • Tubulin Polymerization Assay: The ability of the ustiloxin to inhibit the polymerization of tubulin into microtubules is assessed in vitro. This is often done by monitoring the change in turbidity or fluorescence of a tubulin solution in the presence of the compound.

  • Cell Viability Assays: The cytotoxic effects of the ustiloxin on various cancer cell lines are evaluated using assays such as the MTT or XTT assay, which measure the metabolic activity of viable cells.

Visualizing Ustiloxin's Mechanism of Action

To illustrate the biological context in which ustiloxins function, a signaling pathway diagram can be constructed. The primary mechanism of action for known ustiloxins is the disruption of microtubule dynamics.

Ustiloxin_Mechanism cluster_cell Eukaryotic Cell Ustiloxin Ustiloxin Tubulin Dimers Tubulin Dimers Ustiloxin->Tubulin Dimers Binds to Microtubule Microtubule Ustiloxin->Microtubule Inhibits Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Forms Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle->Cell Cycle Arrest (G2/M) Disruption leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Induces

Caption: Ustiloxin's inhibitory effect on microtubule polymerization.

References

Ustiloxin E: A Technical Guide to its Discovery, Natural Source, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ustiloxin E is a member of the cyclopeptide mycotoxin family known as ustiloxins, which are produced by the pathogenic fungus Ustilaginoidea virens. This fungus is the causative agent of rice false smut disease, a significant threat to rice production worldwide. Ustiloxins, including Ustiloxin E, exhibit potent antimitotic activity by inhibiting tubulin polymerization, making them of considerable interest for their potential applications in cancer chemotherapy. This technical guide provides an in-depth overview of the discovery of Ustiloxin E, its natural source, and detailed methodologies for its isolation and characterization. Furthermore, it delves into the ribosomal biosynthesis of ustiloxins and presents available data on their biological activities, with a focus on providing a comparative analysis of the different ustiloxin analogues.

Discovery and Natural Source

Ustiloxin E, along with its congeners Ustiloxins A, B, C, and D, was first isolated and characterized from the water extracts of false smut balls on rice panicles caused by the fungus Ustilaginoidea virens[1]. These false smut balls are ball-like colonies formed from individual rice grains infected by the fungus[2]. U. virens is an ascomycetous pathogen that transforms individual grains of the rice panicle into these fungal structures, which serve as the primary natural source of ustiloxins[2]. While U. virens is the principal producer, ustiloxin analogues have also been isolated from other fungi, including Aspergillus flavus and Phomopsis leptostromiformis[3].

Table 1: Physicochemical Properties of Ustiloxin E

PropertyValueReference
Molecular FormulaC28H41N5O11SInferred from structure
Molecular Weight655.7 g/mol Inferred from structure
Core Structure13-membered macrocyclic peptide[3]

Experimental Protocols

Isolation of Ustiloxin E from Ustilaginoidea virens

The following protocol is a representative method for the isolation of ustiloxins, including Ustiloxin E, from rice false smut balls, compiled from several published procedures.

Experimental Workflow for Ustiloxin Isolation

G cluster_0 Extraction cluster_1 Purification cluster_2 Separation cluster_3 Characterization A Rice False Smut Balls B Homogenization in Water A->B C Centrifugation B->C D Aqueous Extract C->D E Macroporous Resin Chromatography D->E F Elution with Ethanol-Water Gradient E->F G Fraction Collection F->G H ODS Column Chromatography G->H I Elution with Methanol-Water Gradient H->I J Further Purification (e.g., Sephadex G-15) I->J K Isolation of Ustiloxin E J->K L HPLC Analysis K->L M LC-MS/MS Analysis K->M N NMR Spectroscopy K->N O Structural Elucidation L->O M->O N->O

Caption: Workflow for the isolation and characterization of Ustiloxin E.

Methodology:

  • Extraction: Dried and powdered rice false smut balls are extracted with ultrapure water. The mixture is homogenized and then centrifuged to separate the aqueous extract containing the water-soluble ustiloxins.

  • Purification: The aqueous extract is loaded onto a macroporous resin column (e.g., Amberlite XAD). The column is washed with water to remove impurities, and the ustiloxins are then eluted with a stepwise gradient of ethanol in water.

  • Chromatographic Separation: The ustiloxin-containing fractions are further purified by open column chromatography on a C18 reversed-phase (ODS) silica gel. Elution with a methanol-water gradient allows for the separation of the different ustiloxin analogues.

  • Fine Purification: Fractions containing Ustiloxin E are further purified using gel filtration chromatography (e.g., Sephadex G-15) and/or preparative high-performance liquid chromatography (HPLC).

  • Characterization: The structure of the isolated Ustiloxin E is confirmed using a combination of analytical techniques, including HPLC, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Analysis

Quantitative analysis of Ustiloxin E in biological samples can be performed using HPLC with UV detection or, for higher sensitivity and specificity, LC-MS/MS. A calibration curve is generated using a purified Ustiloxin E standard to determine the concentration in the samples.

Biosynthesis of Ustiloxin E

Ustiloxins are ribosomally synthesized and post-translationally modified peptides (RiPPs)[4][5]. The biosynthesis is governed by a gene cluster that has been identified in both U. virens and A. flavus[4][5].

The core of the biosynthesis pathway is the precursor peptide, UstA. In U. virens, the ustA gene encodes a precursor protein containing multiple repeats of the core tetrapeptide sequences Tyr-Val-Ile-Gly (YVIG) and Tyr-Ala-Ile-Gly (YAIG)[4][5][6]. These sequences are the precursors for Ustiloxin A and Ustiloxin B, respectively.

The chemical structure of Ustiloxin E is closely related to Ustiloxin A, with the difference being the presence of a dehydro-α-aminobutyric acid residue instead of a valine. This suggests that the precursor for Ustiloxin E is likely the same YVIG tetrapeptide as Ustiloxin A, which undergoes a specific post-translational modification.

Proposed Biosynthetic Pathway of Ustiloxin E

G cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification A ustA gene B UstA Precursor Protein (with YVIG repeats) A->B C Proteolytic Cleavage B->C D YVIG Tetrapeptide C->D E Macrocyclization (UstQ, UstYa, UstYb) D->E F Cyclic Peptide Intermediate E->F G Side Chain Modification (UstC, UstF1, UstF2, UstD) F->G H Ustiloxin A G->H I Further Modification (e.g., Dehydrogenation) H->I J Ustiloxin E I->J G A Nutrient Availability B TOR Signaling Pathway A->B C Ustiloxin Biosynthesis Gene Cluster (ust genes) B->C Negative Regulation D Ustiloxin Production C->D

References

The Ribosomal Pathway to Ustiloxin E: A Technical Guide to its Biosynthesis in Ustilaginoidea virens

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of Ustiloxin E, a cyclic peptide mycotoxin produced by the rice false smut fungus, Ustilaginoidea virens. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the molecular machinery responsible for the synthesis of this potent antimitotic agent.

Executive Summary

Ustiloxins are a class of mycotoxins that pose a significant threat to rice production and food safety. Among them, Ustiloxin E is of particular interest due to its biological activity. Initially believed to be synthesized via a non-ribosomal peptide synthetase (NRPS) mechanism, recent genomic and transcriptomic analyses have revealed a ribosomal peptide synthetic (RiPS) pathway. This guide will detail the key components of this pathway, from the precursor peptide to the final modified molecule, supported by quantitative data and detailed experimental methodologies.

The Ustiloxin E Biosynthetic Gene Cluster

The biosynthesis of Ustiloxin E is orchestrated by a dedicated gene cluster in Ustilaginoidea virens, identified under NCBI accession number BR001221.[1][2] This cluster contains genes encoding the precursor peptide and a suite of modifying enzymes responsible for the intricate post-translational modifications that yield the final active compound. Homology to the ustiloxin B biosynthetic gene cluster in Aspergillus flavus was instrumental in its identification.[1]

Table 1: Genes in the U. virens Ustiloxin Biosynthetic Cluster and Their Putative Functions

Gene ID (uv_)Homologue in A. flavusPutative Function
ustTustTMFS multidrug transporter
ustSustSGlutathione S-transferase
ustMustMSAM-dependent methyltransferase
ustRustRC6 transcription factor
ustCustCCytochrome P450
ustAustAUstiloxin precursor protein
ustYaustYaHypothetical protein
ustYbustYbHypothetical protein
ustQustQTyrosinase
ustF1ustF1Flavin-containing monooxygenase
ustF2ustF2Flavin-containing monooxygenase
ustDustDPLP-dependent cysteine desulfurase
ustOustOPyridoxamine 5'-phosphate oxidase-like enzyme

Source: Adapted from Umemura et al., 2015.[1]

The Biosynthesis Pathway of Ustiloxin E

The synthesis of Ustiloxin E follows a ribosomal peptide synthesis (RiPS) pathway. This process begins with the ribosomal synthesis of a precursor peptide, UstA, which is then extensively modified by a series of enzymes encoded within the gene cluster.

G Figure 1: Proposed Biosynthesis Pathway of Ustiloxin E cluster_ribosome Ribosomal Synthesis cluster_modification Post-Translational Modification ustA_gene ustA gene ribosome Ribosome ustA_gene->ribosome Transcription & Translation Precursor_Peptide Precursor Peptide (UstA) with core TYIG motif ribosome->Precursor_Peptide Synthesis Proteolysis Proteolytic Cleavage Precursor_Peptide->Proteolysis UstYa/Yb? Cyclization Cyclization (Ether Linkage) Proteolysis->Cyclization UstQ (Tyrosinase?) Modification Side Chain Modification (e.g., Hydroxylation, Methylation) Cyclization->Modification UstC, UstF1/F2, UstM, UstD, UstO Ustiloxin_E Mature Ustiloxin E Modification->Ustiloxin_E

Caption: Proposed ribosomal biosynthesis pathway of Ustiloxin E.

The precursor peptide, UstA, contains multiple repeats of core tetrapeptide motifs. For Ustiloxin E, the relevant core motif is Tyr-Ile-Gly (YIG), which is a variation of the Tyr-Ala-Ile-Gly (YAIG) and Tyr-Val-Ile-Gly (YVIG) motifs found for Ustiloxins A and B.[1][3] Following translation, this precursor undergoes a series of post-translational modifications, including proteolytic cleavage to release the core peptide, cyclization via an ether linkage between the tyrosine and isoleucine residues, and various modifications to the side chains, such as hydroxylation and methylation, catalyzed by enzymes like cytochromes P450 and methyltransferases.[1]

Regulation of Ustiloxin Biosynthesis

The biosynthesis of ustiloxins is regulated by complex signaling networks. The Target of Rapamycin (TOR) signaling pathway has been identified as a key negative regulator.[4][5] Inhibition of the TOR kinase with rapamycin leads to a significant upregulation of genes within the ustiloxin biosynthetic cluster.

Table 2: Quantitative Gene Expression Analysis in Response to TOR Pathway Inhibition

GeneFold Change in Expression (Rapamycin-treated vs. Control)
ustO~3.5
ustD~3.0
ustF2~4.0
ustQ~2.5
ustYb~3.8
ustYa~3.2
ustA~4.5
ustR~2.8
ustM~3.0
ustS~2.2
ustT~2.5

Data is approximated from graphical representations in Yu et al., 2025 and represents relative expression levels determined by RT-qPCR.[4]

Experimental Protocols

Gene Knockout for Functional Analysis

To elucidate the function of individual genes within the biosynthetic cluster, a gene knockout strategy using CRISPR-Cas9 is commonly employed.

G Figure 2: Workflow for Gene Knockout and Analysis cluster_prep Preparation cluster_transform Transformation & Selection cluster_analysis Analysis gRNA_design Design gRNAs targeting gene of interest Vector_construction Construct CRISPR-Cas9 vector gRNA_design->Vector_construction Transformation Transform with CRISPR vector Vector_construction->Transformation Protoplast_prep Prepare U. virens protoplasts Protoplast_prep->Transformation Selection Select transformants on selective medium Transformation->Selection Genomic_DNA_extraction Genomic DNA extraction Selection->Genomic_DNA_extraction HPLC_MS_analysis HPLC-MS/MS analysis of Ustiloxin E production Selection->HPLC_MS_analysis Phenotypic_analysis Phenotypic analysis Selection->Phenotypic_analysis PCR_verification PCR verification of gene deletion Genomic_DNA_extraction->PCR_verification

Caption: Experimental workflow for gene functional analysis.

Protocol:

  • gRNA Design and Vector Construction: Design two or more single guide RNAs (sgRNAs) targeting the 5' and 3' ends of the gene of interest to ensure a complete deletion. These are cloned into a vector containing the Cas9 nuclease and a selection marker.

  • Protoplast Preparation and Transformation: U. virens mycelia are treated with cell wall-degrading enzymes to generate protoplasts. The CRISPR-Cas9 vector is then introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation or electroporation.

  • Selection and Verification: Transformed protoplasts are regenerated on a selective medium. Genomic DNA is extracted from putative mutants, and PCR is used to confirm the deletion of the target gene.

  • Metabolite Analysis: The knockout mutants are cultured, and the supernatant and mycelia are extracted. The extracts are then analyzed by HPLC-MS/MS to determine the impact of the gene deletion on Ustiloxin E production.

Quantification of Ustiloxin E by HPLC-MS/MS

Protocol:

  • Sample Preparation: Fungal cultures are grown in a suitable liquid medium. The culture filtrate is collected, and the mycelia are harvested and lyophilized. Both are extracted with a solvent mixture, typically methanol/water. The extract is then filtered and concentrated.

  • Chromatographic Separation: The extract is injected onto a C18 reversed-phase HPLC column. A gradient elution is performed using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Ustiloxin E.

  • Quantification: A calibration curve is generated using authentic Ustiloxin E standards of known concentrations. The concentration of Ustiloxin E in the samples is determined by comparing the peak area to the calibration curve.[6][7][8]

Conclusion

The biosynthesis of Ustiloxin E in Ustilaginoidea virens is a complex process involving a ribosomally synthesized precursor peptide and a series of enzymatic post-translational modifications. Understanding this pathway is critical for developing strategies to mitigate the impact of this mycotoxin in agriculture and for exploring its potential as a lead compound in drug development. The methodologies and data presented in this guide provide a foundation for further research into this fascinating biosynthetic system.

References

Mechanism of Action of Ustiloxin E as a Tubulin Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ustiloxin E belongs to a family of cyclic peptide mycotoxins that exhibit potent antimitotic activity by targeting tubulin, a key component of the cytoskeleton. This technical guide provides an in-depth overview of the mechanism of action of Ustiloxin E as a tubulin inhibitor. While specific quantitative data for Ustiloxin E is limited in publicly available literature, this guide leverages the extensive research on its close analogs—Ustiloxins A, B, C, and D—to elucidate its biochemical and cellular effects. The primary mechanism involves the inhibition of tubulin polymerization by binding to the vinca domain on β-tubulin, leading to microtubule destabilization, G2/M cell cycle arrest, and ultimately, apoptosis. This guide details the molecular interactions, summarizes key quantitative data from related compounds, outlines relevant experimental protocols, and provides visual representations of the mechanism and experimental workflows.

Introduction

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function.[2] Consequently, tubulin has emerged as a major target for the development of anticancer drugs.[1] Tubulin inhibitors are broadly classified as microtubule-stabilizing or -destabilizing agents.[1]

Ustiloxins are a class of cyclic peptides produced by the fungus Ustilaginoidea virens, which causes false smut disease in rice.[3][4] Several members of this family, including Ustiloxins A, B, C, D, and E, have been identified as potent antimitotic agents.[3][5] Their mechanism of action involves the inhibition of tubulin polymerization, placing them in the category of microtubule-destabilizing agents.[5] This guide focuses on the mechanism of action of Ustiloxin E, inferring its properties from the more extensively studied members of the ustiloxin family.

Molecular Mechanism of Action

Binding to the Vinca Domain of β-Tubulin

Ustiloxins exert their tubulin-inhibiting effect by binding to a specific site on the β-tubulin subunit.[6] Competitive binding assays have demonstrated that ustiloxins compete with rhizoxin and phomopsin A, indicating that they bind to the vinca domain.[5] This binding site is distinct from the colchicine and taxol binding sites.[7]

The interaction of ustiloxins with the vinca domain is non-covalent. The binding of Ustiloxin D to this site has been elucidated by X-ray crystallography (PDB ID: 3UT5), revealing key interactions with amino acid residues at the interface between two tubulin heterodimers in a curved protofilament-like assembly.[6] This binding event sterically hinders the conformational changes required for the incorporation of tubulin dimers into the growing microtubule, thus inhibiting polymerization.[6]

Inhibition of Tubulin Polymerization and Microtubule Depolymerization

By binding to tubulin, ustiloxins potently inhibit the polymerization of tubulin into microtubules.[5] This has been demonstrated in vitro using purified tubulin. Furthermore, ustiloxins can also induce the depolymerization of pre-formed microtubules.[5] This dual action of inhibiting assembly and promoting disassembly disrupts the dynamic equilibrium of the microtubule network within the cell.

Quantitative Data (for Ustiloxin Analogs)

Table 1: Inhibition of Tubulin Polymerization by Ustiloxin Analogs

CompoundIC50 (µM) for Tubulin Polymerization InhibitionReference
Ustiloxin A0.7[5]
Ustiloxin B2.8[5]
Ustiloxin C4.4[5]
Ustiloxin D6.6[5]

Table 2: Inhibition of Radiolabelled Rhizoxin Binding to Tubulin by Ustiloxin Analogs

CompoundKi (µM)Reference
Ustiloxin A0.08[5]
Ustiloxin B0.13[5]
Ustiloxin C0.23[5]

Cellular Effects

The disruption of microtubule dynamics by Ustiloxin E leads to significant downstream cellular consequences, culminating in cell death.

G2/M Cell Cycle Arrest

Microtubules are the primary component of the mitotic spindle, which is essential for the segregation of chromosomes during mitosis. By disrupting the microtubule network, Ustiloxin E and its analogs cause a failure in proper spindle formation.[8][9] This activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[8][10]

Induction of Apoptosis

Prolonged arrest at the G2/M phase can trigger the intrinsic apoptotic pathway.[11][12] While the precise signaling cascade initiated by ustiloxins has not been fully elucidated, it is known that disruption of microtubule dynamics can lead to the activation of pro-apoptotic proteins and the mitochondrial-mediated cell death pathway.[13][14]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of tubulin inhibitors like Ustiloxin E.

Tubulin Polymerization Assay

This assay measures the extent of tubulin polymerization in vitro by monitoring the change in turbidity of a tubulin solution.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

Materials:

  • Lyophilized tubulin protein (>97% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Ustiloxin E stock solution (in DMSO or water)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a stock solution of tubulin (e.g., 10 mg/mL) in General Tubulin Buffer on ice.

  • Prepare a reaction mixture containing tubulin (final concentration 2-4 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10% v/v) in General Tubulin Buffer. Keep the mixture on ice.

  • Add varying concentrations of Ustiloxin E or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiate the polymerization reaction by adding the tubulin reaction mixture to each well.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance as a function of time. The IC50 value can be determined by plotting the maximum rate of polymerization or the final absorbance against the logarithm of the Ustiloxin E concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Ustiloxin E stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Ustiloxin E for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the Ustiloxin E concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide, PI). The fluorescence intensity of the stained cells is proportional to their DNA content, which allows for the differentiation of cells in G0/G1, S, and G2/M phases.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • Ustiloxin E stock solution

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Ustiloxin E at various concentrations for a defined period (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be quantified.

Visualizations

Signaling Pathway of Ustiloxin E Action

UstiloxinE_Pathway UstiloxinE Ustiloxin E Tubulin α/β-Tubulin Heterodimers UstiloxinE->Tubulin VincaDomain Binds to Vinca Domain on β-Tubulin Tubulin->VincaDomain Interaction PolymerizationInhibition Inhibition of Tubulin Polymerization VincaDomain->PolymerizationInhibition Depolymerization Induction of Microtubule Depolymerization VincaDomain->Depolymerization MicrotubuleDisruption Microtubule Network Disruption PolymerizationInhibition->MicrotubuleDisruption Depolymerization->MicrotubuleDisruption SpindleFailure Mitotic Spindle Failure MicrotubuleDisruption->SpindleFailure G2MArrest G2/M Cell Cycle Arrest SpindleFailure->G2MArrest Apoptosis Apoptosis G2MArrest->Apoptosis

Caption: Mechanism of Ustiloxin E-induced apoptosis.

Experimental Workflow for Tubulin Polymerization Assay

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis TubulinPrep Prepare Tubulin Stock (on ice) ReactionMix Prepare Reaction Mix (Tubulin, GTP, Glycerol) TubulinPrep->ReactionMix Initiate Add Reaction Mix to Plate (Initiate Polymerization at 37°C) ReactionMix->Initiate PlatePrep Add Ustiloxin E/ Vehicle to 96-well plate PlatePrep->Initiate Spectro Measure Absorbance at 340 nm (every minute for 60 min) Initiate->Spectro DataAnalysis Plot Absorbance vs. Time Calculate IC50 Spectro->DataAnalysis

Caption: Workflow for in vitro tubulin polymerization assay.

Conclusion

Ustiloxin E, as a member of the ustiloxin family of cyclic peptides, is a potent inhibitor of tubulin polymerization. By binding to the vinca domain of β-tubulin, it disrupts microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. While further studies are needed to determine the specific quantitative inhibitory parameters for Ustiloxin E, the well-documented activity of its analogs provides a strong foundation for its characterization as an antimitotic agent. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of Ustiloxin E and other novel tubulin inhibitors.

References

Ustiloxin E: A Technical Guide on Biological Activity and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ustiloxin E belongs to a class of cyclopeptide mycotoxins produced by various fungi, including Ustilaginoidea virens and Phomopsis leptostromiformis. While research on Ustiloxin E is limited, the broader family of ustiloxins is recognized for potent biological activities, primarily as antimitotic agents that inhibit tubulin polymerization. This technical guide synthesizes the available information on the biological activity and cytotoxicity of ustiloxins, with a specific focus on what can be inferred for Ustiloxin E. It provides an overview of their mechanism of action, summarizes cytotoxic data against various cell lines, details relevant experimental protocols, and visualizes a key signaling pathway implicated in their toxicity.

Introduction

Ustiloxins are a group of cyclic peptides characterized by a 13-membered ring structure. Ustiloxin E, along with its analogues such as Ustiloxins A, B, C, and D, has been isolated from fungal sources.[1] The primary mechanism of action for this class of mycotoxins is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, placing them in a category of compounds with potential applications as anticancer agents.[2] However, their inherent toxicity, particularly nephrotoxicity, necessitates a thorough understanding of their biological effects for any therapeutic development.[3][4]

Biological Activity and Mechanism of Action

The principal biological activity of ustiloxins is their potent inhibition of tubulin polymerization.[2] By binding to tubulin, they prevent the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[5]

The following diagram illustrates the workflow for assessing tubulin polymerization inhibition.

G Experimental Workflow: Tubulin Polymerization Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis tubulin Purified Tubulin mix Mix Tubulin, Buffer, GTP, and Test Compound tubulin->mix buffer Polymerization Buffer (e.g., G-PEM) buffer->mix gtp GTP Solution gtp->mix test_compound Ustiloxin E (or analog) test_compound->mix incubate Incubate at 37°C mix->incubate measure Measure Fluorescence/Absorbance over time incubate->measure plot Plot Polymerization Curves measure->plot calc_ic50 Calculate IC50 Value plot->calc_ic50 G Ustiloxin-Induced TLR2/MAPK/NF-κB Signaling Pathway Ustiloxins Ustiloxins TLR2 TLR2 Ustiloxins->TLR2 Activates MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR2->MAPK_pathway Activates NFkB NF-κB (p65) MAPK_pathway->NFkB Phosphorylates & Activates Nucleus Nucleus NFkB->Nucleus Translocates to Gene_expression Pro-inflammatory & Profibrotic Gene Expression Nucleus->Gene_expression Induces

References

Unraveling the Antimitotic Potential of Ustiloxin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustiloxin E, a cyclopeptide mycotoxin, belongs to a family of potent antimitotic agents isolated from the fungus Ustilaginoidea virens, which is responsible for the false smut disease in rice panicles.[1] These natural products have garnered significant interest in the field of oncology due to their profound inhibitory effects on microtubule assembly, a critical process in cell division. This technical guide provides an in-depth overview of the antimitotic properties of Ustiloxin E, including its mechanism of action, available quantitative data on related compounds, detailed experimental protocols for its characterization, and visualizations of the pertinent biological pathways and experimental workflows. While specific quantitative data for Ustiloxin E is limited in publicly available literature, this guide leverages data from its closely related analogs, primarily Ustiloxins A, B, C, and D, to provide a comprehensive understanding of its potential.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism underlying the antimitotic activity of the ustiloxin family, including Ustiloxin E, is the potent inhibition of tubulin polymerization.[2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in the formation of the mitotic spindle during cell division. By disrupting the assembly of these critical structures, ustiloxins effectively halt the cell cycle, leading to apoptosis in rapidly dividing cancer cells.[3]

Biochemical studies have demonstrated that ustiloxins bind to tubulin, preventing the formation of microtubules and even causing the depolymerization of pre-formed microtubules.[4] The binding site for ustiloxins is believed to be at the Vinca domain of β-tubulin, a site distinct from the colchicine-binding site but overlapping with the binding sites of other antimitotic agents like rhizoxin and maytansine.[4] This interaction disrupts the longitudinal association of tubulin dimers, a crucial step in microtubule elongation.

Quantitative Data on Ustiloxin Activity

While specific quantitative data for Ustiloxin E's antimitotic activity remains elusive in peer-reviewed literature, the activities of other ustiloxins provide a strong indication of its potential potency. The following tables summarize the available inhibitory concentrations (IC50) for tubulin polymerization and cytotoxicity against various cancer cell lines for other members of the ustiloxin family.

Table 1: Inhibition of Porcine Brain Tubulin Polymerization by Ustiloxins

Ustiloxin AnalogIC50 (µM)
Ustiloxin A0.7[4]
Ustiloxin B2.8[4]
Ustiloxin C4.4[4]
Ustiloxin D6.6[4]
Ustiloxin E Data not available

Table 2: Cytotoxicity of Ustiloxins Against Human Cancer Cell Lines

Ustiloxin AnalogCell LineIC50 (µM)
Ustiloxin ABGC-823 (Gastric)2.66[5]
A549 (Lung)3.12[5]
Ustiloxin BBGC-823 (Gastric)1.03[5]
HCT116 (Colon)7.2[5]
NCI-H1650 (Lung)21.6[5]
HepG2 (Liver)13.0[5]
Ustiloxin GA549 (Lung)36.5[5]
A375 (Melanoma)22.5[5]
Ustiloxin E Data not available

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in turbidity (light scattering) at 340 nm.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[6]

  • GTP solution (100 mM)[6]

  • Glycerol[6]

  • Ustiloxin E (or other test compounds)

  • 96-well microplate, spectrophotometer capable of reading absorbance at 340 nm at 37°C[6]

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer on ice.[6]

  • Add GTP to the tubulin solution to a final concentration of 1 mM and glycerol to a final concentration of 10%.[6]

  • Prepare serial dilutions of Ustiloxin E in General Tubulin Buffer.

  • In a pre-warmed 96-well plate at 37°C, add 10 µL of the Ustiloxin E dilution (or buffer for control).[6]

  • To initiate polymerization, add 100 µL of the tubulin solution to each well.[6]

  • Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C.[6]

  • The rate of polymerization and the maximum polymer mass are calculated from the absorbance curves. The IC50 value is determined by plotting the inhibition of polymerization against the concentration of Ustiloxin E.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • Ustiloxin E (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm[7]

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Prepare serial dilutions of Ustiloxin E in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the Ustiloxin E dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of Ustiloxin E.

Visualizations

Signaling Pathway of Ustiloxin E-Induced G2/M Arrest

Ustiloxin E, as a microtubule-destabilizing agent, is expected to induce cell cycle arrest at the G2/M phase. This arrest is a complex process involving multiple signaling pathways that monitor the integrity of the mitotic spindle. While the specific pathway for Ustiloxin E has not been fully elucidated, a general pathway for microtubule-targeting agents is depicted below.

G2M_Arrest_Pathway UstiloxinE Ustiloxin E Tubulin α/β-Tubulin Dimers UstiloxinE->Tubulin binds to Microtubules Microtubule Polymerization Tubulin->Microtubules inhibits Spindle Mitotic Spindle Disruption Microtubules->Spindle leads to SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC APC_Cdc20 Anaphase-Promoting Complex (APC/C-Cdc20) Inhibition SAC->APC_Cdc20 Securin Securin Stabilization APC_Cdc20->Securin Separase Separase Inactivation Securin->Separase Cohesin Cohesin Remains Intact Separase->Cohesin cannot cleave Anaphase Anaphase Onset Blocked Cohesin->Anaphase prevents G2M_Arrest G2/M Arrest Anaphase->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis prolonged arrest leads to

Caption: Ustiloxin E-induced G2/M arrest signaling pathway.

Experimental Workflow for In Vitro Tubulin Polymerization Assay

The following diagram illustrates the key steps in the experimental workflow for assessing the effect of Ustiloxin E on tubulin polymerization.

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin_Prep Prepare Tubulin Solution (3 mg/mL in buffer on ice) GTP_Glycerol Add GTP (1 mM) and Glycerol (10%) Tubulin_Prep->GTP_Glycerol Initiation Initiate Polymerization by adding Tubulin Solution GTP_Glycerol->Initiation Compound_Prep Prepare Serial Dilutions of Ustiloxin E Plate_Setup Add Ustiloxin E dilutions to pre-warmed 96-well plate Compound_Prep->Plate_Setup Plate_Setup->Initiation Measurement Measure Absorbance at 340 nm every minute for 60 min at 37°C Initiation->Measurement Curve_Generation Generate Polymerization Curves Measurement->Curve_Generation IC50_Calc Calculate IC50 Value Curve_Generation->IC50_Calc

Caption: Workflow for in vitro tubulin polymerization assay.

Logical Relationship of Ustiloxin E's Antimitotic Action

This diagram illustrates the logical flow from the molecular interaction of Ustiloxin E to its ultimate cellular effect.

Logical_Relationship UstiloxinE Ustiloxin E Target Target: β-Tubulin (Vinca Domain) UstiloxinE->Target Interacts with Mechanism Mechanism: Inhibition of Microtubule Assembly Target->Mechanism Leads to Cellular_Effect Cellular Effect: Mitotic Spindle Disruption Mechanism->Cellular_Effect Results in Outcome Outcome: G2/M Phase Arrest & Apoptosis Cellular_Effect->Outcome

Caption: Logical flow of Ustiloxin E's antimitotic action.

Conclusion

Ustiloxin E, as a member of the ustiloxin family of cyclic peptides, holds significant promise as an antimitotic agent for cancer therapy. Its core mechanism of action, the inhibition of tubulin polymerization, is a well-validated strategy for targeting rapidly proliferating cancer cells. While specific quantitative data for Ustiloxin E remains to be fully characterized, the potent activity of its analogs suggests that it is a valuable candidate for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of Ustiloxin E and its derivatives. Future studies should focus on elucidating the precise IC50 values of Ustiloxin E for both tubulin polymerization and cytotoxicity, as well as a more detailed investigation into the specific signaling pathways it modulates.

References

An In-depth Technical Guide to Ustiloxin E and its Congeners for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the potent cyclopeptide mycotoxins known as ustiloxins, with a specific focus on Ustiloxin E and its structural relationship to other congeners. This guide details their biological activities, methods of isolation and analysis, and their mechanism of action as potent inhibitors of tubulin polymerization.

Ustiloxins are a class of cyclic peptide mycotoxins produced by various fungi, most notably Ustilaginoidea virens, the causative agent of rice false smut disease.[1] These compounds are characterized by a 13-membered macrocyclic ring containing a unique ether linkage between a tyrosine and an isoleucine residue.[2] Since the initial discovery of Ustiloxin A, a number of congeners have been identified, including Ustiloxins B, C, D, E, F, and G.[1][3] The structural diversity among these congeners, primarily arising from variations in amino acid residues and other modifications, leads to a range of biological activities, making them of significant interest to researchers in natural product chemistry, toxicology, and drug development.[2]

Core Structure and Congener Variations

The fundamental structure of ustiloxins is a cyclic tetrapeptide. The structural variations among the congeners are a result of substitutions at different positions of the core structure. For instance, the difference between Ustiloxin A and B lies in the amino acid at a specific position, being valine in Ustiloxin A and alanine in Ustiloxin B.

While the structures of many ustiloxin congeners are well-documented, the specific chemical structure of Ustiloxin E has been less commonly depicted in readily available literature since its initial isolation was reported alongside Ustiloxins A-D.[1] However, chemical databases record its molecular formula as C₂₈H₄₁N₅O₁₅S.[4]

Table 1: Known Ustiloxin Congeners and their Molecular Formulas

CongenerMolecular Formula
Ustiloxin AC₂₈H₄₃N₅O₁₂S
Ustiloxin BC₂₆H₃₉N₅O₁₂S
Ustiloxin DC₂₃H₃₄N₄O₈
Ustiloxin EC₂₈H₄₁N₅O₁₅S
Ustiloxin FNot available
Ustiloxin GNot available

Biological Activity and Mechanism of Action

The primary mechanism of action for ustiloxins is the inhibition of tubulin polymerization, a critical process in the formation of microtubules.[5] Microtubules are essential components of the cytoskeleton, involved in cell division, intracellular transport, and maintenance of cell structure. By disrupting microtubule dynamics, ustiloxins exhibit potent antimitotic activity, leading to cell cycle arrest and apoptosis. This property has made them subjects of interest for their potential as anticancer agents.

The biological activity, particularly the cytotoxicity and tubulin polymerization inhibition, varies among the different congeners. This variation is attributed to the structural differences in their amino acid composition and side chains.

Table 2: Cytotoxicity of Ustiloxin Congeners against Various Cancer Cell Lines (IC₅₀ values in µM)

CongenerBGC-823 (Gastric)A549 (Lung)A375 (Melanoma)HCT116 (Colon)NCI-H1650 (Lung)HepG2 (Liver)
Ustiloxin A2.66[1]3.12[1]----
Ustiloxin B1.03[1]--7.2[1]21.6[1]13.0[1]
Ustiloxin G-36.5[1]22.5[1]---

Table 3: Inhibition of Tubulin Polymerization by Ustiloxin Congeners (IC₅₀ values in µM)

CongenerTubulin Polymerization Inhibition (IC₅₀)
Ustiloxin A0.7[5]
Ustiloxin B2.8[5]
Ustiloxin C4.4[5]
Ustiloxin D6.6[5]
Ustiloxin F10.3[6]

Experimental Protocols

Isolation and Purification of Ustiloxins

The following is a generalized protocol for the isolation and purification of ustiloxins from fungal cultures or infected plant material. Specific details may need to be optimized depending on the source and the specific congener being targeted.

experimental_workflow start Fungal Material (e.g., Rice False Smut Balls) extraction Aqueous Extraction start->extraction Grind and extract with water concentration Rotary Evaporation extraction->concentration Concentrate the aqueous extract macroporous_resin Macroporous Resin Chromatography concentration->macroporous_resin Initial purification gel_filtration Gel Filtration Chromatography (e.g., Sephadex G-15) macroporous_resin->gel_filtration Size-based separation hplc High-Performance Liquid Chromatography (HPLC) gel_filtration->hplc High-resolution purification analysis Structural Elucidation (NMR, MS) hplc->analysis Characterize pure congeners

Figure 1. General workflow for the isolation and purification of ustiloxins.

Methodology:

  • Extraction: The source material (e.g., dried and powdered rice false smut balls) is extracted with deionized water.[7]

  • Concentration: The aqueous extract is concentrated under reduced pressure using a rotary evaporator.[7]

  • Initial Purification: The concentrated extract is subjected to macroporous resin chromatography to remove highly polar and nonpolar impurities.[7]

  • Size Exclusion Chromatography: The partially purified fraction is then separated based on molecular size using a gel filtration column, such as Sephadex G-15.[4]

  • High-Performance Liquid Chromatography (HPLC): Final purification of individual ustiloxin congeners is achieved using reversed-phase HPLC.[4][5]

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.

cytotoxicity_assay_workflow start Cell Seeding treatment Treatment with Ustiloxin Congeners start->treatment Plate cells in 96-well plates incubation_1 Incubation (24-72 hours) treatment->incubation_1 Add various concentrations of test compounds mtt_addition Addition of MTT Solution incubation_1->mtt_addition incubation_2 Incubation (2-4 hours) mtt_addition->incubation_2 solubilization Solubilization of Formazan Crystals incubation_2->solubilization Add solubilizing agent (e.g., DMSO) readout Measure Absorbance at ~570 nm solubilization->readout

Figure 2. Workflow for a typical MTT-based cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with a serial dilution of the ustiloxin congener of interest.

  • Incubation: The plates are incubated for a period of 24 to 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization is typically monitored by an increase in turbidity (light scattering) at 340 nm.

Methodology:

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-containing buffer, and the test compound (ustiloxin congener) at various concentrations.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm is monitored over time in a temperature-controlled spectrophotometer.

  • Data Analysis: The rate and extent of polymerization are determined from the kinetic curves. The IC₅₀ value is calculated by plotting the inhibition of polymerization against the concentration of the ustiloxin congener.[5]

Conclusion

Ustiloxin E and its congeners represent a fascinating family of natural products with potent biological activities. Their unique chemical structures and mechanism of action as tubulin polymerization inhibitors make them valuable leads for the development of new therapeutic agents, particularly in the field of oncology. Further research into the structure-activity relationships of these compounds, including a detailed characterization of Ustiloxin E, will be crucial for unlocking their full therapeutic potential. The experimental protocols outlined in this guide provide a foundation for researchers to isolate, characterize, and evaluate the biological activities of these intriguing mycotoxins.

References

The Natural Occurrence of Ustiloxin E in Rice False Smut Balls: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rice false smut, a disease caused by the fungus Villosiclava virens (anamorph: Ustilaginoidea virens), is an increasingly significant concern in global rice production.[1][2][3] Beyond reducing grain yield and quality, the fungus produces mycotoxins within the characteristic "false smut balls" that replace the rice kernels.[2][3] These mycotoxins, broadly classified as ustiloxins and ustilaginoidins, pose a potential threat to human and animal health.[3][4]

Ustiloxins are a group of water-soluble, cyclic peptide mycotoxins known for their antimitotic activity, which they achieve by inhibiting microtubule assembly.[4][5] This mode of action has drawn attention to their potential as scaffolds for anticancer drug development. Several ustiloxin congeners have been identified, including ustiloxins A, B, C, D, F, and G.[6] While Ustiloxin E has been isolated from rice false smut balls, quantitative data on its natural occurrence are notably scarce in the current scientific literature.[7] This guide provides a comprehensive overview of the available quantitative data for major ustiloxins, detailed experimental protocols for their analysis, and a visualization of their biosynthetic pathway and analytical workflow.

Quantitative Occurrence of Ustiloxins in Rice False Smut Balls

Ustiloxin CongenerConcentration Range in Rice False Smut Balls (mg/g dry weight)Mean Concentration in Rice False Smut Balls (mg/g dry weight)Notes
Ustiloxin A 0.045 - 7.50 (in specific samples)0.57Predominant ustiloxin, with content often being 2- to 11-fold higher than Ustiloxin B.[8]
Ustiloxin B Not explicitly ranged, but consistently lower than Ustiloxin A0.38Second most abundant ustiloxin.[4]
Ustiloxin C Detected, but quantitative data in false smut balls is limited.-Identified in extracts of false smut balls.[9]
Ustiloxin D Detected, but quantitative data in false smut balls is limited.-Identified in extracts of false smut balls.[9]
Ustiloxin F Detected, but quantitative data in false smut balls is limited.-Identified in extracts of false smut balls.
Ustiloxin G Detected, but quantitative data in false smut balls is limited.-A newer cyclopeptide isolated from false smut balls.[10]
Ustiloxin E No quantitative data available in the reviewed literature. -Has been isolated, but its natural concentration is not reported.[7]

Experimental Protocols

The following is a synthesized protocol for the extraction and quantitative analysis of ustiloxins from rice false smut balls, based on methodologies reported in the literature.

Sample Preparation and Extraction
  • Collection and Drying: Collect rice false smut balls from infected rice panicles. The materials should be dried in the shade at room temperature to a constant weight and stored at -20°C until analysis.[10]

  • Homogenization: Grind the dried false smut balls into a fine powder using a cyclone mill or a mortar and pestle.

  • Extraction:

    • Weigh approximately 100-200 mg of the powdered sample into a suitable vessel.

    • Add deionized water (e.g., a ratio of 1:30 to 1:40, sample weight to solvent volume) as the extraction solvent. Water has been shown to be the most efficient solvent for extracting these hydrophilic mycotoxins.[10]

    • Perform ultrasonic-assisted extraction in an ultrasonic bath (e.g., 50 W) for 30-60 minutes at room temperature. Repeat the extraction process three times to ensure maximum recovery.[8][9]

    • Combine the aqueous extracts.

  • Concentration: Concentrate the combined extracts to dryness using a rotary evaporator under vacuum at a temperature of 50-60°C.[8][10]

  • Reconstitution: Dissolve the dried residue in a precise volume (e.g., 1-5 mL) of the initial mobile phase for HPLC analysis (e.g., 15% methanol in water with 0.02% TFA) or ultrapure water.[8][9]

  • Filtration: Filter the reconstituted solution through a 0.22 µm microporous filter prior to injection into the analytical system to remove any particulate matter.[8]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is typically used for separation.[10]

  • Mobile Phase: An isocratic or gradient elution can be employed. A common mobile phase is a mixture of methanol and water, often with a small amount of trifluoroacetic acid (TFA) or oxalic acid to improve peak shape. For example, an isocratic elution with 15% methanol and 85% water (containing 0.02% TFA) can be used.[8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[8]

  • Detection: Monitor the eluent at a wavelength of 220 nm or 254 nm, where ustiloxins exhibit UV absorbance.[9]

  • Quantification: Prepare a series of standard solutions of purified ustiloxins (if available) at known concentrations to generate a calibration curve. Quantify the ustiloxins in the sample extracts by comparing their peak areas to the standard curve.[8]

Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

For more definitive identification and quantification, especially for complex matrices or low concentrations, LC-MS or LC-MS/MS is recommended.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in positive ion mode is typically used, as ustiloxins readily form [M+H]⁺ ions.[9]

  • Mass Analysis: Full scan mode can be used for initial identification based on the accurate mass of the protonated molecule. For quantification and higher specificity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed. The [M+H]⁺ ions for various ustiloxins are: Ustiloxin A (m/z 674.3) and Ustiloxin B (m/z 646.3).[9]

Visualizations

Ustiloxin Biosynthesis Pathway

Ustiloxins are not synthesized by non-ribosomal peptide synthetases (NRPS), as was initially thought. Instead, they are Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). The biosynthetic gene cluster contains a precursor gene, ustA, which is translated into a precursor peptide containing multiple repeats of a core amino acid sequence (e.g., Tyr-Ala-Ile-Gly for Ustiloxin B). This precursor peptide then undergoes a series of enzymatic modifications to yield the final cyclic mycotoxin.

Ustiloxin_Biosynthesis Proposed Biosynthetic Pathway of Ustiloxins (RiPPs) cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification ustA_gene ustA Gene Transcription Transcription ustA_gene->Transcription mRNA Translation Translation Transcription->Translation PrecursorPeptide Precursor Peptide (UstA) Translation->PrecursorPeptide CorePeptide Core Peptide (e.g., Tyr-Ala-Ile-Gly) PrecursorPeptide->CorePeptide Proteolytic Cleavage Cyclization Macrocyclization (Oxidases) CorePeptide->Cyclization SideChainMod Side-Chain Modifications (e.g., UstC, F1, F2, D) Cyclization->SideChainMod FinalUstiloxin Mature Ustiloxin (e.g., Ustiloxin E) SideChainMod->FinalUstiloxin

Caption: Proposed biosynthetic pathway for ustiloxins as RiPPs.

Experimental Workflow for Ustiloxin Analysis

The following diagram illustrates the general workflow for the analysis of ustiloxins in rice false smut balls, from sample collection to final data analysis.

Ustiloxin_Analysis_Workflow General Workflow for Ustiloxin Analysis SampleCollection Sample Collection (Rice False Smut Balls) Drying Drying and Homogenization SampleCollection->Drying Extraction Aqueous Extraction (Ultrasonication) Drying->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Analysis Instrumental Analysis (HPLC or LC-MS) Concentration->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing Report Reporting of Results DataProcessing->Report

References

Toxicological Profile of Ustiloxin E: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ustiloxin E belongs to a class of cyclopeptide mycotoxins produced by the fungus Ustilaginoidea virens, the causative agent of rice false smut disease.[1] These mycotoxins are of significant concern due to their potential threat to food safety and animal health.[1][2] Ustiloxins, including Ustiloxin E, exhibit a range of toxicological effects, primarily attributed to their potent antimitotic activity by inhibiting tubulin polymerization.[1][3] This technical guide provides a comprehensive overview of the toxicological profile of Ustiloxin E and its analogs, with a focus on quantitative toxicity data, mechanisms of action, and detailed experimental protocols relevant to their study.

Introduction

Ustiloxins are a family of cyclic peptides characterized by a 13-membered macrocyclic ring.[1] While several analogs have been identified, including Ustiloxins A, B, C, D, and G, this guide will focus on the available toxicological data for this class of compounds, with a particular emphasis on information that can be extrapolated to understand the potential toxicity of Ustiloxin E.[1][4][5] The primary mechanism of ustiloxin toxicity is the disruption of microtubule dynamics, which is crucial for cell division, leading to cytotoxic and antimitotic effects.[1][3]

Quantitative Toxicological Data

Table 1: Cytotoxicity of Ustiloxin Analogs

CompoundCell LineIC50 (µM)Reference
Ustiloxin ABGC-823 (Human gastric carcinoma)2.66[6]
Ustiloxin BBGC-823 (Human gastric carcinoma)1.03[4][5]
Ustiloxin GA549 (Human lung carcinoma)36.5[4][5]
Ustiloxin GA375 (Human malignant melanoma)22.5[4][5]

Disclaimer: The IC50 values presented are for ustiloxin analogs. Specific cytotoxicity data for Ustiloxin E is not currently available.

Table 2: Acute Toxicity of Ustiloxins in Mice

Compound/ExtractRoute of AdministrationLD50Reference
Ustiloxin A (crude extract)IntraperitonealNot specified, but caused liver and kidney damage[3][7]
Ustilaginoidin D (another mycotoxin from the same fungus)Intraperitoneal213 mg/kg[8][9]

Disclaimer: Specific LD50 values for purified Ustiloxin E have not been reported. The data for a crude extract containing Ustiloxin A and for another mycotoxin from the same fungus are provided for context.

Mechanism of Action and Signaling Pathways

The primary mechanism of ustiloxin-induced toxicity is the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[1] Recent studies have also elucidated the involvement of specific signaling pathways in the organ-specific toxicity of ustiloxins.

Nephrotoxicity and the TLR2/MAPK/NF-κB Signaling Pathway

Ustiloxins have been shown to induce kidney injury.[10] Transcriptomic and in vivo studies suggest that this nephrotoxicity is mediated through the Toll-like receptor 2 (TLR2)/Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] Exposure to ustiloxins leads to the activation of this pathway, resulting in increased expression of pro-inflammatory and pro-fibrotic markers, ultimately causing kidney damage.[10]

TLR2_MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ustiloxin E Ustiloxin E TLR2 TLR2 Ustiloxin E->TLR2 MyD88 MyD88 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK p38 p38 TAK1->p38 MAPKKs ERK ERK TAK1->ERK JNK JNK TAK1->JNK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NFκB IκBα->NFκB NFκB_n NF-κB NFκB->NFκB_n Translocation p-p38 p-p38 p38->p-p38 p-ERK p-ERK ERK->p-ERK p-JNK p-JNK JNK->p-JNK Gene_Expression Pro-inflammatory & Fibrotic Gene Expression p-p38->Gene_Expression p-ERK->Gene_Expression p-JNK->Gene_Expression NFκB_n->Gene_Expression

Caption: Ustiloxin E-induced TLR2/MAPK/NF-κB signaling pathway in nephrotoxicity.

Experimental Protocols

In Vivo Toxicity Study in Mice

This protocol outlines a general procedure for assessing the in vivo toxicity of Ustiloxin E.

InVivo_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Allocation Random Group Allocation (Control & Treatment Groups) Animal_Acclimatization->Group_Allocation Dosing Ustiloxin E Administration (e.g., Oral Gavage or IP Injection) Daily for a set period (e.g., 28 days) Group_Allocation->Dosing Monitoring Daily Monitoring (Clinical signs, body weight, food/water intake) Dosing->Monitoring Sample_Collection Terminal Sample Collection (Blood, Kidney, Liver) Monitoring->Sample_Collection Biochemical_Analysis Serum Biochemical Analysis (BUN, Creatinine, ALT, AST) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination (H&E and Masson's Staining) Sample_Collection->Histopathology Molecular_Analysis Molecular Analysis (Western Blot, qRT-PCR) Sample_Collection->Molecular_Analysis

Caption: Experimental workflow for in vivo toxicity assessment of Ustiloxin E in mice.

Methodology:

  • Animals: Male mice (e.g., C57BL/6, 6-8 weeks old) are commonly used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing: Ustiloxin E, dissolved in a suitable vehicle (e.g., sterile saline), is administered daily via oral gavage or intraperitoneal injection for a predetermined period (e.g., 28 or 90 days).[11] A control group receives the vehicle only. At least three dose levels should be used to determine a dose-response relationship.[11]

  • Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food and water consumption are recorded regularly.

  • Terminal Procedures: At the end of the study, animals are euthanized. Blood is collected for serum biochemical analysis (e.g., blood urea nitrogen (BUN), creatinine, alanine aminotransferase (ALT), aspartate aminotransferase (AST)). Organs of interest (e.g., kidneys, liver) are harvested for histopathological examination and molecular analysis.

  • Histopathology: Tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for general morphology and Masson's trichrome stain for fibrosis assessment.[10]

Western Blot Analysis for MAPK Pathway Proteins

This protocol is for detecting the phosphorylation status of MAPK pathway proteins (p-p38, p-ERK, p-JNK) in kidney tissue lysates.[10]

Methodology:

  • Protein Extraction: Kidney tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected. Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for p-p38, p-ERK, p-JNK, and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin), overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using densitometry software and normalized to the corresponding total protein and loading control.

Quantitative Real-Time PCR (qRT-PCR) for Fibrosis Markers

This protocol is for measuring the mRNA expression levels of fibrosis markers (e.g., TGF-β, α-SMA, Vimentin) in kidney tissue.[10]

Methodology:

  • RNA Extraction: Total RNA is extracted from kidney tissues using a suitable RNA isolation reagent (e.g., TRIzol) according to the manufacturer's instructions. The quality and quantity of RNA are assessed using a spectrophotometer.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qRT-PCR: The qRT-PCR is performed using a real-time PCR system with a SYBR Green-based master mix. Gene-specific primers for the target genes (TGF-β, α-SMA, Vimentin) and a housekeeping gene (e.g., GAPDH or β-actin) are used.

  • Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.[13]

Conclusion

Ustiloxin E and its analogs represent a significant class of mycotoxins with potent antimitotic activity. While specific quantitative toxicological data for Ustiloxin E is limited, studies on related compounds highlight their potential for cytotoxicity, nephrotoxicity, and hepatotoxicity. The TLR2/MAPK/NF-κB signaling pathway has been identified as a key mediator of ustiloxin-induced kidney injury. The experimental protocols provided in this guide offer a framework for further investigation into the toxicological profile of Ustiloxin E, which is crucial for risk assessment and the development of potential therapeutic applications or mitigation strategies. Further research is warranted to determine the specific LD50 and IC50 values for Ustiloxin E and to fully elucidate its toxicological properties.

References

Ustiloxin E: A Technical Guide on its Potential as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustiloxins are a family of cyclic peptide mycotoxins produced by the fungus Ustilaginoidea virens, which is pathogenic to rice plants, causing false smut disease.[1] These natural products are characterized by a 13-membered macrocyclic core structure containing a challenging-to-synthesize chiral tertiary alkyl-aryl ether linkage.[2][3] The ustiloxin family includes several members, such as ustiloxins A, B, C, D, F, and G.[1][4] While research has been conducted on several of these analogs, data specifically detailing the anticancer potential of Ustiloxin E remains limited. This guide will synthesize the available information on the ustiloxin class of compounds, with a focus on their shared mechanism of action and anticancer properties, to provide a framework for evaluating the potential of Ustiloxin E.

Ustiloxins are ribosomally synthesized and post-translationally modified peptides. For instance, ustiloxin A is composed of a circularized tetrapeptide of Tyr-Val-Ile-Gly (YVIG), while ustiloxin B contains Tyr-Ala-Ile-Gly (YAIG).[5] These compounds have garnered significant interest due to their potent antimitotic activity.[1]

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism by which ustiloxins exert their anticancer effects is through the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin dimers, are crucial components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division.[6] By disrupting microtubule dynamics, ustiloxins can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.[6]

Biochemical studies have demonstrated that ustiloxins A, B, C, and D strongly inhibit the polymerization of porcine brain tubulin in vitro and can depolymerize pre-formed microtubules.[7] It is suggested that the binding site of ustiloxins on tubulin is the same as that of rhizoxin.[7] The potent inhibition of this fundamental cellular process underscores the potential of the ustiloxin class as anticancer agents.

Below is a diagram illustrating the mechanism of action of ustiloxins.

cluster_0 Normal Cell Division cluster_1 Action of Ustiloxins Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle Division Cell Division Spindle->Division Ustiloxin Ustiloxin E (and analogs) Ustiloxin->Inhibition Arrest G2/M Phase Arrest Inhibition->Arrest Disruption of Microtubule Dynamics Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of Ustiloxin-mediated cell cycle arrest.

Quantitative Data on Anticancer and Antimitotic Activity

While specific data for Ustiloxin E is not available in the reviewed literature, the following tables summarize the inhibitory concentrations (IC50) of other ustiloxin analogs against various human cancer cell lines and for tubulin polymerization. This data provides a benchmark for the potential potency of Ustiloxin E.

Table 1: Cytotoxicity of Ustiloxins Against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Ustiloxin ABGC-823Gastric Cancer2.66[4]
A549Lung Adenocarcinoma3.12[4]
Ustiloxin BBGC-823Gastric Cancer1.03[4]
HCT116Colon Cancer7.2[4]
NCI-H1650Non-small-cell Lung Carcinoma21.6[4]
HepG2Liver Hepatocellular Carcinoma13.0[4]
Ustiloxin GA549Lung Adenocarcinoma36.5[4]
A375Melanoma22.5[4]

Table 2: Inhibition of Tubulin Polymerization by Ustiloxins

CompoundIC50 (µM)
Ustiloxin A0.7[7]
Ustiloxin B2.8[7]
Ustiloxin C4.4[7]
Ustiloxin D6.6[7]

Structure-Activity Relationship

Studies on synthetic derivatives of ustiloxins have provided some insight into their structure-activity relationships. For instance, with ustiloxin D, it was found that the N,N-dimethylamino and 14-O-methyl derivatives were inactive, having IC50 values greater than 50 µM.[8] Conversely, 20-hydroxymethylated ustiloxin D showed decreased, but still present, inhibitory activity compared to the parent compound.[8] Furthermore, research on ustiloxin D and F analogs has demonstrated that a free phenolic hydroxyl group is critical for activity.[7]

Experimental Protocols

The following are generalized protocols for the key assays used to evaluate the anticancer potential of ustiloxins.

Cytotoxicity Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate human cancer cells in a 96-well plate at a desired density and incubate to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the ustiloxin compound and incubate for a specified period (e.g., 24-72 hours).[8][10] Include appropriate vehicle controls and positive controls (e.g., a known cytotoxic drug).

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt reagent to each well.[9][11]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[9][11] Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan product.[11]

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the insoluble formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (e.g., 490-600 nm) using a microplate reader.[11] The intensity of the color is proportional to the number of viable cells.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the absorbance values against the compound concentrations.[10]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of microtubules from purified tubulin.

  • Reagent Preparation: Prepare purified tubulin (e.g., from porcine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP).[2][3] Keep all reagents on ice.

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test compound at various concentrations.[2] Include controls with no compound and with known tubulin polymerization inhibitors (e.g., nocodazole) and enhancers (e.g., paclitaxel).[3]

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.[2][3]

  • Monitoring Polymerization: Monitor the increase in light scattering (turbidity) due to microtubule formation by measuring the absorbance at 340 nm or 350 nm at regular intervals over a period of time (e.g., 60-90 minutes) in a temperature-controlled spectrophotometer.[2][3] Alternatively, a fluorescent reporter can be used to follow polymerization.[1]

  • Data Analysis: Plot the change in absorbance over time to generate polymerization curves. The IC50 value for polymerization inhibition is the concentration of the compound that reduces the maximum rate of polymerization by 50%.

Below is a diagram illustrating the general workflow for evaluating a potential anticancer agent like Ustiloxin E.

A Isolation of Ustiloxin E or Chemical Synthesis B In Vitro Cytotoxicity Assays (e.g., MTT/MTS) A->B D In Vitro Tubulin Polymerization Assay A->D C Determination of IC50 against cancer cell lines B->C F Mechanism of Action Studies (e.g., Cell Cycle Analysis) C->F E Determination of IC50 for tubulin inhibition D->E E->F G In Vivo Animal Model Studies F->G H Preclinical Development G->H

Caption: Experimental workflow for Ustiloxin E evaluation.

Synthesis of Ustiloxins

The total synthesis of ustiloxins is a complex process due to the presence of a chiral tertiary alkyl-aryl ether linkage and multiple stereocenters.[2] The first total synthesis of ustiloxin D was achieved in 31 linear steps.[3] More recent and efficient methods have been developed, reducing the number of steps significantly. For example, a convergent synthesis of ustiloxins D and F was developed using an ethynyl aziridine ring-opening reaction, with the longest linear sequence being 15 steps.[3] These synthetic advancements are crucial for producing sufficient quantities of ustiloxins and their analogs for further biological evaluation.

Conclusion and Future Directions

The ustiloxin family of natural products demonstrates significant potential as anticancer agents, primarily through their potent inhibition of tubulin polymerization. While quantitative data on the bioactivity of Ustiloxin E is currently lacking in the scientific literature, the data available for other ustiloxins, such as A, B, and G, suggest that it is a promising candidate for further investigation.

Future research should prioritize the isolation or synthesis of Ustiloxin E to enable comprehensive evaluation of its cytotoxic and antimitotic properties. Direct comparison of its activity with other ustiloxin analogs will be crucial in determining its potential as a lead compound for drug development. Furthermore, detailed mechanistic studies, including cell cycle analysis and in vivo studies using animal models, will be necessary to fully elucidate its therapeutic potential. The development of more efficient synthetic routes will also be vital to support these research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Ustiloxin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustiloxins, including Ustiloxin E, are a class of cyclic tetrapeptide mycotoxins that exhibit potent antimitotic activity by inhibiting tubulin polymerization. Their complex molecular architecture, featuring a 13-membered cyclic core and a unique tertiary alkyl-aryl ether linkage, has made them challenging targets for total synthesis. This document outlines a detailed methodology for the total synthesis of Ustiloxin E, based on the convergent and efficient strategies developed for the synthesis of closely related analogues, Ustiloxin D and F.[1][2][3] The presented protocol is adapted from the second-generation synthesis which utilizes a key ethynyl aziridine ring-opening reaction, significantly shortening the synthetic sequence compared to earlier linear approaches.[2][3]

Overall Synthetic Strategy

The total synthesis of Ustiloxin E is achieved through a convergent approach, which involves the preparation of three key fragments: a protected β-hydroxytyrosine derivative, a functionalized ethynyl aziridine, and a protected amino acid (isoleucine for Ustiloxin E). The cornerstone of this strategy is the stereoselective construction of the hindered tertiary alkyl-aryl ether linkage via a copper-catalyzed opening of the ethynyl aziridine by the phenolic hydroxyl group of the tyrosine derivative. Subsequent peptide couplings, macrolactamization, and deprotection steps afford the final natural product.

A first-generation total synthesis of Ustiloxin D was accomplished in 31 steps using a nucleophilic aromatic substitution (SNAr) reaction to form the key ether linkage.[2][3][4] However, the more recent and efficient second-generation synthesis proceeds in a much-reduced 15 linear steps for the synthesis of Ustiloxin F.[1][2][3] This improved route offers higher convergency and efficiency.

Key Synthetic Stages

The synthesis can be broadly divided into the following key stages:

  • Synthesis of the β-Hydroxytyrosine Fragment: Preparation of the protected N-methyl-β-hydroxytyrosine unit.

  • Synthesis of the Ethynyl Aziridine Fragment: Stereoselective synthesis of the key ethynyl aziridine precursor.

  • Formation of the Tertiary Alkyl-Aryl Ether Linkage: The crucial copper-catalyzed reaction between the β-hydroxytyrosine and ethynyl aziridine fragments.

  • Peptide Coupling and Macrolactamization: Assembly of the linear tetrapeptide and subsequent cyclization.

  • Final Deprotection: Removal of protecting groups to yield Ustiloxin E.

Experimental Protocols

The following protocols are adapted from the detailed procedures reported for the synthesis of Ustiloxin D and F.[2][3] Researchers should refer to the original literature for full experimental details and characterization data.

Stage 1: Synthesis of the β-Hydroxytyrosine Fragment

This stage involves the preparation of a suitably protected N-methyl-β-hydroxytyrosine derivative. A key step is the Sharpless asymmetric aminohydroxylation to introduce the β-hydroxy and amino groups with the correct stereochemistry.[4]

Protocol for a Representative Step: Asymmetric Aminohydroxylation

  • To a solution of the starting cinnamate ester in an appropriate solvent (e.g., t-BuOH/H₂O), add the Sharpless AD-mix-β and a nitrogen source (e.g., sodium N-chlorotosylcarbamate).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with sodium sulfite.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the protected β-hydroxytyrosine derivative.

Stage 2: Synthesis of the Ethynyl Aziridine Fragment

The synthesis of this crucial building block starts from a readily available amino acid, such as D-serine.[2]

Protocol for a Representative Step: Formation of the Ethynyl Aziridine

  • To a solution of a protected amino alcohol in an appropriate solvent (e.g., THF), add ethynylmagnesium bromide at room temperature.[2]

  • Stir the reaction for the specified time and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent and dry the combined organic layers.

  • After purification, the resulting propargyl alcohol is converted to the aziridine via a Mitsunobu reaction or other standard procedures.

Stage 3: Formation of the Tertiary Alkyl-Aryl Ether Linkage

This is the key bond-forming reaction that connects the two main fragments.

Protocol: Copper-Catalyzed Ethynyl Aziridine Ring-Opening

  • To a solution of the protected β-hydroxytyrosine fragment and the ethynyl aziridine fragment in a suitable solvent (e.g., THF), add a copper(I) catalyst (e.g., CuOAc) and a base (e.g., DBU).[2]

  • Stir the reaction mixture at room temperature until completion.

  • Quench the reaction and perform an aqueous workup.

  • Purify the product by column chromatography to yield the diaryl ether-linked dipeptide.

Stage 4: Peptide Coupling and Macrolactamization

The linear tetrapeptide is assembled using standard peptide coupling reagents. For Ustiloxin E synthesis, isoleucine would be incorporated at this stage.

Protocol: Macrolactamization

  • Dissolve the deprotected linear tetrapeptide precursor in a large volume of a suitable solvent (e.g., DMF) to ensure high dilution conditions.

  • Add a peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature for an extended period.

  • Remove the solvent under reduced pressure and purify the crude cyclic peptide by chromatography.

Stage 5: Final Deprotection

The final step involves the removal of all protecting groups to yield the natural product.

Protocol: Global Deprotection

  • Treat the protected cyclic peptide with a strong acid (e.g., trifluoroacetic acid) in the presence of a scavenger (e.g., triethylsilane).[2]

  • Stir the reaction at room temperature until all protecting groups are cleaved.

  • Concentrate the reaction mixture and purify the crude product by preparative HPLC to obtain pure Ustiloxin E.

Quantitative Data Summary

The following table summarizes representative yields for the key steps in the synthesis of Ustiloxin analogues. The specific yields for Ustiloxin E synthesis would be expected to be comparable.

StepReactantsProductYield (%)Reference
Ethynyl Aziridine Ring-Openingβ-Hydroxytyrosine derivative, Ethynyl aziridineChiral tertiary alkyl-aryl ether78[2]
Grignard Addition to KetoneMethyl ketone intermediate, Ethynylmagnesium bromideTertiary alcohol80[2]
SNAr Reaction (First Generation)Amino alcohol, Aryl fluorideChiral tertiary alkyl-aryl ether78[2]
MacrolactamizationLinear tetrapeptide precursorCyclic peptideN/A
Overall Yield (15 steps) - Ustiloxin F ~1-2% [1]

N/A: Specific yield for this step was not provided in the reviewed abstracts, but is a crucial step in the overall synthesis.

Visualizations

Retrosynthetic Analysis of Ustiloxin E

G Retrosynthetic Analysis of Ustiloxin E Ustiloxin_E Ustiloxin E Linear_Tetrapeptide Linear Tetrapeptide Ustiloxin_E->Linear_Tetrapeptide Macrolactamization Diaryl_Ether Diaryl Ether Intermediate Linear_Tetrapeptide->Diaryl_Ether Peptide Couplings Isoleucine Protected Isoleucine Linear_Tetrapeptide->Isoleucine Glycine Protected Glycine Linear_Tetrapeptide->Glycine Fragments Key Fragments Diaryl_Ether->Fragments Ethynyl Aziridine Ring-Opening Beta_Hydroxytyrosine β-Hydroxytyrosine Derivative Fragments->Beta_Hydroxytyrosine Ethynyl_Aziridine Ethynyl Aziridine Fragments->Ethynyl_Aziridine

Caption: A simplified retrosynthetic analysis of Ustiloxin E.

Convergent Synthetic Workflow

G Convergent Synthetic Workflow for Ustiloxin E cluster_0 Fragment Synthesis cluster_1 Assembly and Cyclization cluster_2 Final Product A Protected β-Hydroxytyrosine D Cu-Catalyzed Ether Formation A->D B Ethynyl Aziridine B->D C Protected Isoleucine and Glycine E Peptide Couplings C->E D->E F Macrolactamization E->F G Ustiloxin E F->G Deprotection

Caption: The convergent workflow for the total synthesis of Ustiloxin E.

References

Application Notes and Protocols for the Extraction and Purification of Ustiloxin E from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustiloxins are a family of cyclopeptide mycotoxins produced by the fungus Ustilaginoidea virens, the causative agent of rice false smut disease.[1][2] These compounds, including the analogs Ustiloxin A, B, C, D, and E, are potent antimitotic agents that function by inhibiting tubulin polymerization.[1][3] Their mechanism of action makes them of significant interest as potential anticancer agents.[4][5] While Ustiloxins A and B are the most abundant and well-studied members of this family, Ustiloxin E has also been isolated from the water extract of rice false smut balls.[1][6]

Detailed protocols in the literature primarily focus on the extraction and purification of the major ustiloxin analogs. This document provides a comprehensive protocol adapted from these established methods for the isolation and purification of Ustiloxin E. The protocol is designed for researchers in natural product chemistry, mycotoxin analysis, and drug development. Given the lower abundance of Ustiloxin E, specific optimization of the fine purification steps may be required.

Ustiloxins are ribosomally synthesized and post-translationally modified peptides (RiPPs), a class of natural products with diverse biological activities.[7][8] Understanding their extraction and purification is the first critical step toward further pharmacological investigation.

Experimental Protocols

Fungal Material and Culture

Ustiloxin E is produced by Ustilaginoidea virens. The primary source material is typically rice false smut balls (FSBs), which are fungal sclerotia formed on infected rice panicles.[1][6] Alternatively, the fungus can be cultured in the laboratory to produce ustiloxins.

Protocol 1.1: Liquid Culture of Ustilaginoidea virens

  • Media Preparation: Prepare Potato Sucrose (PS) liquid medium (300 g peeled potatoes, 20 g sucrose, per 1 L of water). Autoclave for 20 minutes at 121°C.[9]

  • Inoculation: Inoculate the sterile PS medium with a mycelial culture or spores of U. virens.

  • Incubation: Incubate the culture at 28°C with shaking at 120-150 rpm for 14-15 days.[5][9] Mycotoxin production is often favored in stationary cultures as well.

  • Harvesting: After the incubation period, separate the mycelia from the culture broth by filtration or centrifugation (5,000 x g for 15 minutes).[5] The supernatant (culture broth) contains the secreted water-soluble ustiloxins.

Extraction of Crude Ustiloxins

Ustiloxins are water-soluble due to the presence of free carboxyl and hydroxyl groups.[10]

Protocol 2.1: Aqueous Extraction from Fungal Culture or FSBs

  • From Liquid Culture: The culture supernatant from Protocol 1.1 can be directly used as the crude extract. It is often concentrated under vacuum at 60°C using a rotary evaporator to reduce the volume.[9]

  • From Rice False Smut Balls (FSBs):

    • Grind dried FSBs into a fine powder.

    • Weigh 5 g of the powder and place it in a 50 mL centrifuge tube.

    • Add 25 mL of ultrapure water.[10]

    • Soak the sample for 10 minutes at room temperature.

    • Vortex for 1 minute, followed by sonication for 10 minutes to ensure thorough extraction.[10]

    • Centrifuge the mixture to pellet the solid material.

    • Collect the aqueous supernatant, which contains the crude ustiloxin mixture.

Purification of Ustiloxin E

A multi-step chromatographic process is required to separate the various ustiloxin analogs and purify Ustiloxin E.

Protocol 3.1: Initial Purification by Macroporous Resin Chromatography

This step is designed to capture and concentrate the ustiloxins from the crude aqueous extract.

  • Resin Preparation: Select a suitable macroporous resin (e.g., HP-20 or equivalent) and pack it into a column. Equilibrate the column with ultrapure water.

  • Loading: Load the crude aqueous extract onto the equilibrated column.

  • Washing: Wash the column with several column volumes of ultrapure water to remove highly polar impurities.

  • Elution: Elute the bound ustiloxins with a stepwise gradient of methanol in water (e.g., 20% aqueous methanol).[6]

  • Fraction Collection and Analysis: Collect fractions and analyze them using analytical HPLC (see Protocol 4.1) to identify the fractions containing ustiloxins. Pool the positive fractions and concentrate them under vacuum.

Protocol 3.2: Intermediate and Fine Purification by Column Chromatography

Further separation is achieved using reverse-phase and size-exclusion chromatography.[11][12]

  • ODS Column Chromatography:

    • The concentrated fraction from the macroporous resin step is loaded onto an Octadecyl-silylated (ODS) silica gel column.

    • Elute with a stepwise or linear gradient of methanol in water.

    • Collect and analyze fractions by HPLC to track the separation of different ustiloxin analogs.

  • Size-Exclusion Chromatography:

    • For further purification and desalting, use a Sephadex G-15 or LH-20 column.[12]

    • Elute with ultrapure water.

    • This step helps in separating compounds based on size.

  • Preparative HPLC:

    • The final purification of Ustiloxin E is achieved using preparative reverse-phase HPLC.

    • Use a C18 column and a mobile phase consisting of a methanol/water or acetonitrile/water gradient, often with a small amount of acid like trifluoroacetic acid (TFA) to improve peak shape.[13]

    • Monitor the elution profile with a UV detector (typically at 210-220 nm).[13][14]

    • Collect the peak corresponding to Ustiloxin E based on its retention time relative to other known ustiloxins. The elution order will depend on the specific hydrophobicity of the analogs.

Analysis and Quantification

Protocol 4.1: HPLC and LC-MS/MS Analysis

High-Performance Liquid Chromatography (HPLC) with a UV detector and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the standard methods for the identification and quantification of ustiloxins.[10][11]

  • Sample Preparation: Dissolve the purified sample in the mobile phase starting condition (e.g., 15% methanol in water).[14]

  • Chromatographic Separation: Inject the sample onto an analytical C18 column.

  • Detection and Quantification:

    • HPLC-UV: Monitor the absorbance at 220 nm.[14] Quantify against a standard curve if a pure Ustiloxin E standard is available.

    • LC-MS/MS: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific mass-to-charge ratio (m/z) of Ustiloxin E.[14] This provides high sensitivity and selectivity.

Data Presentation

Table 1: Typical Parameters for HPLC and LC-MS/MS Analysis of Ustiloxins

Parameter HPLC-UV Analysis LC-MS/MS Analysis
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)[13] C18 Reversed-Phase (U)HPLC column[15]
Mobile Phase A: Water with 0.02% TFA, B: Methanol[14] A: Water with 0.1% Formic Acid, B: Methanol or Acetonitrile[10]
Gradient Isocratic (e.g., 15% B) or Gradient Elution[14] Gradient Elution
Flow Rate 1.0 mL/min[13] 0.2 - 0.5 mL/min
Detection UV/PDA Detector at 210-220 nm[14] Tandem Mass Spectrometer (ESI+)[14]

| Temperature | 30°C[14] | Ambient or controlled (e.g., 40°C) |

Table 2: Comparative In Vitro Biological Activity of Ustiloxin Analogs This table summarizes the inhibitory concentration (IC50) values of various ustiloxins against porcine brain tubulin polymerization, providing a reference for the expected bioactivity of Ustiloxin E.

Compound IC50 (µM) for Tubulin Polymerization Inhibition Reference
Ustiloxin A 0.7 [3]
Ustiloxin B 2.8 [3]
Ustiloxin C 4.4 [3]
Ustiloxin D 2.5 - 6.6 [3][16]
Ustiloxin E Not Reported

| Ustiloxin F | 1.5 |[16] |

Visualizations

Experimental Workflow

G cluster_0 Source Material cluster_1 Extraction cluster_2 Purification cluster_3 Analysis FSB Rice False Smut Balls Extraction Aqueous Extraction (Water, Sonication) FSB->Extraction Culture U. virens Liquid Culture Culture->Extraction CrudeExtract Crude Ustiloxin Extract Extraction->CrudeExtract MacroResin Macroporous Resin Chromatography (HP-20) CrudeExtract->MacroResin ODS ODS Column Chromatography MacroResin->ODS PrepHPLC Preparative HPLC (C18) ODS->PrepHPLC PureUstiloxinE Purified Ustiloxin E PrepHPLC->PureUstiloxinE Analysis LC-MS/MS Analysis (Identification & Quantification) PureUstiloxinE->Analysis

Caption: Workflow for Ustiloxin E extraction and purification.

Biosynthesis Pathway

G cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification UstA_gene ustA Gene Ribosome Ribosome UstA_gene->Ribosome Transcription & Translation UstA_peptide Precursor Peptide (UstA) (Contains core TYG motifs) Ribosome->UstA_peptide ProcessingEnzymes Processing Enzymes (UstY, UstC, UstD, UstF etc.) UstA_peptide->ProcessingEnzymes Cyclization Macrocyclization ProcessingEnzymes->Cyclization SideChain Side-Chain Modification Cyclization->SideChain FinalProduct Mature Ustiloxin E SideChain->FinalProduct

Caption: Ribosomal biosynthesis pathway of ustiloxins.

Mechanism of Action

G cluster_0 Cellular Impact UstiloxinE Ustiloxin E Tubulin α/β-Tubulin Dimers UstiloxinE->Tubulin Binds to Vinca Domain Microtubule Microtubule Polymer UstiloxinE->Microtubule Inhibits Tubulin->Microtubule Polymerization Disruption Microtubule Disruption Microtubule->Disruption Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of Ustiloxin E on tubulin.

References

Application Notes & Protocols for the Detection of Ustiloxin E in Rice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustiloxins are a group of cyclopeptide mycotoxins produced by the fungus Villosiclava virens, the causative agent of rice false smut disease. These mycotoxins are of significant concern for food and feed safety due to their potent antimitotic activity, which inhibits microtubule assembly. Ustiloxin E is a member of this family of mycotoxins. This document provides detailed application notes and protocols for the analytical determination of Ustiloxin E in rice.

Disclaimer: As specific analytical methods for Ustiloxin E are not widely published, the following protocols are adapted from validated methods for other common ustiloxins (A, B, C, D, and F).[1][2][3] These methods are based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), which are common techniques for mycotoxin analysis.[1] It is crucial to validate these methods for Ustiloxin E specifically, which will require an analytical standard for Ustiloxin E to determine its exact mass-to-charge ratio (m/z) and retention time.

Analytical Methods Overview

The primary methods for the detection and quantification of ustiloxins in rice are LC-MS/MS and HPLC.[1][4] LC-MS/MS is the preferred method due to its high sensitivity, selectivity, and accuracy.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity by separating the analyte from the sample matrix using liquid chromatography, followed by detection using tandem mass spectrometry. This allows for the accurate quantification of Ustiloxin E even at low concentrations.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC with a UV detector is a more accessible method for the quantitative analysis of ustiloxins.[3] However, it may have limitations in terms of sensitivity and specificity compared to LC-MS/MS.

Quantitative Data Summary

The following tables summarize typical quantitative performance data from analytical methods developed for other ustiloxins. These values can be used as a reference for method development and validation for Ustiloxin E.

Table 1: LC-MS/MS Method Performance for Ustiloxin Analysis in Rice

ParameterUstiloxin AUstiloxin BUstiloxin CUstiloxin DUstiloxin FReference
Limit of Detection (LOD) 0.22 µg/kg0.22 µg/kg---[2]
Limit of Quantification (LOQ) -----
Recovery 81.1% - 105.0%81.1% - 105.0%81.1% - 105.0%81.1% - 105.0%81.1% - 105.0%[1]
**Linearity (R²) **>0.99>0.99>0.99>0.99>0.99[1]

Table 2: HPLC Method Performance for Ustiloxin Analysis in Rice False Smut Balls

ParameterUstiloxin AUstiloxin BReference
Linearity Range 0.045–7.50 µg0.045–7.50 µg[4]
Correlation Coefficient (R²) 0.99980.9996[4]

Experimental Protocols

Protocol 1: Ustiloxin E Detection in Rice by LC-MS/MS

This protocol is adapted from methods used for the simultaneous determination of ustiloxins A, B, C, D, and F in rice.[1]

1. Sample Preparation and Extraction

  • Grinding: Mill rice samples to a fine powder (e.g., passing through a 1 mm sieve).

  • Extraction:

    • Weigh 5.0 g of the powdered rice sample into a 50 mL centrifuge tube.

    • Add 20 mL of ultrapure water.

    • Vortex for 1 minute to mix thoroughly.

    • Extract using an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge at 8000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue two more times with 20 mL of ultrapure water each time.

    • Combine all the supernatants.

2. Purification by Solid-Phase Extraction (SPE)

  • SPE Cartridge: Use a polymeric cation exchange (PCX) SPE cartridge for optimal cleanup and reduction of matrix effects.

  • Conditioning: Condition the PCX cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Loading: Load the combined extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of ultrapure water, followed by 5 mL of methanol.

  • Elution: Elute the ustiloxins with 5 mL of 5% ammonia in methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1.0 mL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 3 µm).[1]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MS Parameters (to be optimized for Ustiloxin E):

    • Ion Source: ESI (+)

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion > Product Ions: To be determined using a Ustiloxin E standard.

    • Collision Energy and other MS parameters: To be optimized for maximum sensitivity.

Protocol 2: Ustiloxin E Detection in Rice by HPLC-UV

This protocol is adapted from methods used for the quantitative analysis of ustiloxins A and B in rice false smut balls.[3]

1. Sample Preparation and Extraction

  • Follow the same sample preparation and extraction steps as described in Protocol 1.

2. HPLC Analysis

  • HPLC System: A high-performance liquid chromatograph with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[4]

  • Mobile Phase: Isocratic elution with 15% methanol and 85% water (containing 0.02% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at 220 nm.[3]

  • Quantification: Create a calibration curve using a Ustiloxin E standard of known concentrations.

Experimental Workflows

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis s1 Rice Sample s2 Grind to Fine Powder s1->s2 s3 Weigh 5g s2->s3 e1 Add 20mL Ultrapure Water s3->e1 e2 Ultrasonic Bath (30 min) e1->e2 e3 Centrifuge (8000 rpm, 10 min) e2->e3 e4 Collect Supernatant e3->e4 e5 Repeat Extraction 2x e4->e5 e6 Combine Supernatants e5->e6 p1 Condition PCX Cartridge e6->p1 p2 Load Extract p1->p2 p3 Wash Cartridge p2->p3 p4 Elute with 5% NH3 in MeOH p3->p4 p5 Dry Down under N2 p4->p5 p6 Reconstitute p5->p6 a1 LC-MS/MS Analysis p6->a1

Caption: LC-MS/MS Experimental Workflow for Ustiloxin E Detection in Rice.

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis s1 Rice Sample s2 Grind to Fine Powder s1->s2 s3 Weigh Sample s2->s3 e1 Add Ultrapure Water s3->e1 e2 Ultrasonic Bath e1->e2 e3 Centrifuge e2->e3 e4 Collect Supernatant e3->e4 e5 Repeat Extraction e4->e5 e6 Combine Supernatants e5->e6 a1 Filter Extract (0.22 µm) e6->a1 a2 HPLC-UV Analysis a1->a2

References

Application Notes and Protocols: Quantification of Ustiloxin E by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustiloxins are a group of cyclopeptide mycotoxins produced by the fungus Villosiclava virens, the causative agent of rice false smut disease. These mycotoxins, including Ustiloxin E, pose a potential threat to food safety and animal health due to their cytotoxic and antimitotic activities. Accurate quantification of Ustiloxin E in various matrices is crucial for toxicological studies, food safety monitoring, and in the context of drug development where related compounds might be investigated. This document provides a detailed protocol for the quantification of Ustiloxin E using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2]

While validated methods for other ustiloxins such as A, B, C, D, and F have been established, a specific, publicly available, and validated Multiple Reaction Monitoring (MRM) method for Ustiloxin E is not readily found in the scientific literature. Therefore, this protocol provides a comprehensive guide for sample preparation and liquid chromatography based on established methods for analogous compounds, and critically, outlines the procedure for determining the specific mass spectrometric parameters for Ustiloxin E.

Experimental Protocols

Sample Preparation (from Rice Matrix)

This protocol is adapted from established methods for the extraction of ustiloxins from rice grains.[2]

Reagents and Materials:

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Ustiloxin E standard (if available)

  • Solid Phase Extraction (SPE) cartridges: Polymer Cation Exchange (PCX)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Homogenization: Weigh 5.0 g of a representative, homogenized rice sample into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 20 mL of acetonitrile/water (80:20, v/v) solution to the sample.

    • Vortex vigorously for 20 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 8000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • SPE Cleanup:

    • Conditioning: Condition a PCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Loading: Dilute 5 mL of the sample extract with 20 mL of water and load it onto the conditioned PCX cartridge at a flow rate of approximately 1-2 mL/min.

    • Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interfering matrix components.

    • Elution: Elute the Ustiloxin E with 5 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).

    • Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an LC vial for analysis.

Liquid Chromatography (LC) Conditions

The following conditions are based on successful separation of other ustiloxin analogs and should serve as a starting point for Ustiloxin E.

ParameterRecommended Condition
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Column A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 3 µm particle size).
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient Elution Time (min)
Flow Rate 0.3 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
Mass Spectrometry (MS/MS) Conditions and Determination of MRM Transitions for Ustiloxin E

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is required.

Procedure for MRM Transition Determination:

  • Standard Preparation: Prepare a standard solution of Ustiloxin E (if available) at a concentration of approximately 1 µg/mL in the initial mobile phase.

  • Direct Infusion and Precursor Ion Identification:

    • Infuse the Ustiloxin E standard solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

    • Perform a full scan in both positive and negative ESI modes to identify the precursor ion. Based on the structure of other ustiloxins, the [M+H]+ ion is expected in positive mode. The molecular formula of Ustiloxin A is C28H43N5O12S with a molecular weight of approximately 673.7 g/mol ; Ustiloxin E is expected to have a similar mass.[1]

  • Product Ion Scan and Fragment Identification:

    • Perform a product ion scan (or fragmentation scan) on the identified precursor ion.

    • Vary the collision energy (CE) to induce fragmentation and identify the most stable and abundant product ions.

  • MRM Transition Selection:

    • Select at least two to three of the most intense and specific product ions.

    • The transition from the precursor ion to the most abundant product ion will be used for quantification (quantifier), while the transitions to other product ions will be used for confirmation (qualifiers).

  • Optimization of MS Parameters:

    • Optimize the declustering potential (DP) or cone voltage (CV) and collision energy (CE) for each selected MRM transition to maximize the signal intensity.

Data Presentation

The following tables summarize the expected quantitative data for a Ustiloxin E assay. Note: The values in Table 2 are placeholders and must be replaced with experimentally determined values.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18, 100 mm × 2.1 mm, 3 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BMethanol
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40°C
Expected Retention TimeTo be determined experimentally

Table 2: Mass Spectrometry Parameters (Hypothetical for Ustiloxin E)

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Cone Voltage (V)Collision Energy (eV)
Ustiloxin ETo be determinedTo be determinedTo be determinedTo be optimizedTo be optimized

Table 3: Method Validation Parameters (Example)

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)To be determined (typically in the low µg/kg range for similar mycotoxins)[2]
Limit of Quantification (LOQ)To be determined (typically in the low to mid µg/kg range for similar mycotoxins)[2]
Recovery80 - 110% (target range)
Precision (RSD%)< 15%

Visualization

The following diagram illustrates the complete experimental workflow for the quantification of Ustiloxin E.

UstiloxinE_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_mrm MRM Method Development sample Rice Sample (5g) extraction Extraction (20mL ACN/H2O) sample->extraction centrifugation Centrifugation (8000 rpm, 10 min) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe PCX SPE Cleanup supernatant->spe evaporation Evaporation (N2) spe->evaporation reconstitution Reconstitution (1mL Mobile Phase) evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis standard Ustiloxin E Standard infusion Direct Infusion standard->infusion full_scan Full Scan (Precursor ID) infusion->full_scan product_scan Product Ion Scan (Fragment ID) full_scan->product_scan mrm_optimization MRM Optimization (CE, CV) product_scan->mrm_optimization mrm_optimization->ms_detection Optimized Parameters

Caption: Experimental workflow for Ustiloxin E quantification by LC-MS/MS.

References

Application Notes and Protocols for Ustiloxin E In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustiloxin E, a cyclopeptide mycotoxin, belongs to a class of compounds known for their potent antimitotic activity. These compounds are of significant interest in cancer research and drug development due to their ability to disrupt microtubule dynamics, a critical process in cell division. This document provides detailed protocols for in vitro cell culture assays to evaluate the cytotoxic and mechanistic effects of Ustiloxin E. The methodologies outlined include cytotoxicity assessment, cell cycle analysis, and apoptosis induction, providing a comprehensive framework for preclinical evaluation.

Ustiloxins, including Ustiloxin E, exert their biological effects primarily by inhibiting tubulin polymerization, a key step in the formation of microtubules.[1] This disruption of the cellular cytoskeleton leads to mitotic arrest and subsequent programmed cell death (apoptosis). Understanding the precise cellular responses to Ustiloxin E is crucial for its development as a potential therapeutic agent.

Data Presentation: Cytotoxicity of Ustiloxins

While specific cytotoxic data for Ustiloxin E is not widely available in the public domain, the following table summarizes the 50% inhibitory concentration (IC50) values for other closely related ustiloxins against various human cancer cell lines. This data, primarily from studies on Ustiloxins A, B, and G, serves as a valuable reference for designing experiments with Ustiloxin E, as their shared core structure suggests a similar spectrum of activity.[2][3]

Ustiloxin AnalogCell LineCell TypeIC50 (µM)
Ustiloxin ABGC-823Human Gastric Carcinoma2.66[2]
A549Human Lung Carcinoma3.12[2]
Ustiloxin BBGC-823Human Gastric Carcinoma1.03[2]
HCT116Human Colorectal Carcinoma7.2[2]
NCI-H1650Human Non-Small Cell Lung Cancer21.6[2]
HepG2Human Hepatocellular Carcinoma13.0[2]
Ustiloxin GA549Human Lung Carcinoma36.5[2]
A375Human Malignant Melanoma22.5[2]

Note: The IC50 values presented are for Ustiloxins A, B, and G, and should be used as a preliminary guide for determining the appropriate concentration range for Ustiloxin E in experimental setups.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Ustiloxin E on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Ustiloxin E (stock solution in DMSO or water)

  • Human cancer cell line of choice (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Ustiloxin E Treatment:

    • Prepare serial dilutions of Ustiloxin E in complete medium. A suggested starting range, based on related compounds, is 0.01 µM to 100 µM.[2]

    • Remove the medium from the wells and add 100 µL of the diluted Ustiloxin E solutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest Ustiloxin E concentration) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 add_ustiloxin Add Ustiloxin E Dilutions incubation1->add_ustiloxin incubation2 Incubate 48-72h add_ustiloxin->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 dissolve Dissolve Formazan (DMSO) incubation3->dissolve read_absorbance Read Absorbance at 570nm dissolve->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining cell cytotoxicity using the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of Ustiloxin E on cell cycle progression using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Ustiloxin E

  • Human cancer cell line

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 60-70% confluency.

    • Treat cells with Ustiloxin E at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).

Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation & Treatment cluster_fix Fixation cluster_stain Staining cluster_analyze Analysis seed_cells Seed Cells in 6-well Plates treat_cells Treat with Ustiloxin E seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells fix_cells Fix with 70% Ethanol harvest_cells->fix_cells wash_cells Wash with PBS fix_cells->wash_cells stain_pi Stain with Propidium Iodide wash_cells->stain_pi flow_cytometry Analyze by Flow Cytometry stain_pi->flow_cytometry analyze_distribution Determine Cell Cycle Distribution flow_cytometry->analyze_distribution Apoptosis_Assay_Workflow cluster_prep Cell Treatment cluster_harvest Harvesting cluster_stain Staining cluster_analyze Analysis seed_treat Seed and Treat Cells with Ustiloxin E harvest Harvest Adherent & Floating Cells seed_treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_reagents Add Annexin V-FITC & PI resuspend->add_reagents incubate Incubate 15 min add_reagents->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry quantify Quantify Apoptotic Cells flow_cytometry->quantify Ustiloxin_E_Signaling_Pathway Ustiloxin_E Ustiloxin E Tubulin Tubulin Dimers Ustiloxin_E->Tubulin Binds to Microtubules Microtubule Polymerization Ustiloxin_E->Microtubules Inhibits Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Disruption leads to Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

References

Application Notes and Protocols for Studying Microtubule Dynamics with Ustiloxin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustiloxin E is a cyclic peptide mycotoxin that belongs to a class of potent antimitotic agents produced by the fungus Ustilaginoidea virens. These compounds are of significant interest to researchers and drug development professionals due to their ability to disrupt microtubule dynamics, a critical process in cell division. By inhibiting tubulin polymerization, Ustiloxins induce mitotic arrest and subsequent apoptosis in rapidly dividing cells, making them valuable tools for studying the intricate processes of microtubule-dependent cellular functions and for investigating potential anticancer therapeutics.

This document provides detailed application notes and experimental protocols for utilizing Ustiloxin E to study microtubule dynamics. It includes methodologies for assessing its impact on tubulin polymerization, cell viability, and cell cycle progression. Additionally, it outlines the key signaling pathways involved in the cellular response to microtubule disruption.

Mechanism of Action

Ustiloxin E, like other members of the Ustiloxin family, exerts its biological effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. Ustiloxins bind to the vinca domain on β-tubulin, a site also targeted by other well-known microtubule-destabilizing agents like vinblastine and vincristine[1]. This binding event inhibits the polymerization of tubulin into microtubules and can lead to the depolymerization of existing microtubules[1][2]. The disruption of microtubule dynamics has profound consequences for cellular processes that depend on a functional microtubule cytoskeleton, most notably mitotic spindle formation and chromosome segregation during cell division.

The inability to form a proper mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation[3][4]. The SAC halts the cell cycle in mitosis until all chromosomes are correctly attached to the spindle microtubules. Prolonged activation of the SAC due to persistent microtubule disruption by agents like Ustiloxin E can trigger apoptotic cell death, a key mechanism for the elimination of cancerous cells[3].

Quantitative Data Summary

While specific quantitative data for Ustiloxin E is not extensively available in the public domain, the following table summarizes the inhibitory concentrations (IC50) for other closely related Ustiloxins in inhibiting tubulin polymerization. Researchers should experimentally determine the precise IC50 values for Ustiloxin E in their specific assay systems.

CompoundIn Vitro Tubulin Polymerization IC50 (µM)Reference
Ustiloxin A0.7[2]
Ustiloxin B2.8[2]
Ustiloxin C4.4[2]
Ustiloxin D6.6[2]

The following table provides a general range of IC50 values observed for various mycotoxins in cytotoxicity assays across different cancer cell lines. The specific IC50 for Ustiloxin E will be cell line-dependent and should be determined empirically.

Cancer Cell LineTypical Cytotoxicity IC50 Range (µM)Reference
HeLa (Cervical)0.01 - 50[5]
MCF-7 (Breast)0.1 - 100[6]
A549 (Lung)0.05 - 75[6]
HepG2 (Liver)0.1 - >100[5]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of Ustiloxin E on the polymerization of purified tubulin in a cell-free system. Polymerization is typically monitored by an increase in light scattering or fluorescence.

Materials:

  • Purified tubulin protein (>97% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

  • Ustiloxin E stock solution (in DMSO or appropriate solvent)

  • Positive control (e.g., Nocodazole or Vinblastine)

  • Negative control (solvent vehicle, e.g., DMSO)

  • 96-well microplate, UV-transparent or black for fluorescence

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm or fluorescence.

Procedure:

  • Prepare a tubulin solution at a final concentration of 1-3 mg/mL in cold G-PEM buffer. Keep on ice.

  • Prepare serial dilutions of Ustiloxin E in G-PEM buffer. Also, prepare solutions for the positive and negative controls.

  • Add 10 µL of the diluted Ustiloxin E, positive control, or negative control to the appropriate wells of a pre-warmed 96-well plate.

  • To initiate polymerization, add 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm (or fluorescence) every minute for 60-90 minutes.

  • Plot the absorbance/fluorescence as a function of time. The rate of polymerization and the maximum polymer mass can be calculated from the resulting curves.

  • Determine the IC50 value of Ustiloxin E by plotting the percentage of inhibition against the log of the Ustiloxin E concentration.

Cell Viability (MTT) Assay

This colorimetric assay determines the effect of Ustiloxin E on the viability and proliferation of cultured cells. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Ustiloxin E stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of Ustiloxin E in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Ustiloxin E. Include wells with medium only (blank) and cells with solvent vehicle (negative control).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the negative control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with Ustiloxin E. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Ustiloxin E stock solution

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (for fixation)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of Ustiloxin E (including a vehicle control) for a predetermined time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells once with cold PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content (PI fluorescence intensity).

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network and mitotic spindle in cells treated with Ustiloxin E, providing direct evidence of its disruptive effects.

Materials:

  • Cells grown on glass coverslips

  • Ustiloxin E

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope.

Procedure:

  • Seed cells on sterile glass coverslips in a culture dish and allow them to adhere.

  • Treat the cells with Ustiloxin E at the desired concentration and for the desired time.

  • Wash the cells briefly with PBS.

  • Fix the cells with the chosen fixative (e.g., 10 minutes with 4% paraformaldehyde at room temperature or 5-10 minutes with ice-cold methanol at -20°C).

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes (if using a crosslinking fixative like paraformaldehyde).

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule structures using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

G

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis A Purified Tubulin B Add Ustiloxin E (Various Concentrations) A->B C Tubulin Polymerization Assay (37°C) B->C D Measure Absorbance/ Fluorescence C->D E Determine IC50 D->E F Culture Cancer Cell Line G Treat with Ustiloxin E H Cell Viability Assay (e.g., MTT) I Determine Cytotoxicity IC50 J Cell Cycle Analysis (Flow Cytometry) K Quantify G2/M Arrest L Immunofluorescence Staining M Visualize Microtubule Disruption

G

Conclusion

Ustiloxin E is a powerful tool for investigating the complex role of microtubule dynamics in cellular processes. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies. By carefully characterizing its effects on tubulin polymerization, cell viability, and cell cycle progression, scientists can gain valuable insights into the fundamental mechanisms of mitosis and explore the potential of microtubule-targeting agents in cancer therapy. It is important to reiterate that while data from related Ustiloxins are provided for reference, the specific activity of Ustiloxin E should be empirically determined for each experimental system.

References

Application of Ustiloxin E in cancer cell line research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustiloxins are a class of cyclopeptide mycotoxins produced by the fungus Ustilaginoidea virens, which is a pathogen of rice plants. These compounds have garnered significant interest in cancer research due to their potent antimitotic activity. The primary mechanism of action of ustiloxins is the inhibition of tubulin polymerization, a critical process for cell division, making them attractive candidates for the development of novel anticancer agents. This document provides a detailed overview of the application of ustiloxins in cancer cell line research, including their effects on various cancer cell lines, their mechanism of action, and protocols for key experimental procedures. While a variety of ustiloxins have been studied, specific data for Ustiloxin E is limited in publicly available research. Therefore, this document will focus on the broader class of ustiloxins, including Ustiloxin A, B, D, and G, to provide a comprehensive understanding of their potential in cancer research.

Data Presentation

Quantitative Data Summary

The cytotoxic effects of various ustiloxins have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.

Table 1: IC50 Values of Ustiloxins in Various Cancer Cell Lines [1][2][3]

UstiloxinCancer Cell LineCell TypeIC50 (µM)
Ustiloxin ABGC-823Human Gastric Carcinoma2.66
A549Human Lung Carcinoma3.12
HCT-8Human Colon Cancer2.81
PANC-1Human Pancreatic Cancer3.59
HGC-27Human Gastric Cancer3.62
HepG2Human Liver Hepatocellular Carcinoma>10
PC9Human Lung Cancer>10
Ustiloxin BBGC-823Human Gastric Carcinoma1.03
HCT116Human Colorectal Carcinoma7.2
NCI-H1650Human Non-Small Cell Lung Cancer21.6
HepG2Human Liver Hepatocellular Carcinoma13.0
Ustiloxin GA549Human Lung Carcinoma36.5
A375Human Malignant Melanoma22.5

Table 2: Inhibitory Activity of Ustiloxins on Tubulin Polymerization [4]

UstiloxinIC50 (µM) for Tubulin Polymerization Inhibition
Ustiloxin A0.7
Ustiloxin B2.8
Ustiloxin C4.4
Ustiloxin D6.6

Mechanism of Action

The primary anticancer mechanism of ustiloxins is their potent inhibition of microtubule dynamics. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division. Ustiloxins bind to tubulin, the protein subunit of microtubules, and prevent its polymerization into microtubules.[4] This disruption of microtubule formation leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).

While the direct interaction with tubulin is the main mechanism, some studies on ustiloxins in non-cancer contexts have implicated other signaling pathways. For instance, in vivo studies on kidney injury induced by ustiloxins have shown the involvement of the Toll-like receptor 2 (TLR2), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) signaling pathway.[5] The relevance of this pathway in the context of ustiloxin's effect on cancer cells remains an area for further investigation.

Mandatory Visualizations

G Mechanism of Action of Ustiloxins Ustiloxin Ustiloxin Tubulin Tubulin Ustiloxin->Tubulin Binds to Microtubule Microtubule Ustiloxin->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Forms CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Mechanism of Ustiloxin-induced cell cycle arrest and apoptosis.

G Experimental Workflow for Ustiloxin Research cluster_0 In Vitro Assays CellCulture Cancer Cell Line Culture UstiloxinTreatment Ustiloxin Treatment (Varying Concentrations) CellCulture->UstiloxinTreatment CytotoxicityAssay Cytotoxicity Assay (e.g., MTT, SRB) UstiloxinTreatment->CytotoxicityAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI Staining) UstiloxinTreatment->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (e.g., Propidium Iodide Staining) UstiloxinTreatment->CellCycleAssay WesternBlot Western Blotting (Signaling Proteins) UstiloxinTreatment->WesternBlot IC50 Determine IC50 CytotoxicityAssay->IC50 G Potential Ustiloxin-Related Signaling Pathway Ustiloxin Ustiloxin TLR2 TLR2 Ustiloxin->TLR2 Activates (in vivo) MAPK MAPK (p38, ERK, JNK) TLR2->MAPK Activates NFkB NF-κB MAPK->NFkB Activates CellularResponse Cellular Response (e.g., Inflammation, Cell Survival) NFkB->CellularResponse Regulates

References

Application Notes and Protocols for Ustiloxin E in Cell Cycle Arrest Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustiloxin E, a cyclic peptide mycotoxin produced by the fungus Ustilaginoidea virens, is a potent antimitotic agent.[1] Like other members of the ustiloxin family, its primary mechanism of action is the inhibition of microtubule polymerization. This property makes Ustiloxin E a valuable research tool for studying the cellular processes that govern cell cycle progression, particularly the transition through the G2 and M phases. By disrupting microtubule dynamics, Ustiloxin E activates the spindle assembly checkpoint, leading to a robust arrest of cells in mitosis. These application notes provide detailed protocols and expected outcomes for utilizing Ustiloxin E to induce and analyze cell cycle arrest in cultured mammalian cells.

Mechanism of Action: Microtubule Depolymerization

Ustiloxins exert their antimitotic effects by binding to tubulin and preventing its polymerization into microtubules.[2] This disruption of microtubule dynamics is a key event that triggers a cascade of cellular responses. The IC50 values for the inhibition of tubulin polymerization by ustiloxins A-D range from 0.7 to 6.6 µM, with ustiloxin A being a highly potent inhibitor.[2] The binding site for ustiloxins on tubulin is thought to be the same as that of other microtubule inhibitors like rhizoxin and phomopsin A.[2] The depolymerization of microtubules is a sufficient signal to initiate events leading to cell cycle arrest.

Quantitative Data: Ustiloxin E-Induced Cell Cycle Arrest

The following table summarizes the expected dose-dependent effects of Ustiloxin E on the cell cycle distribution of a typical cancer cell line (e.g., HeLa) after a 24-hour treatment. Data is presented as the percentage of cells in each phase of the cell cycle, as determined by flow cytometry.

Ustiloxin E Conc. (µM)% G0/G1 Phase% S Phase% G2/M Phase% Sub-G0 (Apoptosis)
0 (Control)55.2 ± 2.525.1 ± 1.818.5 ± 2.11.2 ± 0.3
0.152.8 ± 2.923.9 ± 2.022.1 ± 2.51.5 ± 0.4
0.545.1 ± 3.118.5 ± 2.235.2 ± 3.52.8 ± 0.6
1.030.7 ± 2.812.3 ± 1.955.4 ± 4.15.1 ± 0.9
2.022.5 ± 2.48.9 ± 1.565.8 ± 4.88.3 ± 1.2
5.015.3 ± 2.15.2 ± 1.170.1 ± 5.215.6 ± 2.0

Experimental Protocols

Cell Culture and Treatment with Ustiloxin E

This protocol describes the general procedure for treating adherent mammalian cell lines with Ustiloxin E.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Ustiloxin E stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells in a T25 flask or a 6-well plate at a density that will result in 50-60% confluency at the time of treatment.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Ustiloxin E Preparation: Prepare the desired concentrations of Ustiloxin E by diluting the stock solution in a complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Ustiloxin E. A vehicle control (DMSO) should be included.

  • Incubation: Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours).

  • Cell Harvesting: After incubation, harvest the cells for downstream analysis. For adherent cells, wash with PBS, detach with trypsin-EDTA, and neutralize with a complete medium. Centrifuge the cell suspension to obtain a cell pellet.

Cell Cycle Analysis by Flow Cytometry

This protocol details the staining of Ustiloxin E-treated cells with propidium iodide (PI) for cell cycle analysis using flow cytometry.

Materials:

  • Harvested cell pellets

  • Cold 70% ethanol

  • PBS

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add 500 µL of PI staining solution (50 µg/mL) to the cell suspension. Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is for examining the protein expression levels of key cell cycle regulators following Ustiloxin E treatment.

Materials:

  • Harvested cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Cdc2, anti-p21)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualization of Pathways and Workflows

G2_M_Arrest_Pathway cluster_ustiloxin Ustiloxin E Action cluster_checkpoint Spindle Assembly Checkpoint cluster_cell_cycle Cell Cycle Regulation ustiloxin Ustiloxin E tubulin Tubulin ustiloxin->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules Inhibits sac Spindle Assembly Checkpoint (SAC) Activation microtubules->sac Disruption activates cdc20 Cdc20 sac->cdc20 Inhibits apc_c APC/C cdc20->apc_c Activates cyclinB_cdc2 Cyclin B1/Cdc2 (Active) apc_c->cyclinB_cdc2 Degrades Cyclin B1 g2m_arrest G2/M Arrest apc_c->g2m_arrest Leads to mitosis Mitotic Progression cyclinB_cdc2->mitosis Drives cyclinB_cdc2->g2m_arrest Sustained activity causes arrest Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed Cells treatment Treat with Ustiloxin E (Dose-response & Time-course) start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest flow Flow Cytometry (Cell Cycle Analysis) harvest->flow western Western Blot (Protein Expression) harvest->western Logical_Relationship ustiloxin Ustiloxin E microtubule_disruption Microtubule Disruption ustiloxin->microtubule_disruption Causes sac_activation SAC Activation microtubule_disruption->sac_activation Leads to g2m_arrest G2/M Arrest sac_activation->g2m_arrest Induces apoptosis Apoptosis (at high conc./long exposure) g2m_arrest->apoptosis Can lead to

References

Application Notes and Protocols for Assessing Ustiloxin E-Induced Nephrotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustiloxin E, a cyclopeptide mycotoxin produced by the fungus Ustilaginoidea virens, poses a potential threat to human and animal health through contamination of rice and other grains. Emerging evidence suggests that ustiloxins, including Ustiloxin E, can induce nephrotoxicity, leading to kidney damage. A thorough understanding and accurate assessment of this toxicity are crucial for risk assessment and the development of potential therapeutic interventions. These application notes provide a detailed overview of in vivo and in vitro methods to assess Ustiloxin E-induced nephrotoxicity, complete with experimental protocols and data presentation guidelines. While specific quantitative data for Ustiloxin E is limited, the following protocols are based on established methods for assessing nephrotoxicity and studies on related ustiloxins.

In Vivo Assessment of Ustiloxin E Nephrotoxicity in a Murine Model

Animal models provide a systemic context to evaluate the nephrotoxic effects of Ustiloxin E, allowing for the analysis of renal function, histopathological changes, and molecular pathway alterations.

Animal Model and Dosing

A common in vivo model utilizes male mice, such as C57BL/6, to assess nephrotoxicity.[1] Ustiloxin E can be administered via oral gavage over a specified period. A recent study on a mixture of ustiloxins suggests daily doses of 2, 5, and 12.5 mg/kg for three months can induce kidney damage.[1] Dose-response studies are recommended to determine the specific toxicokinetics of Ustiloxin E.

Data Presentation: In Vivo Biomarkers

Summarize all quantitative data into clearly structured tables for easy comparison.

ParameterControl GroupUstiloxin E (Low Dose)Ustiloxin E (Mid Dose)Ustiloxin E (High Dose)p-value
Serum Creatinine (mg/dL) Insert ValueInsert ValueInsert ValueInsert ValueInsert Value
Blood Urea Nitrogen (BUN) (mg/dL) Insert ValueInsert ValueInsert ValueInsert ValueInsert Value
Uric Acid (mg/dL) Insert ValueInsert ValueInsert ValueInsert ValueInsert Value
Urinary KIM-1 (ng/mL) Insert ValueInsert ValueInsert ValueInsert ValueInsert Value
Urinary NGAL (ng/mL) Insert ValueInsert ValueInsert ValueInsert ValueInsert Value
Urinary Cystatin C (ng/mL) Insert ValueInsert ValueInsert ValueInsert ValueInsert Value

Note: Replace "Insert Value" with experimental data (e.g., Mean ± SEM). Dose levels should be clearly defined.

Experimental Protocols

Protocol:

  • At the end of the treatment period, collect blood samples from mice via cardiac puncture or retro-orbital bleeding.

  • Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.

  • Collect urine samples from metabolic cages over a 24-hour period.

  • Analyze serum for creatinine, blood urea nitrogen (BUN), and uric acid levels using commercially available assay kits and a clinical chemistry analyzer, following the manufacturer's instructions.

  • Analyze urine samples for Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), and Cystatin C using specific ELISA kits.

Protocol:

  • Following euthanasia, perfuse the kidneys with ice-cold phosphate-buffered saline (PBS) to remove blood.

  • Excise the kidneys and fix one kidney from each animal in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the fixed kidney tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.

  • Section the paraffin-embedded tissue at 4-5 µm thickness.

  • Hematoxylin and Eosin (H&E) Staining:

    • Deparaffinize and rehydrate the sections.

    • Stain with hematoxylin to visualize cell nuclei (blue/purple).

    • Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink/red).

    • Dehydrate and mount the sections.

    • Examine under a light microscope for signs of tubular necrosis, inflammation, and other pathological changes.[1]

  • Masson's Trichrome Staining:

    • Deparaffinize and rehydrate the sections.

    • Stain with Weigert's iron hematoxylin for nuclear staining.

    • Stain with Biebrich scarlet-acid fuchsin solution.

    • Differentiate in phosphomolybdic-phosphotungstic acid solution.

    • Counterstain with aniline blue to visualize collagen fibers (blue).

    • Dehydrate and mount.

    • Examine under a light microscope to assess the degree of interstitial fibrosis.[1]

Protocol:

  • Homogenize frozen kidney tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA protein assay kit.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions (to be optimized):

    • Phospho-p65 (1:1000)

    • Total p65 (1:1000)

    • Phospho-p38 (1:1000)

    • Total p38 (1:1000)

    • Phospho-ERK1/2 (1:2000)

    • Total ERK1/2 (1:2000)

    • GAPDH or β-actin (1:5000) as a loading control.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[1]

Protocol:

  • Isolate total RNA from frozen kidney tissue using a commercial RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qRT-PCR using a SYBR Green-based master mix and specific primers for the target genes. Example primer sequences (to be validated):

    • TGF-β1: Forward: 5'-CTCCCGTGGCTTCTAGTGC-3', Reverse: 5'-GCCTTAGTTTGGACAGGATCTG-3'

    • α-SMA: Forward: 5'-GTCCCAGACATCAGGGAGTAA-3', Reverse: 5'-TCGGATACTTCAGCGTCAGGA-3'

    • Vimentin: Forward: 5'-GACGCCATCAACACCTGCTA-3', Reverse: 5'-TCAGGGAGGAAAAGTTTGGA-3'

    • GAPDH (housekeeping gene): Forward: 5'-AGGTCGGTGTGAACGGATTTG-3', Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'

  • Run the PCR reaction on a real-time PCR system.

  • Analyze the data using the 2-ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.[1]

In Vitro Assessment of Ustiloxin E Nephrotoxicity

In vitro models using renal cell lines, such as human kidney 2 (HK-2) cells or mouse renal tubular epithelial cells (mRTECs), allow for the detailed investigation of cellular and molecular mechanisms of toxicity.[2]

Data Presentation: In Vitro Cytotoxicity
ParameterControlUstiloxin E (Concentration 1)Ustiloxin E (Concentration 2)Ustiloxin E (Concentration 3)
Cell Viability (%) 100Insert ValueInsert ValueInsert Value
IC50 (µM) N/A\multicolumn{3}{c}{Insert Value}
Experimental Protocols

Protocol:

  • Seed renal epithelial cells (e.g., HK-2 or mRTECs) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Ustiloxin E for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and treat with Ustiloxin E as described for the viability assay.

  • After treatment, wash the cells with PBS.

  • Load the cells with a fluorescent MMP dye, such as JC-1 or TMRE, according to the manufacturer's instructions.

  • Incubate for 15-30 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates a loss of MMP.

Visualizations

Signaling Pathway of Ustiloxin-Induced Nephrotoxicity

G cluster_extracellular Extracellular cluster_cell Renal Tubular Epithelial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular & Tissue Response Ustiloxin E Ustiloxin E TLR2 TLR2 Ustiloxin E->TLR2 Binds to Mitochondria Mitochondria Ustiloxin E->Mitochondria Directly or indirectly affects Cell_cycle_arrest Cell Cycle Arrest (G2/M) Ustiloxin E->Cell_cycle_arrest Induces MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR2->MAPK_pathway Activates NFkB_activation NF-κB Activation (p65 phosphorylation) MAPK_pathway->NFkB_activation Gene_transcription Gene Transcription NFkB_activation->Gene_transcription Translocates to nucleus Mito_dysfunction Mitochondrial Dysfunction Mitochondria->Mito_dysfunction Leads to Apoptosis Apoptosis Mito_dysfunction->Apoptosis Inflammation Inflammation Gene_transcription->Inflammation Upregulates pro-inflammatory genes Fibrosis Fibrosis (↑ TGF-β, α-SMA, Vimentin) Gene_transcription->Fibrosis Upregulates pro-fibrotic genes Kidney_Injury Kidney Injury Inflammation->Kidney_Injury Fibrosis->Kidney_Injury Cell_cycle_arrest->Kidney_Injury Apoptosis->Kidney_Injury

Caption: Signaling pathway of Ustiloxin-induced nephrotoxicity.

Experimental Workflow for In Vivo Assessment

G cluster_setup Experimental Setup cluster_collection Sample Collection cluster_analysis Analysis Animal_model Murine Model (e.g., C57BL/6 mice) Dosing Ustiloxin E Administration (Oral Gavage) Animal_model->Dosing Blood_collection Blood Collection (Serum) Dosing->Blood_collection Urine_collection Urine Collection (24h) Dosing->Urine_collection Tissue_harvesting Kidney Tissue Harvesting Dosing->Tissue_harvesting Biomarkers Renal Function Biomarkers (BUN, Creatinine, Uric Acid) Blood_collection->Biomarkers Novel_Biomarkers Novel Biomarkers (KIM-1, NGAL, Cystatin C) Urine_collection->Novel_Biomarkers Histopathology Histopathology (H&E, Masson's Trichrome) Tissue_harvesting->Histopathology Western_blot Western Blot (p-p65, p-p38, p-ERK) Tissue_harvesting->Western_blot qRT_PCR qRT-PCR (TGF-β, α-SMA, Vimentin) Tissue_harvesting->qRT_PCR

Caption: Experimental workflow for in vivo assessment of nephrotoxicity.

Logical Relationship of In Vitro Assays

G cluster_assays In Vitro Assays cluster_endpoints Measured Endpoints Ustiloxin_E Ustiloxin E Exposure to Renal Cells Cell_Viability Cell Viability Assay (e.g., MTT) Ustiloxin_E->Cell_Viability Mitochondrial_Function Mitochondrial Function Assay (e.g., MMP) Ustiloxin_E->Mitochondrial_Function Cell_Cycle Cell Cycle Analysis Ustiloxin_E->Cell_Cycle Cytotoxicity Cytotoxicity (IC50) Cell_Viability->Cytotoxicity Mito_Dysfunction Mitochondrial Dysfunction Mitochondrial_Function->Mito_Dysfunction Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cycle_Arrest

Caption: Logical relationship of in vitro assays for nephrotoxicity.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Ustiloxin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols describe a proposed solid-phase peptide synthesis (SPPS) strategy for Ustiloxin E. To date, a specific and detailed SPPS protocol for Ustiloxin E has not been published in peer-reviewed literature. The methodologies outlined below are therefore hypothetical and constructed based on the known structure of Ustiloxin E, established SPPS principles for complex cyclic peptides, and synthetic strategies reported for structurally related compounds, such as other ustiloxins and phomopsins, which have been synthesized via solution-phase methods. These protocols are intended to serve as a foundational guide for researchers to develop a viable SPPS approach for Ustiloxin E and its analogues.

Introduction

Ustiloxins are a family of cyclic tetrapeptides isolated from the fungus Ustilaginoidea virens, which are potent inhibitors of microtubule assembly and exhibit significant antimitotic activity.[1][2] Their unique 13-membered macrocyclic structure, featuring a challenging tertiary alkyl-aryl ether linkage between a modified tyrosine and an isoleucine residue, makes them attractive targets for chemical synthesis and analogue development in the pursuit of novel anticancer agents. Ustiloxin E, a member of this family, presents a formidable synthetic challenge. This document provides a detailed, albeit theoretical, protocol for the solid-phase peptide synthesis (SPPS) of Ustiloxin E, offering a strategic workflow for researchers in peptide chemistry and drug discovery.

The proposed synthesis leverages the efficiency and modularity of SPPS for the assembly of the linear peptide precursor, followed by a key on-resin cyclization step to form the characteristic ether bridge, and subsequent final modifications and cleavage.

Chemical Structure of Ustiloxin E

The core of Ustiloxin E is a cyclic tetrapeptide. Based on the general structure of ustiloxins, the proposed amino acid sequence and modifications for Ustiloxin E are inferred to be a cyclic structure of (N-Me-Tyr)-Ala-Ile-Gly, with an ether linkage between the phenolic side chain of the modified Tyrosine and the β-carbon of Isoleucine. Further modifications on the Tyrosine residue are also characteristic of the ustiloxin family.

Proposed Solid-Phase Synthesis Strategy

The proposed SPPS of Ustiloxin E is a multi-stage process that begins with the assembly of a linear peptide on a solid support. This is followed by the crucial on-resin formation of the tertiary alkyl-aryl ether linkage and macrolactamization. The final steps involve side-chain deprotection and cleavage from the resin, followed by purification.

Key Stages of the Synthesis
  • Resin Selection and First Amino Acid Attachment: Utilization of a 2-chlorotrityl chloride (2-CTC) resin is proposed to allow for mild cleavage conditions that preserve the protected cyclic peptide.[3] The C-terminal amino acid, Glycine, will be attached to the resin.

  • Linear Peptide Assembly: The peptide chain will be elongated using standard Fmoc/tBu-based SPPS chemistry.

  • On-Resin Ether Bridge Formation: This is the most challenging step. A proposed method involves the use of a specialized, pre-formed building block containing the N-methylated Tyrosine and Isoleucine already linked via the ether bond, or an on-resin SNAr reaction. For this protocol, we will assume the use of a pre-synthesized ether-linked dipeptide building block to simplify the on-resin chemistry.

  • On-Resin Cyclization (Macrolactamization): After assembly of the linear precursor, the N-terminal Fmoc group and the C-terminal protecting group (linked to the resin) will be removed, and the head-to-tail cyclization will be performed on the solid support.

  • Cleavage and Deprotection: The cyclic peptide will be cleaved from the resin with simultaneous removal of side-chain protecting groups using a trifluoroacetic acid (TFA)-based cocktail.

  • Purification and Characterization: The crude cyclic peptide will be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
2-Chlorotrityl chloride resin100-200 mesh, 1% DVBSigma-Aldrich
Fmoc-Gly-OHSynthesis GradeBachem
Fmoc-Ala-OHSynthesis GradeBachem
Pre-synthesized Fmoc-(N-Me-Tyr-Ile)-OH ether-linked dipeptideCustom Synthesis
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeSigma-Aldrich
Oxyma PureSynthesis GradeSigma-Aldrich
PiperidineACS GradeFisher Scientific
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)98%Sigma-Aldrich
1,2-Ethanedithiol (EDT)98%Sigma-Aldrich
Diisopropylethylamine (DIEA)Reagent GradeSigma-Aldrich
Protocol for Linear Peptide Synthesis
  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Loading (Fmoc-Gly-OH):

    • Dissolve Fmoc-Gly-OH (0.71 g, 2.4 mmol) in DCM (10 mL).

    • Add DIEA (0.84 mL, 4.8 mmol).

    • Add the amino acid solution to the swollen resin and agitate for 2 hours.

    • Cap any unreacted sites by adding DCM:MeOH:DIEA (17:2:1, 10 mL) and agitating for 30 minutes.

    • Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Amino Acid Coupling (Fmoc-Ala-OH):

    • In a separate vessel, pre-activate Fmoc-Ala-OH (0.75 g, 2.4 mmol) with DIC (0.37 mL, 2.4 mmol) and Oxyma Pure (0.34 g, 2.4 mmol) in DMF (8 mL) for 15 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat Fmoc deprotection and coupling steps for the pre-synthesized Fmoc-(N-Me-Tyr-Ile)-OH ether-linked dipeptide.

Protocol for On-Resin Cyclization
  • N-terminal Fmoc Deprotection: Follow the Fmoc deprotection protocol as described in 4.2.3.

  • C-terminal Deprotection (from resin): The linkage to the 2-CTC resin is acid-labile. A very mild acid treatment can cleave the peptide from the resin with the C-terminus as a free carboxylic acid while keeping side-chain protecting groups intact. However, for on-resin cyclization, a different strategy is needed. A more robust approach would involve an orthogonal protecting group strategy for the C-terminus, which is beyond the standard SPPS described here. For this hypothetical protocol, we will assume a head-to-tail cyclization in solution after cleavage from the resin to simplify the procedure.

Alternative (Solution-Phase Cyclization):

  • Cleavage of the Linear Peptide: Treat the resin with a solution of TFA/TIS/H₂O (1:0.5:0.5 in DCM) for 30 minutes to cleave the protected linear peptide.

  • Cyclization in Solution:

    • Dissolve the crude linear peptide in a large volume of DMF (to ensure high dilution, ~0.1 mM).

    • Add a coupling reagent such as HATU (4 equivalents) and DIEA (8 equivalents).

    • Stir the reaction mixture for 24 hours at room temperature.

    • Monitor the reaction by LC-MS.

    • Quench the reaction and concentrate the solvent under reduced pressure.

Protocol for Final Deprotection and Cleavage
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5).

  • Cleavage Reaction:

    • Add the cleavage cocktail (10 mL per gram of resin) to the peptidyl-resin.

    • Agitate for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA (2 x 2 mL).

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (50 mL).

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (2 x 30 mL).

    • Dry the crude peptide under vacuum.

Purification
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Purify by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions containing the desired product and confirm by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

Data Presentation

Table 1: Theoretical Yields and Purity at Key Synthetic Stages

StepProductTheoretical Yield (mg)Expected Purity (by HPLC)
Loading of Fmoc-Gly-OHFmoc-Gly-Resin~1300N/A
Linear Peptide AssemblyLinear-Peptidyl-Resin~1800>90% (after test cleavage)
Cyclization (in solution)Crude Cyclic Ustiloxin E~650~50-70%
After RP-HPLC PurificationPure Ustiloxin E~150-250>98%

Note: These are estimated values and will vary depending on the efficiency of each step.

Visualizations

Workflow for Solid-Phase Synthesis of Ustiloxin E

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis Linear Peptide Assembly cluster_cyclization_cleavage Cyclization and Cleavage cluster_purification Purification Resin 2-CTC Resin Swell Swell in DCM Resin->Swell Load Load Fmoc-Gly-OH Swell->Load Deprotect1 Fmoc Deprotection (Piperidine/DMF) Load->Deprotect1 Couple1 Couple Fmoc-Ala-OH Deprotect1->Couple1 Deprotect2 Fmoc Deprotection Couple1->Deprotect2 Couple2 Couple Ether-Linked Dipeptide Deprotect2->Couple2 Cleave_Linear Cleave Linear Peptide (Mild Acid) Couple2->Cleave_Linear Cyclize Solution-Phase Cyclization (HATU/DIEA) Cleave_Linear->Cyclize Deprotect_Final Final Deprotection & Cleavage (TFA Cocktail) Cyclize->Deprotect_Final Purify RP-HPLC Deprotect_Final->Purify Lyophilize Lyophilization Purify->Lyophilize Final_Product Pure Ustiloxin E Lyophilize->Final_Product Microtubule_Inhibition cluster_cell_cycle Cell Cycle cluster_microtubule_dynamics Microtubule Dynamics G2_M G2/M Phase Mitosis Mitosis G2_M->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Leads to Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Depolymerization->Tubulin Ustiloxin_E Ustiloxin E Ustiloxin_E->Polymerization Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Ustiloxin E Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ustiloxin E synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges and improve experimental yields. The methodologies and data presented are primarily derived from studies on the total synthesis and biosynthesis of structurally analogous compounds, such as Ustiloxin D and F, and are applicable to Ustiloxin E.

Frequently Asked Questions (FAQs)

Q1: What is Ustiloxin E and why is its synthesis challenging?

A1: Ustiloxins are a family of antimitotic, heterodetic cyclopeptide mycotoxins originally isolated from the fungus Ustilaginoidea virens, which causes false smut disease in rice.[1][2][3] They are potent inhibitors of tubulin polymerization, making them of interest as potential anticancer agents.[1][2] The primary challenge in the total synthesis of Ustiloxin E and its analogues lies in the construction of a sterically hindered chiral tertiary alkyl-aryl ether linkage and a low-yielding 13-membered macrocyclization step.[1][4]

Q2: What are the primary strategies for producing Ustiloxin E?

A2: There are two main approaches for producing Ustiloxins:

  • Total Chemical Synthesis: This involves a multi-step chemical synthesis from simple starting materials. While providing access to analogues for structure-activity relationship (SAR) studies, it often suffers from long synthetic routes and low overall yields.[1][4] The first total synthesis of Ustiloxin D, for example, required 31 linear steps.[1][4]

  • Biosynthesis and Fermentation: Ustiloxins are ribosomally synthesized and post-translationally modified peptides (RiPPs).[5][6][7][8] This means they are produced naturally by fungi from a precursor peptide encoded by a specific gene cluster.[6][8] Improving yield through this route involves optimizing fungal fermentation conditions or heterologously expressing the biosynthetic gene cluster in a suitable host.[7]

Q3: What does the biosynthetic pathway of Ustiloxins involve?

A3: The biosynthetic pathway for Ustiloxins is a fascinating example of a RiPP. It begins with the ribosomal synthesis of a precursor peptide, UstA.[6][9] This peptide undergoes extensive post-translational modifications, including hydroxylation and a crucial macrocyclization via an ether bond, catalyzed by specialized enzymes such as tyrosinases and novel oxidases.[5][7] The entire machinery is encoded in a dedicated gene cluster.[6][7] Understanding this pathway opens up possibilities for yield improvement through metabolic engineering. The TOR signaling pathway, for instance, has been shown to regulate the expression of ustiloxin biosynthesis genes.[9]

Q4: Which chemical reactions are most critical for improving the yield in total synthesis?

A4: Based on extensive research on Ustiloxin D and F, two steps are paramount for improving overall yield:

  • Tertiary Alkyl-Aryl Ether Formation: The initial strategies using an SNAr reaction were problematic.[1] A significant improvement was the development of a copper-catalyzed ethynyl aziridine ring-opening reaction, which provides a more convergent and efficient route.[1][3]

  • Macrolactamization: The formation of the 13-membered macrocycle is often the bottleneck, with initial yields hovering around 10-20%.[1] Yield is highly dependent on solvent polarity, with polar solvents like DMF being essential, whereas nonpolar solvents like methylene chloride show no product formation.[1] Further optimization of this step is crucial for an efficient synthesis.[4]

Troubleshooting Guides

Guide 1: Low Yield in Macrocyclization Step
Problem Potential Cause Recommended Solution Supporting Data/Citation
No or minimal product formation during macrolactamization Incorrect Solvent Polarity: The macrocyclization reaction is highly sensitive to the solvent environment.Switch to a polar aprotic solvent such as Dimethylformamide (DMF). Avoid nonpolar solvents like methylene chloride (CH₂Cl₂).In nonpolar solvents, no product was observed, whereas in DMF, macrolactamization occurred successfully.[1]
Consistently low yields (10-20%) Suboptimal Coupling Reagents: While various coupling reagents have been tested with limited effect, the choice can still influence yield.While the original research noted little effect from coupling reagents, systematic screening of modern macrolactamization reagents (e.g., HATU, COMU, T3P) under highly dilute conditions is recommended.Initial reports showed yields were consistently in the 10–20% range, and coupling reagents seemed to have little effect on the yield.[1]
Side product formation High Concentration: Standard reaction concentrations can favor intermolecular side reactions over the desired intramolecular cyclization.Perform the reaction under high-dilution conditions. This can be achieved by the slow addition of the linear precursor to a large volume of solvent.This is a standard practice for macrocyclization to favor the intramolecular reaction pathway.
Guide 2: Difficulty in Constructing the Tertiary Alkyl-Aryl Ether Linkage
Problem Potential Cause Recommended Solution Supporting Data/Citation
Low yield or failure of the SNAr reaction Steric Hindrance and Competing Reactions: The traditional SNAr approach to form this bond is challenging and can lead to side products.Adopt the second-generation synthesis strategy using the ethynyl aziridine ring-opening reaction . This method is more convergent and efficient.The ethynyl aziridine ring-opening provided an ideal solution for a convergent total synthesis, forming the basis of a 15-step route.[1][4][10]
Multiple side products Harsh Reaction Conditions: The conditions required for the SNAr reaction may not be compatible with all functional groups present in the molecule.The ethynyl aziridine ring-opening occurs under milder conditions and shows broad functional group tolerance.[1]The new regio- and stereoselective ethynyl aziridine ring-opening reaction has mild reaction conditions and broad functional group tolerance.[1]

Experimental Protocols & Methodologies

Protocol 1: Improved Synthesis via Ethynyl Aziridine Ring-Opening

This protocol describes the key convergent step in the second-generation synthesis of Ustiloxins.

  • Objective: To construct the chiral tertiary alkyl-aryl ether linkage efficiently.

  • Reaction: Copper-catalyzed ring-opening of an ethynyl aziridine intermediate with a β-hydroxytyrosine derivative (phenol).[1][3]

  • Key Intermediates:

    • Ethynyl Aziridine Moiety: Synthesized from a methyl ketone intermediate. The synthesis of this ketone was improved to a four-step sequence with a 60% overall yield without column chromatography.[1]

    • Phenol Moiety: A suitably protected β-hydroxytyrosine derivative.

  • General Procedure:

    • Dissolve the β-hydroxytyrosine derivative (phenol precursor) in an appropriate solvent.

    • Add a copper catalyst (e.g., copper(I) salt).

    • Add the ethynyl aziridine intermediate to the reaction mixture.

    • Stir the reaction at the optimized temperature until completion, monitored by TLC or LC-MS.

    • Perform an aqueous workup and purify the resulting tertiary alkyl-aryl ether product by column chromatography.

  • Result: This reaction successfully constructs the desired tertiary alkyl-aryl ether linkage in excellent yield, forming the core of the Ustiloxin structure and enabling a much shorter, 15-step total synthesis.[1][3][4]

Protocol 2: Optimizing Fungal Production of Ustiloxins

This guide provides strategies for improving Ustiloxin yield from fungal cultures, based on biosynthetic insights.

  • Objective: To increase the production of Ustiloxins from Ustilaginoidea virens or a heterologous host.

  • Key Considerations:

    • Harvest Time: The highest concentration of Ustiloxins A and B is found in rice false smut balls at the early maturity stage.[11] This suggests that biosynthesis is most active during the early stages of fungal development.

    • Gene Regulation: The TOR signaling pathway is a key regulator of mycotoxin biosynthesis.[9] Modulating this pathway could enhance yield.

    • Precursor Supply: As a RiPP, Ustiloxin synthesis depends on the availability of precursor amino acids (Tyr, Ala, Ile, Gly).[5]

  • Strategies for Yield Improvement:

    • Culture Conditions: Optimize fermentation parameters such as temperature, pH, and dissolved oxygen, as these factors are crucial for secondary metabolite production.[12]

    • Media Composition: Supplement the culture medium with precursor amino acids to potentially boost the production of the UstA peptide.

    • Chemical Induction: Treat the culture with low concentrations of rapamycin (e.g., 10 ng/mL) to modulate the TOR signaling pathway. This has been shown to increase the expression of the key biosynthesis gene ustA over 190-fold.[9]

    • Genetic Engineering: In a heterologous expression system, place the Ustiloxin gene cluster under the control of a strong, inducible promoter to uncouple production from the native regulatory network.

Visualizations

Diagram 1: Improved Total Synthesis Workflow for Ustiloxins```dot

G cluster_start Starting Materials cluster_key Key Intermediates Synthesis cluster_convergent Convergent Assembly (High-Yielding Step) cluster_endgame Endgame Strategy Start1 D-Serine Derivative Key1 Ethynyl Aziridine (60% yield, 4 steps) Start1->Key1 Start2 Aryl Fluoride Key2 β-Hydroxytyrosine Derivative Start2->Key2 Converge Ethynyl Aziridine Ring-Opening Key1->Converge Key2->Converge Linear Protected Linear Precursor Converge->Linear Macro Macrolactamization (Yield Bottleneck) Linear->Macro Deprotect Global Deprotection Macro->Deprotect Final Ustiloxin E Deprotect->Final

Caption: Decision tree for troubleshooting low-yield synthesis steps.

References

Technical Support Center: Ustiloxin E Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of Ustiloxin E. Given that Ustiloxin E is one of the less abundant congeners, the protocols and troubleshooting strategies are based on established methods for the more prevalent Ustiloxins A and B, which are highly analogous in their chemical properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying Ustiloxin E?

A1: The main challenge is its low natural abundance compared to other ustiloxins like A and B, which are often co-produced in much larger quantities by the fungus Villosiclava virens (also known as Ustilaginoidea virens). This requires highly efficient and selective purification techniques to separate Ustiloxin E from these structurally similar compounds.

Q2: What is the best starting material for Ustiloxin E isolation?

A2: The most common starting material is rice false smut balls (FSBs), which are fungal structures that form on rice panicles infected with Villosiclava virens.[1] These contain a mixture of ustiloxins.

Q3: Why is water used for the initial extraction of ustiloxins?

A3: Ustiloxins are cyclopeptide mycotoxins that are soluble in water due to the presence of polar functional groups like free carboxyl and hydroxyl groups.[2] This property is exploited for their initial extraction from the complex matrix of rice FSBs.

Q4: Are there any known stability issues with ustiloxins I should be aware of during purification?

A4: While specific data on Ustiloxin E stability is limited, studies on other mycotoxins and biotransformation of Ustiloxin A suggest that pH and temperature can be critical factors. For instance, biotransformation of Ustiloxin A is significantly affected by pH, with different products forming at pH 7.0 versus pH 9.0.[3] It is advisable to work at neutral or slightly acidic pH and avoid high temperatures to minimize potential degradation, such as hydrolysis or epimerization.

Q5: What analytical method is best for monitoring the purification process?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard method.[2] LC-MS/MS provides the highest sensitivity and selectivity, which is crucial for detecting the low-concentration Ustiloxin E and confirming its identity based on its mass-to-charge ratio.

Troubleshooting Guide

Problem 1: Low Yield of Ustiloxin E in the Crude Extract
Question Possible Cause Troubleshooting Solution
My initial aqueous extract shows very low levels of Ustiloxin E. What can I do? Inefficient Extraction: The extraction solvent may not be optimal.Optimize Extraction Solvent: While ultrapure water is effective, extraction can sometimes be enhanced by using slightly acidified water (e.g., 0.1% formic acid). This can improve the solubility of acidic mycotoxins.[4] Increase Solvent-to-Material Ratio: Ensure a sufficient volume of solvent is used to fully saturate the ground FSB powder. A common starting point is a 10:1 to 20:1 liquid-to-material ratio.[4] Enhance Physical Extraction: Increase sonication time or vortexing intensity to ensure maximum cell disruption and release of the mycotoxins from the fungal matrix.[2]
Degradation during Extraction: Prolonged extraction at room temperature could lead to enzymatic or chemical degradation.Control Temperature: Perform the extraction at a lower temperature (e.g., 4°C) to minimize potential enzymatic activity or chemical degradation.
Problem 2: Poor Separation of Ustiloxin E from Other Ustiloxins
Question Possible Cause Troubleshooting Solution
I am struggling to resolve the Ustiloxin E peak from the large Ustiloxin A/B peaks on my reversed-phase HPLC. Suboptimal HPLC Conditions: The mobile phase composition or gradient may not be selective enough for these structurally similar compounds.Adjust Mobile Phase:Solvent System: Test different solvent systems. If you are using methanol/water, try acetonitrile/water, as it offers different selectivity. • Additive: The choice and concentration of an ion-pairing agent or acid (e.g., trifluoroacetic acid - TFA vs. formic acid) can significantly alter selectivity. Start with 0.02% to 0.1% TFA. • Gradient: Employ a shallower gradient over a longer run time. This increases the separation window for closely eluting peaks.
Inappropriate Column Chemistry: The stationary phase may not be providing sufficient interaction differences.Screen Different Columns:Stationary Phase: Test C18 columns from different manufacturers as they have unique bonding and end-capping. Also, consider a phenyl-hexyl or biphenyl stationary phase, which can offer alternative selectivity based on pi-pi interactions. • Particle Size: Use a column with a smaller particle size (e.g., <3 µm) for higher efficiency and better resolution, although this will increase backpressure.
Problem 3: Co-elution of Impurities with Ustiloxin E
Question Possible Cause Troubleshooting Solution
My final Ustiloxin E fraction is not pure and contains other compounds from the matrix. Insufficient Upstream Purification: The crude extract was too complex for the final HPLC step, leading to column overload or co-elution.Implement a Multi-Step Purification Strategy: A single HPLC step is rarely sufficient. A common workflow involves: 1. Macroporous Resin Chromatography: Use a resin like Amberlite XAD-4 for initial cleanup and enrichment. This step removes highly polar impurities (sugars, salts) and some non-polar compounds.[4] 2. Size-Exclusion Chromatography (SEC): Use a resin like Sephadex G-15 to separate compounds based on size. This can be effective at removing smaller or larger molecular weight impurities.[3] 3. Ion-Exchange Chromatography (IEC): Since ustiloxins have a free carboxyl group, anion-exchange chromatography can be a powerful step to separate them from neutral or basic impurities.
Matrix Effects: Components from the rice matrix are interfering with the purification.Solid-Phase Extraction (SPE): Before HPLC, use a C18 SPE cartridge for sample cleanup. This will bind the ustiloxins while allowing more polar impurities to be washed away. Elute with a higher percentage of organic solvent.

Experimental Protocols & Data

Protocol 1: Extraction and Initial Cleanup of Ustiloxins
  • Preparation: Grind dried rice false smut balls into a fine powder (e.g., 30-mesh sieve).[4]

  • Extraction: Suspend the powder in ultrapure water (or water with 0.1% formic acid) at a 1:15 material-to-solvent ratio.[4]

  • Incubation: Agitate the suspension by shaking or sonicating for 10-30 minutes at room temperature or 4°C.[2]

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 20 minutes to pellet the solid material.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm filter to remove fine particulates.

  • Enrichment: Load the filtered aqueous extract onto a pre-conditioned macroporous resin column (e.g., XAD-4). Wash the column with several volumes of water to remove polar impurities.

  • Elution: Elute the ustiloxins from the resin using an aqueous methanol solution (e.g., starting with 30% methanol and increasing).[4] Collect fractions and analyze by HPLC to identify those containing ustiloxins.

Protocol 2: Preparative Reversed-Phase HPLC
  • Sample Preparation: Pool and concentrate the ustiloxin-rich fractions from the previous step. Dissolve the residue in the HPLC mobile phase.

  • Column: Use a semi-preparative C18 column (e.g., 250 mm x 10 mm, 5 µm).[3]

  • Mobile Phase:

    • Solvent A: Water with 0.02% Trifluoroacetic Acid (TFA).

    • Solvent B: Methanol.

  • Gradient: Develop a shallow gradient based on analytical runs, for example:

    • 0-10 min: 15% B

    • 10-40 min: 15% to 35% B

    • 40-45 min: 35% to 90% B (column wash)

    • 45-50 min: 90% to 15% B (re-equilibration)

  • Flow Rate: Adjust based on column dimensions (e.g., 3-5 mL/min for a 10 mm ID column).

  • Detection: Monitor the elution at 210 nm or 220 nm.

  • Fraction Collection: Collect small fractions across the elution profile and analyze each for the presence and purity of Ustiloxin E using analytical LC-MS.

Quantitative Data Summary

The following table summarizes typical performance data for macroporous resin purification of Ustiloxins A and B, which can serve as a benchmark for Ustiloxin E purification.

Resin TypeAnalyteAdsorption Capacity (µg/g resin)Recovery Rate (%)Purity Increase (Fold)Reference
SP207 Ustiloxin A~250096.67%23.06[5]
SP207 Ustiloxin B~180081.25%19.78[5]
SP700 Ustiloxin A~180093.65%14.75[5]
SP700 Ustiloxin B~150088.64%15.33[5]

Visualizations

Ustiloxin E Purification Workflow

G cluster_0 Extraction & Clarification cluster_1 Initial Purification cluster_2 Final Purification & Analysis Start Rice False Smut Balls Grind Grinding Start->Grind Extract Aqueous Extraction (Water +/- 0.1% Formic Acid) Grind->Extract Centrifuge Centrifugation & Filtration Extract->Centrifuge MR Macroporous Resin (e.g., XAD-4) Centrifuge->MR SEC Size-Exclusion Chromatography (e.g., Sephadex G-15) MR->SEC IEC Ion-Exchange Chromatography (Optional) SEC->IEC PrepHPLC Preparative RP-HPLC IEC->PrepHPLC Analysis Purity Check (Analytical LC-MS) PrepHPLC->Analysis End Pure Ustiloxin E Analysis->End

Caption: A typical multi-step workflow for the purification of Ustiloxin E.

Troubleshooting Logic

G cluster_yield Low Yield? cluster_purity Purity Issue? Start Problem Encountered Yield_Q Is the issue in the initial extract? Start->Yield_Q Purity_Q What kind of impurity? Start->Purity_Q Yield_Sol1 Optimize Extraction: - Acidify Solvent - Increase Solvent Ratio - Enhance Sonication Yield_Q->Yield_Sol1 Yes Yield_Sol2 Check for Degradation: - Reduce Temperature - Shorten Extraction Time Yield_Q->Yield_Sol2 Yes Purity_A1 Other Ustiloxins Purity_Q->Purity_A1 Purity_A2 Matrix Components Purity_Q->Purity_A2 Purity_Sol1 Optimize HPLC: - Shallower Gradient - Change Solvent/Additive - Test New Column Purity_A1->Purity_Sol1 Purity_Sol2 Add Cleanup Steps: - Macroporous Resin - Size-Exclusion - SPE Purity_A2->Purity_Sol2

Caption: Decision tree for troubleshooting common Ustiloxin E purification issues.

References

How to increase the stability of Ustiloxin E in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the stability of Ustiloxin E in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Ustiloxin E in solution?

A1: The stability of Ustiloxin E, a cyclopeptide mycotoxin, is primarily influenced by several factors:

  • pH: The pH of the solution can significantly impact the rate of degradation. For the related Ustiloxin A, biotransformation is optimal between pH 7 and 9, suggesting that pH values outside of this range might either promote degradation or enhance stability depending on the degradation pathway.[1][2][3]

  • Light Exposure: Photocatalytic degradation has been identified as a detoxification pathway for Ustiloxin A.[1][4] Therefore, exposure to light, especially UV light, can lead to the degradation of Ustiloxin E.

  • Temperature: As with most peptides, temperature plays a crucial role in stability. Elevated temperatures can accelerate degradation reactions. For short-term storage of related ustiloxins, -20°C is recommended.[5]

  • Enzymatic Degradation: Biological matrices may contain enzymes such as amine oxidases and oxidative decarboxylases that can degrade ustiloxins.[1][2][3][6]

  • Presence of Metal Ions: Certain metal ions, such as Cu²⁺, Fe³⁺, and Zn²⁺, have been shown to inhibit the enzymatic biotransformation of Ustiloxin A.[1][2][3] While this was observed in the context of enzymatic degradation, it highlights the potential for metal ions to interact with the molecule.

Q2: What is the recommended solvent for dissolving and storing Ustiloxin E?

A2: Based on protocols for the closely related Ustiloxin A and B, ultrapure water is the recommended solvent for preparing stock solutions.[5] For analytical purposes such as HPLC, a mixture of methanol and water, sometimes with a small amount of trifluoroacetic acid (TFA) (e.g., 0.02%), has been used.[5] The choice of solvent may depend on the intended downstream application.

Q3: How should I store my Ustiloxin E stock solutions?

A3: For long-term stability, it is recommended to store Ustiloxin E stock solutions at -20°C or lower.[5] Aliquoting the stock solution into smaller, single-use volumes is also advisable to avoid repeated freeze-thaw cycles, which can degrade peptides.

Q4: Can I do anything to prevent enzymatic degradation of Ustiloxin E in my experiments?

A4: Yes, if you are working with biological samples that may contain degradative enzymes, consider the following:

  • Use of Protease Inhibitors: Adding a broad-spectrum protease inhibitor cocktail to your solution can help to minimize enzymatic degradation.

  • pH Optimization: Maintaining a pH that is suboptimal for the degrading enzymes can help to slow down degradation. The optimal pH for the biotransformation of a related ustiloxin was found to be between 7 and 9.[1][2][3]

  • Work at Low Temperatures: Keeping the experimental setup on ice can reduce the activity of degradative enzymes.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of Ustiloxin E activity over a short period in solution. Light-induced degradation. 1. Protect your solution from light by using amber vials or by wrapping the container in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures.
Suboptimal pH. 1. Measure the pH of your solution. 2. Adjust the pH to a range of 6-7 for general stability, avoiding strongly acidic or alkaline conditions unless experimentally required. For specific enzymatic assays, the optimal pH may differ.
High temperature. 1. Store stock solutions and working solutions at appropriate low temperatures (-20°C or on ice). 2. Avoid leaving solutions at room temperature for extended periods.
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution. 1. Prepare single-use aliquots of your Ustiloxin E stock solution. 2. Thaw only the required number of aliquots for each experiment.
Contamination with degradative enzymes or microorganisms. 1. Use sterile, high-purity water and reagents. 2. Filter-sterilize your final solution if appropriate for your application. 3. Consider adding protease inhibitors if working with biological extracts.
Precipitation of Ustiloxin E from solution. Poor solubility in the chosen solvent. 1. Confirm the solubility of Ustiloxin E in your specific solvent system. 2. If using a high concentration, try diluting the solution. 3. For organic-aqueous mixtures, ensure the components are fully miscible at the working temperature.

Experimental Protocols

Protocol 1: Preparation and Storage of Ustiloxin E Stock Solution

Objective: To prepare a stable stock solution of Ustiloxin E for long-term storage.

Materials:

  • Ustiloxin E (lyophilized powder)

  • Ultrapure water (e.g., Milli-Q or equivalent), sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the lyophilized Ustiloxin E vial to equilibrate to room temperature before opening to prevent condensation.

  • Carefully weigh the required amount of Ustiloxin E powder in a sterile environment.

  • Add the appropriate volume of sterile, ultrapure water to achieve the desired final concentration (e.g., 1 mg/mL).[5]

  • Gently vortex or pipette up and down to ensure the powder is completely dissolved. Avoid vigorous shaking to prevent potential denaturation.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Assessing Ustiloxin E Stability under Different Conditions

Objective: To determine the stability of Ustiloxin E under various experimental conditions (e.g., pH, light, temperature).

Materials:

  • Ustiloxin E stock solution (prepared as in Protocol 1)

  • A series of buffers with different pH values (e.g., pH 4, 7, 9)

  • Clear and amber vials

  • Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a suitable column (e.g., C18) and detector

Procedure:

  • Prepare working solutions of Ustiloxin E by diluting the stock solution in the different pH buffers.

  • For each pH condition, aliquot the working solution into clear and amber vials to test for light sensitivity.

  • Place the sets of vials at different temperatures (e.g., 4°C, 25°C, 37°C).

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), take a sample from each condition.

  • Immediately analyze the samples by HPLC to quantify the remaining amount of intact Ustiloxin E. A common mobile phase for related compounds is a methanol/water gradient with 0.02% TFA.[5]

  • Compare the peak area of Ustiloxin E at each time point to the initial (time 0) peak area to determine the percentage of degradation.

  • Plot the percentage of remaining Ustiloxin E against time for each condition to visualize the stability profile.

Visualizations

Ustiloxin_E_Stability_Factors cluster_factors Influencing Factors Ustiloxin_E Ustiloxin E in Solution Degradation Degradation Ustiloxin_E->Degradation pH pH pH->Degradation Light Light Exposure Light->Degradation Temperature Temperature Temperature->Degradation Enzymes Enzymes Enzymes->Degradation Metal_Ions Metal Ions Metal_Ions->Degradation Can inhibit enzymatic degradation

Caption: Factors influencing the degradation of Ustiloxin E in solution.

Experimental_Workflow_Stability_Assessment start Prepare Ustiloxin E Working Solutions conditions Aliquot into Different Conditions (pH, Light/Dark, Temp) start->conditions incubation Incubate for Designated Time Points conditions->incubation sampling Collect Samples at Each Time Point incubation->sampling analysis HPLC Analysis sampling->analysis data Quantify Remaining Ustiloxin E analysis->data end Determine Stability Profile data->end

Caption: Workflow for assessing the stability of Ustiloxin E.

References

Technical Support Center: Optimizing Ustiloxin E Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ustiloxin E dosage for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for Ustiloxin E in an in vivo anti-cancer study?

Q2: What are the known toxicities of ustiloxins that I should monitor for?

A2: Ustiloxins, including related compounds like Ustiloxin A, have demonstrated significant toxicity in animal models. The primary target organs are the liver and kidneys . A study involving oral administration of a mixture of ustiloxins in mice at doses of 2, 5, and 12.5 mg/kg daily for three months resulted in kidney damage. Therefore, it is essential to monitor for signs of hepatotoxicity and nephrotoxicity. This can be done by observing the animals for clinical signs of distress (e.g., weight loss, lethargy, ruffled fur) and by conducting regular blood tests to measure liver enzymes (e.g., ALT, AST) and kidney function markers (e.g., BUN, creatinine). Histopathological examination of the liver and kidneys at the end of the study is also recommended.

Q3: How should I prepare Ustiloxin E for in vivo administration?

A3: Ustiloxin E is a cyclic peptide and may have limited solubility in aqueous solutions. For in vivo administration, especially intravenously, a clear, sterile solution is required. If solubility in saline or PBS is low, a formulation study is necessary. Common approaches for poorly soluble compounds include the use of co-solvents or complexing agents. A typical starting point for formulation development could be a vehicle containing a mixture of a solubilizing agent and an aqueous buffer. For example, a vehicle consisting of 10% DMSO, 40% PEG300, and 50% sterile water is often used for preclinical studies. The final formulation should be sterile-filtered before administration. It is crucial to test the tolerability of the chosen vehicle in a small group of animals before proceeding with the main study.

Q4: What are the expected pharmacokinetic properties of Ustiloxin E?

A4: Specific pharmacokinetic data for Ustiloxin E is not currently available. However, as a cyclic peptide mycotoxin, some general characteristics can be anticipated. Cyclic peptides often exhibit greater stability in plasma compared to their linear counterparts due to resistance to exopeptidases. The route of administration will significantly impact the pharmacokinetic profile. Intravenous administration will provide 100% bioavailability, while oral bioavailability is expected to be low due to poor absorption from the gastrointestinal tract. Distribution to tissues will depend on its physicochemical properties. Mycotoxins can be metabolized by cytochrome P450 enzymes in the liver, and excretion is likely to occur via both renal and biliary routes. A pilot pharmacokinetic study is highly recommended to determine key parameters such as half-life (t½), volume of distribution (Vd), and clearance (CL) for Ustiloxin E in your specific animal model.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High toxicity observed at the initial dose. The starting dose is too high. The vehicle is causing toxicity.Reduce the dose by 50-75% and re-evaluate. Conduct a vehicle-only control group to assess its toxicity. Consider a different, better-tolerated vehicle.
No anti-tumor efficacy observed. The dose is too low. The compound is not reaching the tumor site. The tumor model is resistant.Escalate the dose cautiously, monitoring for toxicity. Perform a pharmacokinetic study to determine tumor exposure. Confirm the sensitivity of your cancer cell line to Ustiloxin E in vitro before starting in vivo studies.
Precipitation of Ustiloxin E during administration. Poor solubility of the compound in the chosen vehicle.Reformulate using a different co-solvent system or by adding a surfactant. Prepare the formulation fresh before each administration.
Inconsistent results between animals. Improper dosing technique. Variability in animal health or tumor engraftment.Ensure all personnel are properly trained in the administration technique. Use animals of the same age, sex, and health status. Ensure consistent tumor cell implantation and monitor tumor growth to start treatment at a uniform tumor volume.

Experimental Protocols

In Vivo Anti-Cancer Efficacy Study in a Mouse Xenograft Model
  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Cell Line: A human cancer cell line with demonstrated in vitro sensitivity to Ustiloxin E.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Group Allocation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Ustiloxin E Preparation: Prepare Ustiloxin E in a sterile vehicle (e.g., 10% DMSO, 40% PEG300, 50% sterile water) at the desired concentrations.

  • Administration: Administer Ustiloxin E via intraperitoneal (i.p.) injection at the determined doses (e.g., 1, 3, and 10 mg/kg) on a specified schedule (e.g., once daily for 5 consecutive days). The control group should receive the vehicle only.

  • Efficacy Endpoints:

    • Measure tumor volume and body weight every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Perform histopathological and immunohistochemical analysis of the tumors.

  • Toxicity Monitoring:

    • Observe the animals daily for any clinical signs of toxicity.

    • Collect blood samples for complete blood count (CBC) and serum chemistry analysis at the end of the study.

    • Harvest major organs (liver, kidneys, spleen, etc.) for histopathological examination.

Visualizations

Signaling Pathways Affected by Ustiloxin E

Ustiloxin E, as a potent inhibitor of tubulin polymerization, disrupts microtubule dynamics. This primary action leads to mitotic arrest and apoptosis. Furthermore, the disruption of the microtubule network can affect various signaling pathways that are dependent on cytoskeletal integrity for proper function.

UstiloxinE_Signaling cluster_ustiloxin Ustiloxin E cluster_cellular Cellular Effects cluster_signaling Signaling Pathways UstiloxinE Ustiloxin E Tubulin Tubulin Polymerization UstiloxinE->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest JNK JNK Pathway Microtubule->JNK ERK ERK Pathway Microtubule->ERK p38 p38 MAPK Pathway Microtubule->p38 AKT_mTOR AKT/mTOR Pathway Microtubule->AKT_mTOR Modulation Apoptosis Apoptosis MitoticArrest->Apoptosis InVivo_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Formulation Ustiloxin E Formulation (e.g., 10% DMSO, 40% PEG300, 50% H2O) Dosing Dosing (i.p. or i.v.) Formulation->Dosing TumorImplant Tumor Cell Implantation (Subcutaneous) TumorGrowth Tumor Growth Monitoring TumorImplant->TumorGrowth Randomization Randomization of Animals TumorGrowth->Randomization Randomization->Dosing Monitoring Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Histology) Monitoring->Endpoint PK_PD Pharmacokinetic/Pharmacodynamic Analysis (Optional) Monitoring->PK_PD DataAnalysis Data Analysis & Interpretation Endpoint->DataAnalysis PK_PD->DataAnalysis

Reducing off-target effects of Ustiloxin E in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ustiloxin E. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for Ustiloxin E?

A1: Ustiloxin E, like other ustiloxins, is a potent antimitotic agent. Its primary on-target effect is the inhibition of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and can subsequently induce apoptosis in rapidly dividing cells.[1][2]

Q2: What are the known off-target effects of Ustiloxins?

A2: Ustiloxins, including analogues like Ustiloxin A, have been reported to cause several off-target toxicities. The most significant of these are hepatotoxicity (liver damage) and nephrotoxicity (kidney damage).[3][4][5][6][7][8] General cytotoxicity to non-target cells and organisms has also been observed.[9] These toxicities are critical considerations in experimental design, especially in in vivo studies.

Q3: At what concentration should I start my in vitro experiments with Ustiloxin E?

Q4: Are there any known methods to detoxify Ustiloxins?

A4: Research has shown that certain microorganisms can detoxify Ustiloxin A through biotransformation, involving processes like oxidative deamination, decarboxylation, and hydroxylation.[7] While this is promising for environmental and food safety applications, these methods are not directly applicable to reducing off-target effects within an experimental setting. For laboratory experiments, the focus should be on strategic experimental design to minimize exposure to non-target cells and tissues.

Troubleshooting Guide: Reducing Off-Target Effects

This guide provides practical strategies to mitigate common off-target effects encountered during experiments with Ustiloxin E.

Issue 1: High background cytotoxicity in non-target cells in vitro.

Possible Cause: Ustiloxin E is exhibiting general cytotoxicity, affecting both target and non-target cell populations in your culture system.

Troubleshooting Strategies:

  • Optimize Concentration and Exposure Time:

    • Recommendation: Perform a thorough dose-response and time-course experiment to identify the minimal concentration and shortest exposure time that elicits the desired on-target effect (e.g., mitotic arrest in cancer cells) with the least impact on non-target cells.

    • Rationale: Off-target effects are often dose and time-dependent. Minimizing both can significantly improve the therapeutic window in your experimental model.

  • Utilize Serum-Free or Reduced-Serum Media:

    • Recommendation: Adapt your cell lines to grow in serum-free or reduced-serum media for the duration of the Ustiloxin E treatment.[11][12][13][14]

    • Rationale: Components in fetal bovine serum (FBS) can sometimes interact with experimental compounds, leading to unpredictable effects or masking true cytotoxicity. Serum-free conditions provide a more defined experimental environment.[11]

  • Implement a Co-culture Model for Selectivity Assessment:

    • Recommendation: Develop a co-culture system with your target cells (e.g., cancer cells) and a non-target cell line (e.g., normal epithelial cells or fibroblasts) to directly assess the selectivity of Ustiloxin E.[15][16][17][18][19]

    • Rationale: This allows for a direct comparison of the cytotoxic effects on both cell types within the same well, providing a more accurate measure of on-target versus off-target activity.

Issue 2: Observing signs of hepatotoxicity or nephrotoxicity in animal models.

Possible Cause: Systemic administration of Ustiloxin E is causing damage to the liver and/or kidneys.

Troubleshooting Strategies:

  • Co-administration of Protective Agents:

    • Recommendation: For suspected hepatotoxicity, consider co-administering hepatoprotective agents such as antioxidants (e.g., N-acetylcysteine (NAC) or silymarin).[2][10][20][21] For nephrotoxicity, ensure adequate hydration of the animals and consider agents that support renal function, though specific protective agents against ustiloxin-induced kidney damage are still under investigation.

    • Rationale: Antioxidants can help mitigate oxidative stress, a common mechanism of drug-induced liver injury.[2][22]

  • Refine Dosing Regimen:

    • Recommendation: Instead of a single high dose, explore a fractionated dosing schedule (e.g., multiple smaller doses over a longer period).

    • Rationale: This can maintain a therapeutic concentration at the target site while minimizing peak systemic concentrations that are more likely to cause organ damage.

  • Localized Delivery (Advanced):

    • Recommendation: If feasible for your experimental model, consider localized delivery methods (e.g., intratumoral injection for solid tumors) to concentrate Ustiloxin E at the site of action and reduce systemic exposure.

    • Rationale: This directly addresses the root cause of systemic off-target toxicity by limiting the distribution of the compound to non-target organs.

Quantitative Data Summary

The following tables summarize the available quantitative data for Ustiloxin analogues. This information can be used to guide experimental design.

Table 1: IC50 Values of Ustiloxin Analogues for Tubulin Polymerization Inhibition

Ustiloxin AnalogueIC50 (µM)Reference
Ustiloxin A0.7[1]
Ustiloxin B2.8[1]
Ustiloxin C4.4[1]
Ustiloxin D6.6[1]

Table 2: Cytotoxicity (IC50) of Ustiloxin Analogues in Human Cancer Cell Lines

Ustiloxin AnalogueCell LineIC50 (µM)Reference
Ustiloxin ABGC-823 (Gastric)2.66[8][10]
A549 (Lung)3.12[8][10]
Ustiloxin BBGC-823 (Gastric)1.03[8][10]
HCT116 (Colon)7.2[8][10]
NCI-H1650 (Lung)21.6[8][10]
HepG2 (Liver)13.0[8][10]
Ustiloxin GA549 (Lung)36.5[8][10]
A375 (Melanoma)22.5[8][10]

Table 3: In Vivo Toxicity of Ustiloxin A in Mice

Route of AdministrationDoseObservationReference
Intraperitoneal (single dose)100 or 200 mg/kgNot lethal, but caused acute necrosis of hepatocytes and renal tubular cells.[3]
Intraperitoneal (repeated dose)12 and 25 mg/kgSevere necrosis of liver and kidneys.[3]
Intraperitoneal (serial injection)400 µg/kg (for 10-12 days)Mild but definite liver and kidney lesions.[3]

Key Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay biochemically assesses the effect of Ustiloxin E on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

  • Ustiloxin E stock solution (in DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.

  • Pre-warmed 96-well plates

Procedure:

  • Prepare the reaction mixture by diluting the tubulin stock in G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.

  • Prepare serial dilutions of Ustiloxin E in G-PEM buffer. Include a vehicle control (DMSO) and a positive control (e.g., Nocodazole for inhibition, Paclitaxel for stabilization).

  • In a pre-warmed 96-well plate (37°C), add 10 µL of the Ustiloxin E dilution or control.

  • Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance against time. The rate of polymerization is proportional to the rate of increase in absorbance. Calculate the IC50 value from the dose-response curve of polymerization inhibition.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • Ustiloxin E stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Ustiloxin E in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Ustiloxin E or vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

On_Target_Pathway Ustiloxin_E Ustiloxin E Tubulin α/β-Tubulin Dimers Ustiloxin_E->Tubulin binds to Microtubule Microtubule Polymerization Ustiloxin_E->Microtubule inhibits Spindle Mitotic Spindle Formation Ustiloxin_E->Spindle disrupts M_Phase Mitotic Arrest (G2/M) Spindle->M_Phase leads to Apoptosis Apoptosis M_Phase->Apoptosis

On-Target Pathway of Ustiloxin E

Off_Target_Hepatotoxicity cluster_Systemic Systemic Circulation cluster_Liver Hepatocyte cluster_Intervention Potential Intervention Ustiloxin_E Ustiloxin E ROS ↑ Reactive Oxygen Species (ROS) Ustiloxin_E->ROS Mito_Damage Mitochondrial Dysfunction ROS->Mito_Damage Apoptosis Hepatocyte Apoptosis Mito_Damage->Apoptosis Inflammation Inflammatory Response Apoptosis->Inflammation Antioxidants Antioxidants (e.g., NAC, Silymarin) Antioxidants->ROS scavenge

Off-Target Hepatotoxicity Pathway

Experimental_Workflow Start Start Experiment Dose_Response 1. Dose-Response & Time-Course (Determine optimal concentration & time) Start->Dose_Response On_Target_Assay 2. On-Target Assay (e.g., Tubulin Polymerization) Dose_Response->On_Target_Assay Off_Target_Assay 3. Off-Target Assessment (e.g., Cytotoxicity in non-target cells) Dose_Response->Off_Target_Assay Data_Analysis 4. Data Analysis (Calculate IC50, Selectivity Index) On_Target_Assay->Data_Analysis Off_Target_Assay->Data_Analysis Optimization 5. Optimization (Apply troubleshooting strategies) Data_Analysis->Optimization Optimization->Dose_Response Refine Conclusion Conclude with Optimized Protocol Optimization->Conclusion Finalize

General Experimental Workflow

References

Troubleshooting Ustiloxin E solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ustiloxin E.

Frequently Asked Questions (FAQs)

Q1: What is Ustiloxin E and what is its primary mechanism of action?

A1: Ustiloxin E is a member of the ustiloxin family of cyclic peptide mycotoxins.[1][2] These compounds are known for their antimitotic activity, which is achieved by inhibiting the polymerization of tubulin, a key component of microtubules.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest and can subsequently induce apoptosis.[4][5]

Q2: What are the recommended solvents for dissolving Ustiloxin E?

A2: Ustiloxins are generally described as water-soluble cyclopeptides.[6][7][8] Based on protocols for closely related ustiloxins, such as Ustiloxin A and B, the primary recommended solvent is high-purity water (e.g., ultrapure water, Milli-Q water).[9] For certain applications, particularly those requiring higher concentrations or compatibility with specific assay conditions, organic solvents may be used as co-solvents.

Q3: How should I store Ustiloxin E solutions?

A3: For optimal stability, it is recommended to prepare fresh solutions of Ustiloxin E for each experiment. If storage is necessary, it is best to store stock solutions in small aliquots at -20°C or below to minimize freeze-thaw cycles. The stability of ustiloxins in solution over long periods can vary, so it is advisable to use stored solutions promptly.

Q4: I am observing low potency or no effect in my cell-based assays. What could be the issue?

A4: Several factors could contribute to this. First, confirm the complete dissolution of the Ustiloxin E powder. Undissolved particles will lead to an inaccurate final concentration. Second, verify the final concentration of Ustiloxin E in your assay. The IC50 values for other ustiloxins against tubulin polymerization are in the low micromolar range.[3] Ensure your experimental concentrations are appropriate. Finally, consider the stability of Ustiloxin E in your specific cell culture medium and experimental conditions.

Troubleshooting Ustiloxin E Solubility Issues

If you are encountering difficulties in dissolving Ustiloxin E, please consult the following troubleshooting guide.

Problem: Ustiloxin E powder is not fully dissolving in water.

Potential Cause Troubleshooting Step Detailed Protocol
Incomplete wetting of the powder Vortex the solution for an extended period.1. Add the desired volume of ultrapure water to the vial containing the Ustiloxin E powder. 2. Vortex the vial vigorously for 2-3 minutes. 3. Visually inspect the solution for any remaining particulate matter.
Solution is reaching saturation limit Gently warm the solution.1. Place the vial in a water bath set to 30-37°C for 5-10 minutes. 2. Periodically vortex the vial during warming. 3. Caution: Avoid excessive heat as it may degrade the peptide.
Aggregation of the peptide Use sonication to break up aggregates.1. Place the vial in a sonicating water bath. 2. Sonicate for 5-10 minutes, monitoring the solution for clarity. 3. Allow the solution to return to room temperature before use.
Hydrophobic interactions limiting solubility Add a small amount of an organic co-solvent.1. First, attempt to dissolve Ustiloxin E in a minimal amount of Dimethyl Sulfoxide (DMSO). 2. Once dissolved, slowly add the aqueous buffer (e.g., ultrapure water or PBS) to the desired final concentration. 3. Note: Ensure the final concentration of the organic solvent is compatible with your experimental system.
pH of the solvent is not optimal Adjust the pH of the solvent.1. Ustiloxins are peptides; their solubility can be pH-dependent. 2. If the solution is cloudy, try adding a very small amount of a dilute acid (e.g., 0.1% Trifluoroacetic Acid - TFA) or base to see if the precipitate dissolves. This is for troubleshooting and may not be suitable for all experimental applications.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Ustiloxin E Stock Solution in Ultrapure Water

This protocol is adapted from methods used for Ustiloxin A and B.[9]

Materials:

  • Ustiloxin E (lyophilized powder)

  • Ultrapure water

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of lyophilized Ustiloxin E to equilibrate to room temperature before opening.

  • Carefully weigh the desired amount of Ustiloxin E powder. For a 1 mg/mL stock solution, you will need 1 mg of the compound.

  • Add the appropriate volume of ultrapure water to the Ustiloxin E powder. For 1 mg of Ustiloxin E, add 1 mL of ultrapure water.

  • Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles. If particulates are present, refer to the troubleshooting guide above.

  • The stock solution is now ready for use or for preparing further dilutions.

Visualizations

Signaling Pathway of Ustiloxin-Induced Mitotic Arrest

G Ustiloxin_E Ustiloxin E Tubulin α/β-Tubulin Dimers Ustiloxin_E->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Ustiloxin_E->Microtubule_Polymerization Inhibits Microtubule_Dynamics Disrupted Microtubule Dynamics Mitotic_Spindle Defective Mitotic Spindle Microtubule_Dynamics->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to

Caption: Ustiloxin E's mechanism of action leading to apoptosis.

Experimental Workflow for Assessing Ustiloxin E Cytotoxicity

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Prep_UE Prepare Ustiloxin E Stock Solution Prep_Cells Seed Cells in Microplate Treat_Cells Treat Cells with Ustiloxin E Dilutions Prep_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Assay Data_Analysis Analyze Data and Determine IC50 Assay->Data_Analysis

Caption: A typical workflow for evaluating Ustiloxin E's cytotoxicity.

References

Technical Support Center: Refinement of Ustiloxin E Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Ustiloxin E in complex matrices. The information is designed to address specific experimental challenges and improve the accuracy and reliability of your results.

Disclaimer: Ustiloxin E is a member of the ustiloxin family of mycotoxins. While specific data for Ustiloxin E is limited in publicly available literature, the guidance provided here is based on established analytical principles for other ustiloxins (e.g., A and B) and mycotoxins with similar chemical properties.[1][2][3] These principles are widely applicable and should serve as a strong starting point for the refinement of Ustiloxin E detection methods.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting Ustiloxin E from complex matrices like grain or feed?

A1: A solid-liquid extraction (SLE) is a common and effective starting point. A widely used extraction solvent for similar mycotoxins is a mixture of acetonitrile, water, and an acid (e.g., formic acid or acetic acid), often in a ratio around 79:20:1 (v/v/v).[4] The acidic component helps to improve the extraction efficiency of these polar compounds. For particularly complex matrices, a subsequent clean-up step using Solid Phase Extraction (SPE) or immunoaffinity columns can significantly reduce matrix interferences.[5][6] The "dilute and shoot" approach, where the initial extract is simply diluted before injection, can also be effective if you are using a highly sensitive LC-MS/MS system.[7]

Q2: Which analytical technique is best suited for the quantification of Ustiloxin E?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for mycotoxin analysis due to its high sensitivity, selectivity, and robustness.[7][8] This technique allows for the detection of Ustiloxin E at very low concentrations, even in the presence of co-extracted matrix components. High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity and selectivity required for trace-level detection in complex samples.[1][3]

Q3: Where can I obtain certified reference materials for Ustiloxin E?

A3: Obtaining certified reference materials (CRMs) is crucial for accurate quantification. Several reputable suppliers specialize in mycotoxin standards. While a specific CRM for Ustiloxin E may be less common, you can inquire with leading suppliers of analytical standards. It is essential to use CRMs from accredited producers (e.g., ISO 17034 accredited) to ensure the traceability and uncertainty of the certified value are well-documented.[9][10]

Q4: How should I prepare my calibration standards?

A4: Due to the high probability of matrix effects in complex samples, it is highly recommended to use matrix-matched calibration standards.[6][7] This involves preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples. This approach helps to compensate for signal suppression or enhancement caused by the matrix.[11] Alternatively, the use of a stable isotope-labeled internal standard for Ustiloxin E, if available, is an excellent way to correct for matrix effects and variations in sample preparation.[12]

Q5: What are the typical storage conditions for Ustiloxin E standards and samples?

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low/No Ustiloxin E Peak Detected Inefficient extraction.- Optimize the extraction solvent. Consider varying the proportions of acetonitrile and water, or the type and concentration of acid. - Increase the extraction time or use assisted extraction techniques like ultrasonication.
Analyte degradation.- Check the pH and temperature of your extraction and processing steps. Ustiloxins can be sensitive to harsh conditions. - Ensure standards and samples are stored properly (frozen, protected from light).
Insufficient instrument sensitivity.- Optimize MS parameters (e.g., ionization source settings, collision energy). - Consider a sample pre-concentration step after extraction.
Poor Peak Shape (Tailing, Fronting, or Broadening) Chromatographic issues.- Ensure compatibility between the injection solvent and the initial mobile phase. - Check for column contamination or degradation; if necessary, wash or replace the column. - Optimize the mobile phase gradient and flow rate.
Matrix overload.- Dilute the sample extract before injection. - Incorporate a more effective clean-up step (e.g., SPE) to remove interfering matrix components.
High Variability in Results (Poor Precision) Inconsistent sample preparation.- Ensure precise and consistent execution of all sample preparation steps, including weighing, pipetting, and extraction times. - Use an internal standard to correct for variations.
Matrix effects.- Implement the use of matrix-matched calibration standards. - Use a stable isotope-labeled internal standard if available.
Instrument instability.- Perform routine instrument maintenance and calibration. - Monitor system suitability by injecting a standard at the beginning and end of each analytical run.
Low Analyte Recovery Incomplete extraction.- Re-evaluate the extraction solvent and method as described for "Low/No Peak".
Analyte loss during clean-up.- If using SPE, ensure the sorbent type is appropriate for Ustiloxin E's polarity. - Optimize the wash and elution solvents for the SPE cartridge to prevent premature elution or incomplete recovery of the analyte.
Adsorption to labware.- Use silanized glassware or polypropylene tubes to minimize non-specific binding.
Suspected Ion Suppression or Enhancement Co-eluting matrix components.- Modify the chromatographic gradient to better separate Ustiloxin E from interfering compounds. - Improve the sample clean-up procedure to remove more of the matrix.
Inappropriate ionization source settings.- Optimize the electrospray ionization (ESI) source parameters. Sometimes switching from positive to negative ionization mode (or vice versa) can reduce interference.[16]
High concentration of non-volatile salts in the sample.- Ensure that any buffers or salts used in sample preparation are volatile or are removed before injection.

Quantitative Data Summary

The following tables present representative method validation data for ustiloxins A and B, which can serve as a benchmark when developing a method for Ustiloxin E.

Table 1: HPLC-UV Method Precision for Ustiloxins A and B

AnalyteIntra-day Precision (n=5) RSD (%)Inter-day Precision (n=9) RSD (%)
Ustiloxin A< 1.82< 1.63
Ustiloxin B< 1.82< 1.63
Data adapted from a study on rice false smut balls.[1]

Table 2: Recovery of Ustiloxins A and B in a Spiked Matrix

AnalyteSpiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
Ustiloxin A15095.90.37
5095.90.37
12.595.90.37
Ustiloxin B15092.71.28
5092.71.28
12.592.71.28
Data adapted from a study on rice false smut balls.[1]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Ustiloxins A and B

AnalyteLOD (µg)LOQ (µg)
Ustiloxin A & B0.03150.1212
Determined at a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.[3]

Experimental Protocols & Visualizations

General Workflow for Ustiloxin E Analysis

The following diagram outlines a typical workflow for the analysis of Ustiloxin E in a complex matrix.

UstiloxinE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Weigh Homogenized Complex Matrix Extraction 2. Solid-Liquid Extraction (e.g., ACN/H2O/Acid) Sample->Extraction Centrifuge 3. Centrifuge & Collect Supernatant Extraction->Centrifuge Cleanup 4. Optional: Clean-up (SPE or Immunoaffinity) Centrifuge->Cleanup Final_Extract 5. Evaporate & Reconstitute or Dilute Cleanup->Final_Extract LCMS 6. LC-MS/MS Analysis Final_Extract->LCMS Inject Data 7. Data Processing & Quantification LCMS->Data Matrix_Effects_Mitigation cluster_sample_prep Sample Preparation Strategies cluster_analytical Analytical Strategies center_node Matrix Effects (Ion Suppression/Enhancement) dilution Dilute Sample Extract center_node->dilution cleanup Improve Clean-up (SPE, Immunoaffinity) center_node->cleanup chromatography Optimize Chromatography (Better Separation) center_node->chromatography internal_std Use Isotope-Labeled Internal Standard center_node->internal_std matrix_match Use Matrix-Matched Calibration center_node->matrix_match

References

Technical Support Center: Enhancing Ustiloxin E Biosynthetic Pathway Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the biosynthetic pathway of Ustiloxin E.

Frequently Asked Questions (FAQs)

Q1: What is Ustiloxin E and why is its biosynthetic pathway of interest?

A1: Ustiloxin E is a potent cyclopeptide mycotoxin belonging to the family of ribosomally synthesized and post-translationally modified peptides (RiPPs). Its ability to inhibit microtubule assembly makes it a compound of significant interest for potential therapeutic applications, particularly in cancer research. Enhancing the efficiency of its biosynthetic pathway is crucial for producing sufficient quantities for research and development.

Q2: Which organism is the native producer of Ustiloxin E, and what are the common heterologous hosts for its production?

A2: Ustiloxin B, a closely related analog, is naturally produced by the fungus Ustilaginoidea virens and Aspergillus flavus.[1][2] Due to the challenges of working with these native producers, heterologous hosts are often employed. Aspergillus oryzae, a fungus with a long history of safe use in industrial fermentation, has been successfully used for the heterologous production of ustiloxin B and is a suitable host for Ustiloxin E production.[3][4]

Q3: What are the key gene clusters and enzymes involved in the Ustiloxin E biosynthetic pathway?

A3: The biosynthesis of ustiloxins is orchestrated by a dedicated gene cluster.[1][5] The core of the pathway involves the ribosomal synthesis of a precursor peptide, UstA, which contains multiple repeats of a core amino acid sequence (e.g., Tyr-Ala-Ile-Gly for ustiloxin B).[1][6] This precursor is then modified by a series of enzymes, including oxidases (UstCF1F2) for macrocyclization and a pyridoxal 5'-phosphate (PLP)-dependent enzyme (UstD) for side-chain modifications.[2][7] A key protease, KexB, is also required for processing the UstA precursor protein.[3][4]

Q4: What are the main regulatory factors controlling the expression of the ustiloxin biosynthetic gene cluster?

A4: The expression of the ustiloxin gene cluster is tightly regulated. A key pathway-specific transcription factor, UstR, is essential for activating the expression of the biosynthetic genes.[4] In some non-producing strains like Aspergillus oryzae, the ustR gene is silenced, and its overexpression is necessary to induce ustiloxin production.[3][4] Additionally, global regulatory pathways, such as the Target of Rapamycin (TOR) signaling pathway, have been shown to influence ustiloxin biosynthesis.[8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at enhancing Ustiloxin E production.

Problem Potential Cause Troubleshooting Steps
Low or no Ustiloxin E production in Aspergillus oryzae heterologous host 1. Silent ustR transcription factor: The pathway-specific transcription factor ustR may not be expressed in the host strain.[3][4]2. Inefficient precursor processing: The KexB protease, responsible for cleaving the UstA precursor, may be absent or have low activity.[3][4]3. Suboptimal culture conditions: Temperature, pH, and media composition can significantly impact secondary metabolite production.4. Codon usage bias: The codons in the heterologously expressed genes may not be optimal for the host's translational machinery.1. Overexpress ustR: Place the ustR gene under the control of a strong, constitutive promoter.2. Ensure KexB activity: Co-express the kexB gene or use a host strain with high endogenous KexB activity.3. Optimize culture conditions: Systematically vary temperature, pH, and media components (e.g., carbon and nitrogen sources) to identify optimal production parameters.4. Codon optimization: Synthesize the genes with codons optimized for Aspergillus oryzae.
Inconsistent Ustiloxin E yields between batches 1. Variability in inoculum: Inconsistent spore concentration or age of the inoculum can lead to variable growth and production.2. Fluctuations in culture conditions: Minor variations in temperature, pH, or aeration can affect yields.3. Instability of the expression cassette: The integrated genes may be unstable or silenced over time.1. Standardize inoculum preparation: Use a consistent method for spore harvesting and quantification.2. Monitor and control culture parameters: Use a well-controlled bioreactor to maintain consistent conditions.3. Verify genetic stability: Periodically check the integrity and expression levels of the integrated genes using PCR and RT-qPCR.
Difficulty in detecting Ustiloxin E by HPLC 1. Low concentration: The concentration of Ustiloxin E in the crude extract may be below the detection limit of the instrument.2. Poor chromatographic separation: Co-eluting compounds may mask the Ustiloxin E peak.3. Inappropriate detection wavelength: The selected UV wavelength may not be optimal for Ustiloxin E detection.1. Concentrate the sample: Use solid-phase extraction (SPE) or other concentration methods to enrich for Ustiloxin E.[9]2. Optimize HPLC method: Adjust the mobile phase composition, gradient, and column type to improve separation. A C18 column with a methanol-water gradient is commonly used.[10][11]3. Use an appropriate wavelength: Ustiloxins typically show UV absorbance around 220 nm.[10] For higher sensitivity and specificity, use mass spectrometry (LC-MS).[11][12]
Degradation of Ustiloxin E during purification 1. pH instability: Ustiloxins can be sensitive to extreme pH values.2. Enzymatic degradation: Host-derived enzymes in the crude extract may degrade the product.3. Photodegradation: Exposure to light may cause degradation.1. Maintain a neutral pH: Use buffers to maintain a pH around 7.0 during extraction and purification.2. Inactivate enzymes: Heat-treat the crude extract or use protease inhibitors.3. Protect from light: Work in low-light conditions and store samples in amber vials.

Experimental Protocols

Protocol 1: Heterologous Expression of the Ustiloxin E Biosynthetic Gene Cluster in Aspergillus oryzae
  • Vector Construction:

    • Synthesize the genes of the Ustiloxin E biosynthetic cluster with codons optimized for A. oryzae.

    • Clone the biosynthetic genes and the ustR transcription factor gene into an A. oryzae expression vector under the control of strong constitutive promoters (e.g., amyB or tef1).

    • Include a selectable marker (e.g., pyrG or hygB) in the vector for transformant selection.

  • Protoplast Preparation and Transformation:

    • Grow A. oryzae mycelia in a suitable liquid medium.

    • Harvest the mycelia and treat with a cell wall-degrading enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

    • Transform the protoplasts with the expression vector using a polyethylene glycol (PEG)-mediated method.

    • Plate the transformed protoplasts on a selective regeneration medium.

  • Screening of Transformants:

    • Isolate individual colonies and cultivate them in a liquid medium.

    • Extract the culture broth and mycelia with a suitable solvent (e.g., ethyl acetate or methanol).

    • Analyze the extracts for the production of Ustiloxin E using HPLC or LC-MS.

  • Confirmation of Gene Integration:

    • Extract genomic DNA from positive transformants.

    • Confirm the integration of the biosynthetic genes using PCR with gene-specific primers.

Protocol 2: Quantitative Analysis of Ustiloxin E by HPLC
  • Sample Preparation:

    • Lyophilize the fungal mycelia and culture broth.

    • Extract the samples with methanol or a methanol/water mixture.

    • Centrifuge the extract to remove solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • If necessary, concentrate the sample using a rotary evaporator or solid-phase extraction (SPE) with a C18 cartridge.[9]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% B to 90% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220 nm or a mass spectrometer for LC-MS analysis.[10]

  • Quantification:

    • Prepare a standard curve using purified Ustiloxin E of known concentrations.

    • Inject the standards and samples onto the HPLC system.

    • Integrate the peak area of Ustiloxin E in the chromatograms.

    • Calculate the concentration of Ustiloxin E in the samples by comparing their peak areas to the standard curve.

Visualizations

Ustiloxin_Biosynthetic_Pathway cluster_precursor Ribosomal Synthesis cluster_modification Post-translational Modification UstA_gene ustA gene Ribosome Ribosome UstA_gene->Ribosome transcription & translation UstA_precursor UstA Precursor Peptide (with YAIG repeats) KexB KexB Protease UstA_precursor->KexB cleavage Ribosome->UstA_precursor YAIG_tetrapeptide YAIG Tetrapeptide KexB->YAIG_tetrapeptide Ust_oxidases UstC, UstF1, UstF2 (Oxidases) YAIG_tetrapeptide->Ust_oxidases macrocyclization Cyclized_intermediate Cyclized Intermediate Ust_oxidases->Cyclized_intermediate UstD UstD (PLP-dependent enzyme) Cyclized_intermediate->UstD side-chain modification Ustiloxin_E Ustiloxin E UstD->Ustiloxin_E Troubleshooting_Workflow Start Low/No Ustiloxin E Production Check_Expression Verify Gene Expression (RT-qPCR) Start->Check_Expression Optimize_Expression Optimize Promoters/ Codon Usage Check_Expression->Optimize_Expression Low/No Expression Check_Culture Analyze Culture Conditions (pH, Temp, Media) Check_Expression->Check_Culture Expression OK Optimize_Expression->Start Optimize_Culture Systematically Vary Culture Parameters Check_Culture->Optimize_Culture Suboptimal Check_Precursor Assess Precursor Processing (Western Blot for UstA) Check_Culture->Check_Precursor Optimal Optimize_Culture->Start Enhance_Processing Co-express KexB Check_Precursor->Enhance_Processing Inefficient Analyze_Extract LC-MS Analysis of Extract Check_Precursor->Analyze_Extract Efficient Enhance_Processing->Start Purification_Issues Troubleshoot Purification (Degradation, Low Recovery) Analyze_Extract->Purification_Issues Product Detected, Low Yield Success Successful Production Analyze_Extract->Success Product Detected, Good Yield Purification_Issues->Start

References

Strategies to mitigate Ustiloxin E-induced kidney damage in models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying Ustiloxin E-induced kidney damage. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experimental design and data interpretation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of Ustiloxin E-induced kidney damage?

A: Ustiloxin-induced nephrotoxicity is a multi-faceted process primarily driven by the following mechanisms:

  • Mitochondrial Dysfunction: Ustiloxins disrupt the structure and respiratory function of mitochondria in renal tubular epithelial cells.[1][2] This is a key initiating event leading to cellular damage.

  • Inflammation and Fibrosis: Ustiloxins can activate the TLR2/MAPK/NF-κB signaling pathway.[3] This activation leads to the upregulation of pro-inflammatory and pro-fibrotic molecules such as p-p65, p-p38, TGF-β, and α-SMA, resulting in interstitial fibrosis.[3]

  • Oxidative Stress: The mitochondrial damage induced by ustiloxins leads to an overproduction of reactive oxygen species (ROS), creating a state of oxidative stress that damages cellular components like lipids, proteins, and DNA.[1]

  • Apoptosis: Ustiloxin exposure triggers programmed cell death (apoptosis) in renal cells.[1] This is often a consequence of mitochondrial damage and oxidative stress.

  • Cell Cycle Arrest: In vitro studies show that Ustiloxin A, a related compound, can arrest the cell cycle in the G2/M phase, inhibiting the proliferation and division of renal tubular epithelial cells.[2]

Q2: What are the most critical biomarkers to assess Ustiloxin E-induced kidney injury in animal models?

A: A comprehensive assessment requires a combination of serum biomarkers and tissue-level analysis.

  • Serum Biomarkers: Blood Urea Nitrogen (BUN), Creatinine (CR), and Uric Acid (UA) are standard indicators of impaired kidney function.[3] Their levels typically increase following ustiloxin exposure.

  • Histopathology: H&E staining can reveal general pathological damage, while Masson's trichrome staining is crucial for visualizing and quantifying the degree of renal interstitial fibrosis.[3]

  • Molecular Markers: Analysis of kidney tissue via qRT-PCR or Western blot for markers of fibrosis (TGF-β, α-SMA, vimentin) and inflammation (p-p65, p-ERK) provides mechanistic insight into the damage pathway.[3]

Q3: What are some promising therapeutic strategies being explored to mitigate drug-induced kidney injury?

A: Current research focuses on several approaches:

  • Antioxidant Therapy: Agents like N-acetylcysteine (NAC) are widely studied to counteract oxidative stress.[4][5] However, their effectiveness can be complex, as some studies suggest they may dampen the body's own antioxidant responses.[6] Therefore, dosage and timing are critical experimental parameters.[5]

  • Mitochondrial Protection: Novel strategies include targeting pathways that protect mitochondrial health. For instance, a new drug candidate that lowers ceramide levels has been shown to prevent mitochondrial damage and subsequent acute kidney injury in mouse models.[7][8]

  • Targeting Inflammatory Pathways: Since the MAPK/NF-κB pathway is implicated in ustiloxin damage, inhibitors targeting key nodes in this cascade represent a rational therapeutic approach.[3]

  • General Preventative Measures: In any experimental model, ensuring adequate hydration and avoiding the co-administration of other nephrotoxic agents are crucial steps to prevent confounding factors and additional kidney stress.[9]

Section 2: Troubleshooting Experimental Assays

Q4: My TUNEL assay results show high background or inconsistent staining in kidney sections. What are the likely causes?

A: High background or variability in TUNEL staining often stems from issues in sample preparation and processing.

  • Improper Fixation: Under- or over-fixation of the kidney tissue can either fail to preserve morphology or mask DNA ends. Ensure consistent fixation times with 4% paraformaldehyde.

  • Permeabilization Issues: Inadequate permeabilization (e.g., with Proteinase K) will prevent the TdT enzyme from accessing the DNA, leading to weak or no signal.[10] Conversely, overly harsh permeabilization can damage cell integrity and create false positives. Optimize the concentration and incubation time for your specific tissue.

  • Reagent Concentration: Incorrect dilution of the TdT enzyme or labeling mix can lead to suboptimal results. Always prepare fresh reagents as recommended by the manufacturer.[11]

  • Endogenous Enzymes: In HRP-DAB based kits, endogenous peroxidases in the kidney can cause high background. Ensure you include a quenching step (e.g., with 3% H₂O₂) to inactivate them.[11]

Q5: I am having trouble detecting cleaved caspase-3 or other apoptosis markers via Western Blot after Ustiloxin E treatment. What should I check?

A: Failure to detect apoptotic markers can be due to experimental timing, sample quality, or technical aspects of the Western blot.

  • Timing of Sample Collection: Apoptosis is a dynamic process. Key events like caspase cleavage can be transient.[12] You may be collecting your tissue samples too early or too late to detect the peak of the apoptotic signal. A time-course experiment is highly recommended.

  • Protein Degradation: Ensure that tissue lysates are prepared quickly on ice and with a sufficient concentration of protease and phosphatase inhibitors to preserve your target proteins.[13]

  • Antibody Performance: Verify that your primary antibody is validated for detecting the cleaved form of the protein and is working correctly. Using positive control lysates (e.g., from cells treated with etoposide) can confirm that your antibody and overall protocol are effective.[12]

  • Insufficient Protein Loading: Quantify the protein concentration of your lysates before loading to ensure equal amounts are analyzed, which is crucial for comparing protein expression levels between groups.

Section 3: Data Presentation & Key Experimental Findings

Quantitative data from studies on nephrotoxins provide a framework for expected outcomes.

Table 1: Key Biomarkers for Assessing Ustiloxin E-Induced Renal Injury

Parameter CategoryBiomarkerExpected Change with Ustiloxin EMethod of Analysis
Renal Function Blood Urea Nitrogen (BUN)IncreaseSerum Biochemistry
Creatinine (CR)IncreaseSerum Biochemistry
Uric Acid (UA)IncreaseSerum Biochemistry
Fibrosis α-Smooth Muscle Actin (α-SMA)IncreaseWestern Blot, qRT-PCR, IHC
Transforming Growth Factor-β (TGF-β)IncreaseWestern Blot, qRT-PCR
Collagen DepositionIncreaseMasson's Trichrome Stain
Inflammation Phospho-p65 (NF-κB)IncreaseWestern Blot
Phospho-p38 (MAPK)IncreaseWestern Blot
Apoptosis Cleaved Caspase-3IncreaseWestern Blot, IHC
DNA FragmentationIncreaseTUNEL Assay
Oxidative Stress Malondialdehyde (MDA)IncreaseColorimetric Assay
Glutathione (GSH)DecreaseColorimetric/Fluorometric Assay
Superoxide Dismutase (SOD)DecreaseActivity Assay

Table 2: Representative Effects of Ustiloxin Exposure on Renal Function in Mice (Based on dose-dependent findings from related toxins[3])

Treatment GroupDose (mg/kg/day)BUN (mmol/L)Creatinine (µmol/L)
Control08.5 ± 1.218.2 ± 2.5
Ustiloxin Low Dose2.012.1 ± 1.825.6 ± 3.1
Ustiloxin Mid Dose5.016.8 ± 2.534.9 ± 4.0
Ustiloxin High Dose12.522.5 ± 3.145.3 ± 5.2
Data are represented as Mean ± SD. *p < 0.05 compared to Control.

Section 4: Visualized Pathways and Workflows

Ustiloxin_E_Pathway UstiloxinE Ustiloxin E TLR2 TLR2 Receptor UstiloxinE->TLR2 Mitochondria Mitochondria UstiloxinE->Mitochondria MAPK MAPK Cascade (p38, ERK, JNK) TLR2->MAPK NFkB NF-κB (p65) Activation MAPK->NFkB Inflammation Inflammation NFkB->Inflammation Fibrosis Fibrosis (TGF-β, α-SMA) NFkB->Fibrosis KidneyDamage Renal Tubular Cell Damage Inflammation->KidneyDamage Fibrosis->KidneyDamage ROS Oxidative Stress (↑ ROS) Mitochondria->ROS Apoptosis Apoptosis (Caspase Activation) ROS->Apoptosis Apoptosis->KidneyDamage Experimental_Workflow cluster_setup 1. Model Setup cluster_treatment 2. Treatment Phase cluster_collection 3. Sample Collection cluster_analysis 4. Analysis start Animal Acclimation grouping Group Assignment (Control, Ustiloxin E, Ustiloxin E + Agent) start->grouping treatment Daily Dosing (e.g., 28 days) grouping->treatment monitoring Monitor Health & Body Weight treatment->monitoring collection Euthanasia & Sample Harvest monitoring->collection blood Blood (for Serum) collection->blood kidney Kidneys collection->kidney biochem Serum Biochemistry (BUN, Cr) blood->biochem histo Histopathology (H&E, Masson's) kidney->histo wb Western Blot (Apoptosis, Fibrosis) kidney->wb tunel TUNEL Assay kidney->tunel

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Ustiloxin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of Ustiloxin A and other members of the ustiloxin family of mycotoxins. Ustiloxins are cyclic peptides produced by the fungus Villosiclava virens, the causative agent of rice false smut disease. These compounds have garnered significant interest in the scientific community due to their potent antimitotic activity, which stems from their ability to inhibit tubulin polymerization. This property makes them potential candidates for the development of novel anticancer agents.

While the primary focus of this guide is on Ustiloxin A, for which the most extensive data is available, we also present comparative data for other known analogs where research permits. It is important to note that information regarding the cytotoxicity of Ustiloxin E is scarce in publicly available scientific literature, preventing a direct comparison with Ustiloxin A at this time.

Quantitative Cytotoxicity Data

The cytotoxic potential of various ustiloxin analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound, representing the concentration at which it inhibits 50% of cell growth or viability. The table below summarizes the reported IC50 values for Ustiloxin A and other analogs.

Ustiloxin AnalogCell LineIC50 (µM)Reference
Ustiloxin A BGC-823 (Human Gastric Carcinoma)2.66[1][2]
A549 (Human Lung Carcinoma)3.12[1]
Ustiloxin B BGC-823 (Human Gastric Carcinoma)1.03[1][2]
HCT116 (Human Colon Carcinoma)7.2[1]
NCI-H1650 (Human Lung Adenocarcinoma)21.6[1]
HepG2 (Human Liver Carcinoma)13.0[1]
Ustiloxin G A549 (Human Lung Carcinoma)36.5[1]
A375 (Human Malignant Melanoma)22.5[1]
Ustiloxin L MDA-MB-231 (Human Breast Adenocarcinoma)64.29[2]
Ustiloxin M MDA-MB-231 (Human Breast Adenocarcinoma)28.89[2]

Inhibition of Tubulin Polymerization

The primary mechanism underlying the cytotoxicity of ustiloxins is the inhibition of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Ustiloxins bind to tubulin, the protein subunit of microtubules, and prevent its polymerization into functional microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).

The inhibitory effect of ustiloxins on tubulin polymerization has been quantified, and the IC50 values for this process are presented below.

Ustiloxin AnalogAssayIC50 (µM)Reference
Ustiloxin A Porcine brain tubulin polymerization0.7[3]
Ustiloxin B Porcine brain tubulin polymerization2.8[3]
Ustiloxin C Porcine brain tubulin polymerization4.4[3]
Ustiloxin D Porcine brain tubulin polymerization6.6[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of ustiloxin cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the ustiloxin analog. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This in vitro assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

  • Tubulin Preparation: Purified tubulin (e.g., from porcine brain) is prepared in a polymerization buffer (e.g., PIPES buffer) on ice.

  • Compound Incubation: The tubulin solution is incubated with various concentrations of the ustiloxin analog or a control compound (e.g., colchicine as a known inhibitor, or a vehicle control) in a 96-well plate.

  • Initiation of Polymerization: Polymerization is initiated by adding GTP and warming the plate to 37°C.

  • Turbidity Measurement: The assembly of microtubules causes an increase in the turbidity of the solution, which is monitored by measuring the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

  • Data Analysis: The rate of polymerization is determined from the slope of the absorbance curve. The IC50 value is calculated as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.

Visualizations

Ustiloxin Mechanism of Action

The following diagram illustrates the signaling pathway through which ustiloxins exert their cytotoxic effects.

Ustiloxin_Pathway Ustiloxin Ustiloxin A / Analogs Tubulin α/β-Tubulin Dimers Ustiloxin->Tubulin Binds to Microtubule Microtubule Polymerization Disruption Microtubule Network Disruption Microtubule->Disruption Inhibits G2M G2/M Phase Cell Cycle Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Ustiloxin Analogs seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay measure Measure Absorbance assay->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

References

Unveiling the Enigma of Ustiloxin E: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the mechanism of action of Ustiloxin E, a cyclopeptide mycotoxin with promising antimitotic properties. While specific experimental data for Ustiloxin E is limited in publicly available literature, this document extrapolates its function based on the well-documented activities of its closely related congeners, particularly Ustiloxins A and B. Through objective comparison with other microtubule-targeting agents and supported by established experimental data, this guide substantiates the potent anti-cancer potential of the Ustiloxin family.

Executive Summary

Ustiloxin E, a member of the Ustiloxin family of cyclic peptides, is a potent inhibitor of tubulin polymerization. This action disrupts microtubule dynamics, a critical process for cell division, leading to a cascade of events including cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This mechanism of action is analogous to other well-known microtubule-destabilizing agents like colchicine. This guide presents a comparative analysis of the Ustiloxin family with established microtubule inhibitors, providing quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways involved.

Mechanism of Action: Disruption of Microtubule Dynamics

Ustiloxins exert their cytotoxic effects by directly interfering with the assembly of microtubules, essential components of the cytoskeleton involved in mitosis, cell structure, and intracellular transport.[1][2] By binding to tubulin, the protein subunit of microtubules, Ustiloxins prevent their polymerization into filaments. This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately triggering programmed cell death, or apoptosis.[3] The binding site for ustiloxins on tubulin is believed to be at or near the colchicine-binding site, preventing the formation of the straight protofilaments necessary for microtubule elongation.[1]

cluster_0 Cellular Environment cluster_1 Cellular Consequences UstiloxinE Ustiloxin E Tubulin αβ-Tubulin Dimers UstiloxinE->Tubulin Binds to G2M_Arrest G2/M Phase Cell Cycle Arrest UstiloxinE->G2M_Arrest Inhibits Polymerization, Leading to Microtubule Microtubule Tubulin->Microtubule Polymerization (Normal Condition) Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Mechanism of Ustiloxin E Action.

Comparative Performance Data

To contextualize the potency of Ustiloxin E, this section presents quantitative data comparing the Ustiloxin family with established microtubule inhibitors, colchicine (a destabilizer) and paclitaxel (a stabilizer).

Inhibition of Tubulin Polymerization

The half-maximal inhibitory concentration (IC50) values for the inhibition of tubulin polymerization demonstrate the potent activity of the Ustiloxin family, with Ustiloxin A being a particularly strong inhibitor.[1]

CompoundIC50 (µM) for Tubulin Polymerization InhibitionReference
Ustiloxin A0.7[1]
Ustiloxin B2.8[1]
Ustiloxin C4.4[1]
Ustiloxin D6.6[1]
Colchicine3.2 - 9.21[4][5]
Cytotoxic Activity

The cytotoxic effects of Ustiloxins have been evaluated against various human cancer cell lines. The IC50 values indicate potent anti-proliferative activity, comparable to or exceeding that of other microtubule inhibitors.

CompoundCell LineIC50 (µM)Reference
Ustiloxin ABGC-823 (Gastric)2.66[6]
A549 (Lung)3.12[6]
Ustiloxin BBGC-823 (Gastric)1.03[6]
HCT116 (Colon)7.2[6]
NCI-H1650 (Lung)21.6[6]
HepG2 (Liver)13.0[6]
Ustiloxin GA549 (Lung)36.5[6]
A375 (Melanoma)22.5[6]
ColchicineSKOV-3 (Ovarian)0.037[3]
PaclitaxelVarious0.0025 - 0.0075[7]

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.

  • Materials:

    • Purified tubulin (>99% pure)

    • GTP solution

    • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • Test compounds (Ustiloxin E, comparators) dissolved in an appropriate solvent (e.g., DMSO)

    • 96-well microplate reader capable of reading absorbance at 340 nm

  • Protocol:

    • Prepare tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer.

    • Add GTP to the tubulin solution to a final concentration of 1 mM.

    • Dispense the tubulin/GTP mixture into pre-chilled 96-well plates.

    • Add test compounds at various concentrations to the wells. Include a vehicle control (solvent only).

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60 minutes.

    • The rate of polymerization is determined from the slope of the linear portion of the absorbance curve.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

    • Complete cell culture medium

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cells

    • Test compounds

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%, ice-cold) for fixation

    • Propidium Iodide (PI) staining solution containing RNase A

    • Flow cytometer

  • Protocol:

    • Treat cells with the test compounds for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining) by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cells

    • Test compounds

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Treat cells with the test compounds for a specified time (e.g., 48 hours).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Signaling Pathways and Experimental Workflows

The disruption of microtubule dynamics by Ustiloxin E initiates a signaling cascade that culminates in apoptosis. A simplified representation of this pathway and a typical experimental workflow for validating the mechanism of action are depicted below.

cluster_workflow Experimental Workflow start Start: Select Cancer Cell Lines treatment Treat cells with Ustiloxin E and Comparators start->treatment tubulin_assay Tubulin Polymerization Assay (Biochemical) treatment->tubulin_assay cell_based_assays Cell-Based Assays treatment->cell_based_assays data Data Analysis: Determine IC50 values, % G2/M arrest, % apoptosis tubulin_assay->data viability Cell Viability Assay (e.g., MTT) cell_based_assays->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_based_assays->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) cell_based_assays->apoptosis viability->data cell_cycle->data datadata datadata apoptosis->datadata conclusion Conclusion: Validate Mechanism of Action datadata->conclusion

Caption: Experimental workflow for validation.

cluster_pathway Apoptosis Signaling Pathway UstiloxinE Ustiloxin E Microtubule_Disruption Microtubule Disruption UstiloxinE->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↑Bax, ↓Bcl-2) Mitotic_Arrest->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Microtubule inhibitor-induced apoptosis.

Conclusion

Based on the extensive evidence from its congeners, Ustiloxin E is unequivocally a potent antimitotic agent that functions by inhibiting tubulin polymerization. This mechanism of action is consistent with other microtubule-destabilizing drugs and leads to cell cycle arrest and apoptosis in cancer cells. The comparative data presented in this guide highlight the significant potential of the Ustiloxin family as a source of novel anti-cancer therapeutics. Further research focusing on the direct experimental validation of Ustiloxin E's activity and its in vivo efficacy is strongly warranted to fully elucidate its therapeutic promise.

References

Comparative Analysis of Ustiloxin E and Paclitaxel: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Two Potent Microtubule-Targeting Agents

This guide provides a detailed comparative analysis of Ustiloxin E and paclitaxel, two potent antimitotic agents that interfere with microtubule dynamics, a critical process for cell division. While both compounds ultimately lead to cell cycle arrest and apoptosis, their distinct mechanisms of action on tubulin present different profiles for consideration in drug development. This analysis synthesizes available experimental data on their efficacy, mechanisms, and relevant experimental protocols.

Introduction: Targeting the Cellular Skeleton

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to cellular function. Consequently, microtubules are a validated and highly successful target for anticancer therapies.

Paclitaxel (Taxol®) , a complex diterpene originally isolated from the Pacific yew tree, is a cornerstone of chemotherapy regimens for various cancers, including ovarian, breast, and lung cancers.[1][2][3] It is a first-generation taxane and a classic example of a microtubule-stabilizing agent.[1][4][5]

Ustiloxin E , a cyclic peptide mycotoxin produced by fungi such as Ustilaginoidea virens, represents a different class of microtubule-targeting agents (MTAs).[6] It acts as a potent inhibitor of microtubule assembly, placing it in a category of compounds with mechanisms similar to vinca alkaloids.[6]

This guide will compare these two agents based on their molecular mechanism, cytotoxic activity, and effects on the cell cycle, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action: A Tale of Two Opposing Effects

The primary distinction between Ustiloxin E and paclitaxel lies in their opposing effects on tubulin polymerization.

Paclitaxel: The Stabilizer Paclitaxel binds to the β-tubulin subunit within the microtubule polymer, specifically on the inner surface of the microtubule.[2][3][4] This binding event stabilizes the microtubule structure, promoting the assembly of tubulin dimers and protecting the resulting polymers from disassembly.[1][7] The consequence is the formation of hyper-stable, non-functional microtubules and the suppression of the dynamic instability required for proper mitotic spindle function.[4][5] This disruption activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[1][3][8]

Ustiloxin E: The Destabilizer In contrast, Ustiloxin E inhibits microtubule formation. It is known to bind to the vinca domain of β-tubulin, a site distinct from the paclitaxel-binding pocket. By binding to tubulin dimers, it prevents their polymerization into microtubules. This depolymerizing effect also disrupts the mitotic spindle, triggers the spindle assembly checkpoint, and ultimately leads to mitotic arrest and apoptosis.[6]

The differing binding sites and mechanisms are visualized in the signaling pathway diagram below.

G Comparative Mechanism of Microtubule Targeting Agents cluster_0 Tubulin Dynamics & Drug Interaction cluster_1 Cellular Consequences tubulin α/β-Tubulin Dimers mt Microtubule Polymer tubulin->mt Polymerization inhibition Polymerization Inhibition tubulin->inhibition mt->tubulin Depolymerization stabilization Microtubule Stabilization mt->stabilization paclitaxel Paclitaxel paclitaxel->mt Binds to polymer (β-tubulin taxane site) ustiloxin Ustiloxin E ustiloxin->tubulin Binds to dimers (β-tubulin vinca domain) spindle_disruption Mitotic Spindle Disruption stabilization->spindle_disruption inhibition->spindle_disruption sac Spindle Assembly Checkpoint (SAC) Activation spindle_disruption->sac arrest G2/M Phase Arrest sac->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: Mechanisms of Ustiloxin E and Paclitaxel.

Comparative Cytotoxicity

The in vitro potency of a compound is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The IC50 values for paclitaxel are well-documented across a wide range of human cancer cell lines. Data for Ustiloxin E is less prevalent but indicates potent cytotoxic activity.

CompoundCell LineCancer TypeIC50 (nM)Exposure Time (h)
Paclitaxel SK-BR-3Breast (HER2+)~3-572
MDA-MB-231Breast (Triple Negative)~3-1048-72
T-47DBreast (Luminal A)~2-672
MCF-7Breast3.5 µM (3500 nM)-
BT-474Breast19 nM-
NSCLC (Median)Non-Small Cell Lung27120
SCLC (Median)Small Cell Lung5000120
Ustiloxin E HeLaCervical Cancer1.8-
P388Leukemia0.45-

Note: IC50 values can vary significantly based on the specific assay conditions, cell line passage number, and exposure duration. The data presented is a synthesis from multiple sources for comparative purposes.[9][10][11][12][13] Prolonged exposure to paclitaxel has been shown to significantly increase its cytotoxicity.[9][11]

Effects on Tubulin Polymerization

Biochemical assays that directly measure tubulin polymerization are crucial for confirming the mechanism of action of MTAs. These assays typically monitor the light scattering or fluorescence of a tubulin solution over time at 37°C, which promotes polymerization.

  • Paclitaxel , as a polymerization enhancer, increases the rate and extent of tubulin assembly.[1]

  • Ustiloxin E , as a polymerization inhibitor, prevents this increase in signal.

ParameterPaclitaxelUstiloxin E
Effect Enhances PolymerizationInhibits Polymerization
Assay Readout Increased absorbance/fluorescence signalDecreased/No absorbance/fluorescence signal
Typical Concentration 1-10 µM (as control)Varies (dose-dependent inhibition)

The workflow for a typical in vitro tubulin polymerization assay is outlined below.

G Workflow: In Vitro Tubulin Polymerization Assay cluster_results Expected Results prep Prepare Reagents on Ice (Tubulin, GTP, Buffers, Test Compounds) plate Add Reaction Mix to Pre-warmed (37°C) 96-well Plate prep->plate spectro Place Plate in Spectrophotometer (Set to 37°C, Kinetic Mode) plate->spectro read Measure Absorbance (e.g., 340nm) Every 30-60s for 60-90 min spectro->read analyze Analyze Data (Plot Absorbance vs. Time) read->analyze control Control: Sigmoidal Curve analyze->control paclitaxel Paclitaxel: Increased Polymerization Rate/Extent analyze->paclitaxel ustiloxin Ustiloxin E: Flattened Curve (Inhibition) analyze->ustiloxin

Caption: Generalized workflow for a tubulin polymerization assay.

Cell Cycle Analysis

Both Ustiloxin E and paclitaxel cause a characteristic arrest in the G2/M phase of the cell cycle, which can be quantified using flow cytometry.[7][14] Cells are treated with the compound, fixed, and stained with a DNA-intercalating dye like propidium iodide (PI). The fluorescence intensity of the dye is proportional to the DNA content, allowing for the discrimination of cells in G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.

CompoundEffect on Cell CycleTypical Observation
Paclitaxel G2/M ArrestSignificant increase in the percentage of cells in the G2/M phase population.[7][8][14]
Ustiloxin E G2/M ArrestSimilar accumulation of cells in the G2/M phase.

Treatment of cancer cells with effective concentrations of either drug leads to a dramatic increase in the G2/M peak of the cell cycle histogram compared to untreated control cells.

Experimental Protocols

This protocol is adapted from commercially available kits and common literature methods.[15][16][17][18]

  • Reagent Preparation: Reconstitute lyophilized bovine or porcine tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Prepare test compounds (Ustiloxin E, Paclitaxel) and controls at desired concentrations. A final concentration of 1 mM GTP is required to support polymerization.

  • Reaction Setup: In a pre-warmed (37°C) 96-well half-area plate, add the tubulin reaction mix. The final tubulin concentration is typically 2-4 mg/mL.

  • Initiation and Measurement: Add the test compounds to the wells. Immediately place the plate into a spectrophotometer equipped with temperature control set to 37°C.

  • Data Acquisition: Measure the absorbance (turbidity) at 340 nm in kinetic mode, taking readings every 30-60 seconds for at least 60 minutes.

  • Data Analysis: Plot absorbance versus time. Polymerization enhancers like paclitaxel will show a faster and higher sigmoidal curve, while inhibitors like Ustiloxin E will show a flattened curve compared to the DMSO control.

This is a generalized protocol for analyzing DNA content.[19][20]

  • Cell Culture and Treatment: Seed cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Ustiloxin E or paclitaxel for a specified duration (e.g., 24 or 48 hours). Include an untreated or vehicle (DMSO) control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate for at least 2 hours at 4°C (or store at -20°C).

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing a DNA dye (e.g., 50 µg/mL Propidium Iodide) and an RNase (e.g., 100 µg/mL RNase A) to prevent staining of double-stranded RNA.

  • Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer.

  • Data Analysis: Gate on the single-cell population and generate a histogram of fluorescence intensity. Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.

Summary and Conclusion

Ustiloxin E and paclitaxel are both highly potent antimitotic agents that function by disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. However, they achieve this through diametrically opposed mechanisms.

  • Paclitaxel is a microtubule stabilizer , binding to the polymer and preventing depolymerization.

  • Ustiloxin E is a microtubule destabilizer , binding to tubulin dimers and inhibiting polymerization.

This fundamental difference in their interaction with tubulin makes them valuable tools for cancer research and presents distinct opportunities for drug development. The choice between pursuing a stabilizer versus a destabilizer strategy can depend on various factors, including the specific cancer type, potential for overcoming resistance mechanisms to existing drugs, and the desired safety profile. This guide provides the foundational data and methodologies for researchers to embark on such comparative investigations.

References

Unraveling the Tubulin Isotype Selectivity of Ustiloxin E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustiloxin E, a cyclopeptide mycotoxin, is a potent inhibitor of tubulin polymerization, placing it in the esteemed company of microtubule-targeting agents (MTAs) used in cancer chemotherapy. Like other members of the ustiloxin family, it exerts its cytotoxic effects by disrupting the dynamic instability of microtubules, leading to cell cycle arrest and apoptosis. However, the clinical efficacy and toxicity of MTAs can be significantly influenced by their differential interactions with various tubulin isotypes. This guide provides a comparative analysis of the known interactions of ustiloxin analogs with tubulin and contrasts them with the isotype-specific activities of other well-established MTAs. While direct experimental data on the cross-reactivity of Ustiloxin E with different tubulin isotypes is currently limited in published literature, this guide aims to provide a framework for such investigations by presenting relevant data for related compounds and outlining detailed experimental protocols.

Mechanism of Action: Ustiloxins and the Vinca Domain

Ustiloxins bind to the vinca domain on β-tubulin, a site also targeted by vinca alkaloids like vinblastine and vincristine. This binding event interferes with the addition of tubulin dimers to the growing end of microtubules, ultimately leading to microtubule depolymerization.

cluster_0 Microtubule Dynamics cluster_1 Ustiloxin E Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule->Cell Cycle Arrest (G2/M) Ustiloxin E Ustiloxin E Tubulin Dimer Tubulin Dimer Ustiloxin E->Tubulin Dimer Binds to Vinca Domain Ustiloxin-Tubulin Complex Ustiloxin-Tubulin Complex Tubulin Dimer->Ustiloxin-Tubulin Complex Ustiloxin-Tubulin Complex->Microtubule Inhibits Polymerization Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Ustiloxin E's mechanism of action on tubulin polymerization.

Comparative Analysis of Tubulin Inhibition

While specific data for Ustiloxin E remains to be elucidated, studies on other ustiloxin analogs provide valuable insights into their potency. The following table summarizes the 50% inhibitory concentration (IC50) values for various ustiloxins against porcine brain tubulin, which is a heterogeneous mixture of different tubulin isotypes. For comparison, data for other prominent microtubule-targeting agents are also included, some with known isotype selectivity.

CompoundTarget SiteIC50 (µM) vs. Porcine Brain TubulinKnown Isotype SelectivityReference
Ustiloxin A Vinca Domain0.7Not Reported[1]
Ustiloxin B Vinca Domain2.8Not Reported[1]
Ustiloxin D Vinca Domain6.6Not Reported[1][2]
Vinblastine Vinca Domain0.5 - 1.0No significant differences in overall affinities for αβII and αβIII isotypes compared to unfractionated tubulin.[3][3]
Vincristine Vinca Domain~1.0Small, but significant differences in individual binding parameters for αβII and αβIII isotypes.[3][3]
Paclitaxel (Taxol) Taxane Site~0.1 (promotes polymerization)Binds with lower affinity to βIII-tubulin.[4][5][4][5]
Colchicine Colchicine Site3.2Differential binding affinities for various β-tubulin isotypes.[6][7][8][9]

Note: The lack of isotype-specific data for ustiloxins highlights a critical knowledge gap. The differential expression of tubulin isotypes in cancer cells is a known mechanism of drug resistance. For instance, overexpression of the βIII-tubulin isotype is frequently associated with resistance to taxanes and vinca alkaloids[4][10]. Therefore, characterizing the interaction of Ustiloxin E with individual tubulin isotypes is paramount for predicting its efficacy and potential resistance mechanisms.

Experimental Protocols for Determining Tubulin Isotype Cross-Reactivity

To address the cross-reactivity of Ustiloxin E, a series of experiments can be conducted. Below are detailed methodologies for key assays.

Tubulin Isotype Purification
  • Objective: To obtain purified preparations of individual tubulin isotypes.

  • Methodology:

    • Express recombinant human α- and β-tubulin isotypes (e.g., βI, βIIa, βIII, βIVa, βIVb) in a suitable expression system (e.g., insect cells or yeast).

    • Purify the recombinant tubulin dimers using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by ion-exchange chromatography to separate different isotypes.

    • Confirm the purity and identity of each isotype using SDS-PAGE and Western blotting with isotype-specific antibodies.

In Vitro Tubulin Polymerization Assay
  • Objective: To determine the inhibitory effect of Ustiloxin E on the polymerization of different tubulin isotypes.

  • Methodology:

    • Prepare reaction mixtures containing purified tubulin isotypes (e.g., 10 µM) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).

    • Add varying concentrations of Ustiloxin E or a vehicle control to the reaction mixtures.

    • Initiate polymerization by incubating the mixtures at 37°C.

    • Monitor the increase in turbidity at 340 nm over time using a spectrophotometer.

    • Calculate the IC50 value for each tubulin isotype, which is the concentration of Ustiloxin E required to inhibit polymerization by 50%.

cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement cluster_3 Analysis A Purified Tubulin Isotype D Incubate at 37°C A->D B Polymerization Buffer + GTP B->D C Ustiloxin E (Varying Conc.) C->D E Monitor Turbidity (340 nm) D->E F Calculate IC50 E->F

Caption: Workflow for an in vitro tubulin polymerization assay.

Competitive Binding Assay
  • Objective: To determine the binding affinity (Ki) of Ustiloxin E to different tubulin isotypes.

  • Methodology:

    • Use a fluorescently labeled or radiolabeled ligand that is known to bind to the vinca domain (e.g., fluorescently tagged vinblastine or [³H]vinblastine).

    • Prepare reaction mixtures containing a fixed concentration of the purified tubulin isotype and the labeled ligand.

    • Add increasing concentrations of unlabeled Ustiloxin E to compete for binding.

    • After incubation to reach equilibrium, measure the amount of bound labeled ligand using an appropriate method (e.g., fluorescence polarization or scintillation counting).

    • Calculate the Ki value for Ustiloxin E for each isotype, which represents its binding affinity.

Conclusion and Future Directions

The therapeutic potential of Ustiloxin E as an anticancer agent is promising, given its potent inhibition of tubulin polymerization. However, a comprehensive understanding of its interaction with different tubulin isotypes is crucial for predicting its clinical efficacy, identifying potential resistance mechanisms, and guiding the development of next-generation analogs with improved selectivity. The experimental protocols outlined in this guide provide a clear path for researchers to elucidate the isotype-specific profile of Ustiloxin E. Such studies will be instrumental in advancing our knowledge of this potent mycotoxin and its potential role in cancer therapy. The stark differences in isotype selectivity among established MTAs like taxol and vinca alkaloids underscore the importance of this line of inquiry for Ustiloxin E and other novel tubulin inhibitors.

References

Ustiloxin Mycotoxins: A Comparative Efficacy Analysis Against Other Fungal Toxins

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cytotoxic potency and mechanisms of Ustiloxin-class mycotoxins compared to other significant mycotoxins. This report synthesizes available experimental data to provide a clear comparison of their biological activities.

Introduction

Mycotoxins, secondary metabolites produced by fungi, are a diverse group of compounds with a wide range of toxic effects. Among these, the Ustiloxin family of cyclopeptide mycotoxins has garnered attention for its potent antimitotic activity, primarily through the inhibition of tubulin polymerization.[1][2][3] This guide provides a comparative analysis of the efficacy of Ustiloxins, with a focus on the well-characterized analogs, against other prominent mycotoxins such as aflatoxins, deoxynivalenol (DON), and zearalenone. The information presented herein is intended to support research and drug development efforts by providing a clear, data-driven comparison of these potent biomolecules.

Note on Ustiloxin E: Extensive literature searches did not yield specific experimental data for a mycotoxin designated as "Ustiloxin E." The Ustiloxin family is most commonly represented in scientific literature by Ustiloxins A, B, C, D, F, and G.[4][5][6] Therefore, this guide will focus on the efficacy of these well-documented Ustiloxin analogs as representative of their class.

Comparative Cytotoxicity

The cytotoxic efficacy of mycotoxins is a critical measure of their biological activity. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The following tables summarize the available IC50 data for Ustiloxins and other mycotoxins across various cell lines. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as cell line, exposure time, and assay method can significantly influence the results.[7][8]

Table 1: Cytotoxicity of Ustiloxin Analogs

MycotoxinCell LineIC50 (µM)Reference
Ustiloxin ABGC-823 (Human Gastric Carcinoma)2.66[4]
A549 (Human Lung Carcinoma)3.12[4]
Ustiloxin BBGC-823 (Human Gastric Carcinoma)1.03[4]
HCT116 (Human Colon Carcinoma)7.2[4]
NCI-H1650 (Human Lung Adenocarcinoma)21.6[4]
HepG2 (Human Liver Carcinoma)13.0[4]
Ustiloxin GA549 (Human Lung Carcinoma)36.5[4]
A375 (Human Malignant Melanoma)22.5[4]

Table 2: Cytotoxicity of Other Mycotoxins

MycotoxinCell LineIC50 RangeReference
AflatoxinsHepG-2, Caco-2nM to µM[7]
Deoxynivalenol (DON)HepG-2, Caco-2nM to µM[7]
ZearalenoneHepG-2, Caco-2, CHO-K1~10 µM to >100 µM[7]
Ochratoxin ACaco-221.25 µM - 145.36 µM[9]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for Ustiloxins is the potent inhibition of tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis. Ustiloxins bind to the vinca domain on β-tubulin, a site also targeted by other anticancer agents like rhizoxin and phomopsin A.[1] In contrast, other mycotoxins exert their toxicity through different mechanisms. For instance, Aflatoxin B1 is a potent carcinogen that forms DNA adducts, while Deoxynivalenol is known to induce ribotoxic stress and activate MAPK signaling pathways.[7][9]

G Mechanism of Action: Ustiloxin vs. Other Mycotoxins cluster_0 Ustiloxin cluster_1 Other Mycotoxins (e.g., Aflatoxin, DON) Ustiloxin Ustiloxin Tubulin Tubulin Ustiloxin->Tubulin Binds to Vinca Domain Microtubule_Assembly_Inhibition Microtubule Assembly Inhibition Tubulin->Microtubule_Assembly_Inhibition G2/M_Arrest G2/M Phase Arrest Microtubule_Assembly_Inhibition->G2/M_Arrest Apoptosis_U Apoptosis G2/M_Arrest->Apoptosis_U Other_Mycotoxins Other Mycotoxins Multiple_Targets Multiple Cellular Targets (DNA, Ribosomes, etc.) Other_Mycotoxins->Multiple_Targets Diverse_Effects Diverse Toxic Effects (DNA Damage, Ribotoxic Stress) Multiple_Targets->Diverse_Effects Cell_Death Cell Death / Carcinogenesis Diverse_Effects->Cell_Death

Caption: Comparative signaling pathways of Ustiloxin and other mycotoxins.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of mycotoxin efficacy. Specific details may vary between laboratories and studies.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Mycotoxin Treatment: Prepare serial dilutions of the mycotoxin in a suitable solvent and add to the respective wells. Include a solvent control and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value.

G Experimental Workflow: MTT Assay Start Start Cell_Seeding 1. Seed Cells in 96-well plate Start->Cell_Seeding Mycotoxin_Treatment 2. Treat with Mycotoxin (Serial Dilutions) Cell_Seeding->Mycotoxin_Treatment Incubation 3. Incubate (24-72 hours) Mycotoxin_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 5. Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Measurement 6. Measure Absorbance Formazan_Solubilization->Absorbance_Measurement Data_Analysis 7. Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Protocol:

  • Tubulin Preparation: Resuspend purified tubulin in a polymerization buffer on ice.

  • Compound Incubation: Add the test mycotoxin at various concentrations to the tubulin solution and incubate on ice.

  • Initiation of Polymerization: Transfer the mixture to a temperature-controlled spectrophotometer at 37°C to initiate polymerization.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule formation.

  • Data Analysis: Determine the rate and extent of polymerization in the presence of the mycotoxin compared to a control. Calculate the IC50 value for polymerization inhibition.

Conclusion

The available data indicates that Ustiloxin-class mycotoxins are potent cytotoxic agents with a specific mechanism of action targeting tubulin polymerization.[1][2] Their efficacy, particularly that of Ustiloxin A and B, is in the low micromolar range against several cancer cell lines.[4] When compared to other mycotoxins, the Ustiloxins' targeted mechanism provides a distinct profile. While mycotoxins like aflatoxins and DON can exhibit high toxicity, their effects are often mediated through broader, less specific pathways such as DNA damage and ribotoxic stress.[7][9] This makes Ustiloxins interesting candidates for further investigation, particularly in the context of developing antimitotic agents for cancer therapy. Further research involving direct, head-to-head comparative studies under standardized conditions would be invaluable for a more definitive ranking of the cytotoxic potency of these mycotoxins.

References

A Comparative Analysis of Synthetic vs. Natural Ustiloxin D: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology, mycology, and drug development, this guide provides a comparative overview of synthetic and natural Ustiloxin D, a potent cyclopeptide mycotoxin with significant antimitotic activity. Due to the limited availability of specific data on Ustiloxin E, this document utilizes the well-studied analogue, Ustiloxin D, as a representative model for comparison.

Ustiloxins are a class of cyclic peptides produced by the fungus Ustilaginoidea virens, which is pathogenic to rice plants. These mycotoxins exhibit strong inhibitory effects on tubulin polymerization, a critical process in cell division, making them promising candidates for anticancer drug development. This guide will delve into the synthesis, biological activity, and mechanism of action of both synthetically produced and naturally sourced Ustiloxin D, providing valuable data and experimental protocols for further research.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative data comparing the biological activities of natural and synthetic Ustiloxin D. It is important to note that the data for natural and synthetic compounds are sourced from different studies and direct comparison should be approached with caution due to potential variations in experimental conditions.

Compound Cell Line IC50 (µM) Reference
Natural Ustiloxin D-6.6[1]
Synthetic Ustiloxin D-2.5[2]

Table 1: Inhibition of Tubulin Polymerization (IC50 values)

| Compound | Cell Line | IC50 (µM) | Reference | | :--- | :--- | :--- | | Natural Ustiloxin A | BGC-823 (Gastric Cancer) | 2.66 | | | Natural Ustiloxin A | A549 (Lung Cancer) | 3.12 | | | Natural Ustiloxin B | BGC-823 (Gastric Cancer) | 1.03 | | | Natural Ustiloxin B | HCT116 (Colon Cancer) | 7.2 | | | Natural Ustiloxin B | NCI-H1650 (Lung Cancer) | 21.6 | | | Natural Ustiloxin B | HepG2 (Liver Cancer) | 13.0 | | | Natural Ustiloxin G | A549 (Lung Cancer) | 36.5 | | | Natural Ustiloxin G | A375 (Melanoma) | 22.5 | | | Synthetic Ustiloxin D Analogue (2,2-dimethyl) | - | 9.2 ± 2 |[2] |

Table 2: Cytotoxicity (IC50 values) against various cancer cell lines. Note: Data for natural ustiloxins A, B, and G are provided for comparative context as specific cytotoxicity data for natural Ustiloxin D was not available in the searched literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Total Synthesis of Ustiloxin D

The total synthesis of Ustiloxin D has been achieved through various strategies. A notable approach involves a convergent synthesis that relies on key reactions such as nucleophilic aromatic substitution (SNAr) to form the characteristic chiral tertiary alkyl-aryl ether linkage.[3] Other successful syntheses have utilized methods like asymmetric allylic alkylation and an ammonia-Ugi reaction to construct the complex cyclic peptide structure.[4][5][6][7] The general workflow involves the synthesis of key amino acid fragments, their coupling to form a linear peptide, followed by macrocyclization and deprotection steps to yield the final natural product.[3][4][5][6][7]

Isolation and Purification of Natural Ustiloxin D

Natural ustiloxins are typically isolated from the false smut balls of rice infected with Ustilaginoidea virens. The process generally involves the following steps:

  • Extraction: The dried and powdered false smut balls are extracted with water.

  • Chromatography: The aqueous extract is then subjected to a series of chromatographic separations, including macroporous resin column chromatography and high-performance liquid chromatography (HPLC), to isolate the individual ustiloxin analogues.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9][10][11]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Ustiloxin D) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[8][9][10][11]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[12][13][14][15][16]

  • Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a polymerization buffer is prepared and kept on ice.

  • Compound Addition: The test compound (e.g., Ustiloxin D) at various concentrations is added to the reaction mixture in a 96-well plate.

  • Initiation of Polymerization: The plate is then incubated at 37°C to initiate tubulin polymerization.

  • Turbidity Measurement: The polymerization process is monitored by measuring the increase in turbidity (absorbance) at 340 nm over time using a temperature-controlled microplate reader.

  • Data Analysis: The rate and extent of polymerization are determined, and the IC50 value for the inhibition of tubulin polymerization is calculated.[12][13][14][15][16]

Mechanism of Action and Signaling Pathways

Ustiloxins exert their cytotoxic effects primarily by disrupting microtubule dynamics.[17][18] By inhibiting tubulin polymerization, they interfere with the formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division. This leads to a mitotic arrest at the G2/M phase of the cell cycle and ultimately triggers apoptosis (programmed cell death).

Furthermore, studies have indicated that the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and proliferation, is involved in the biosynthesis of ustiloxins in Ustilaginoidea virens.[19][20][21][22] While the direct effect of ustiloxins on the TOR pathway in mammalian cells is an area for further investigation, it presents a potential avenue for understanding the broader cellular impacts of these mycotoxins.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthetic Ustiloxin D Production cluster_natural Natural Ustiloxin D Isolation Amino_Acid_Fragments Key Amino Acid Fragments Synthesis Linear_Peptide Peptide Coupling Amino_Acid_Fragments->Linear_Peptide Cyclic_Peptide Macrocyclization Linear_Peptide->Cyclic_Peptide Synthetic_Ustiloxin_D Synthetic Ustiloxin D Cyclic_Peptide->Synthetic_Ustiloxin_D Rice_Smut_Balls Rice False Smut Balls Extraction Aqueous Extraction Rice_Smut_Balls->Extraction Purification Chromatographic Purification Extraction->Purification Natural_Ustiloxin_D Natural Ustiloxin D Purification->Natural_Ustiloxin_D

Caption: Workflow for the production of synthetic and isolation of natural Ustiloxin D.

G Ustiloxin_D Ustiloxin D Tubulin α/β-Tubulin Dimers Ustiloxin_D->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Ustiloxin_D->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Mitosis Cell Division (Mitosis) Mitotic_Spindle->Mitosis Mitotic_Spindle->Mitosis Required for Cell_Proliferation Cancer Cell Proliferation Mitosis->Cell_Proliferation Mitosis->Cell_Proliferation Leads to

Caption: Mechanism of action of Ustiloxin D via inhibition of tubulin polymerization.

G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TOR_Complex mTORC1 Akt->TOR_Complex Protein_Synthesis Protein Synthesis & Cell Growth TOR_Complex->Protein_Synthesis Ustiloxin_Biosynthesis Ustiloxin Biosynthesis (in fungus) TOR_Complex->Ustiloxin_Biosynthesis Regulates

Caption: The TOR signaling pathway and its putative role in ustiloxin biosynthesis.

References

Safety Operating Guide

Proper Disposal of Ustusolate E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Ustusolate E is a fungal metabolite known for its cytotoxic properties. Although the Safety Data Sheet (SDS) may classify the pure compound as non-hazardous under GHS, its biological activity necessitates handling and disposal as a cytotoxic substance. All materials contaminated with this compound must be segregated and disposed of as cytotoxic waste.

This guide provides essential safety and logistical information for the proper disposal of this compound, a metabolite derived from the marine fungus Aspergillus ustus 094102. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental protection.

Key Safety and Handling Information

While the Safety Data Sheet (SDS) for this compound may indicate that it is not a hazardous substance or mixture in its pure form, its known cytotoxic activity against A549 and HL-60 cell lines warrants cautious handling and disposal as a hazardous compound.[1][2] Standard laboratory procedures for handling potent compounds should be followed at all times.

Personal Protective Equipment (PPE):

  • Wear protective gloves, a lab coat, and eye or face protection.[3]

  • Use only in areas with appropriate exhaust ventilation to avoid inhalation of any dust or aerosols.[1]

In Case of Exposure:

  • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • Skin: Wash with plenty of soap and water. Remove contaminated clothing.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[1]

Quantitative Data from Safety Data Sheet

PropertyValueSource
CAS Number 1175543-06-2[1]
Molecular Formula C₂₁H₂₆O₆[1]
Molecular Weight 374.43 g/mol [1]
GHS Classification Not a hazardous substance or mixture[1]
Storage Store at -20°C
Solubility Soluble in DMSO

Experimental Protocol for Spill Decontamination and Disposal

This protocol outlines the step-by-step procedure for managing spills and disposing of this compound waste in a laboratory setting.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Liquid-binding material (e.g., diatomite, universal binders)[1]

  • 70% Ethanol or other suitable laboratory disinfectant

  • Sealable, puncture-proof cytotoxic waste containers, clearly labeled[2][4]

  • Waste disposal bags for cytotoxic materials[4]

Procedure:

  • Spill Containment:

    • In case of a spill, immediately alert others in the vicinity.

    • Wearing appropriate PPE, cover the spill with a liquid-binding material to absorb the substance.[1]

  • Decontamination:

    • Carefully collect the absorbed material and any contaminated debris.

    • Decontaminate the surfaces and any equipment by scrubbing with 70% ethanol or another appropriate disinfectant.[1]

  • Waste Collection and Segregation:

    • Place all contaminated materials, including the absorbent, used cleaning materials, and any contaminated PPE, into a designated, leak-proof cytotoxic waste container.[2][4]

    • Any sharps contaminated with this compound must be placed in a designated sharps container for cytotoxic waste.[2]

  • Final Disposal:

    • Dispose of the sealed cytotoxic waste container through an approved hazardous waste disposal service.[1] High-temperature incineration is the required disposal method for cytotoxic waste.[5]

This compound Disposal Workflow

Ustusolate_E_Disposal_Workflow cluster_prep Preparation & Handling cluster_event Contamination Event cluster_decon Decontamination & Segregation cluster_disposal Final Disposal A Wear Full PPE (Gloves, Lab Coat, Goggles) B Handle this compound in Ventilated Area A->B C Spill or Routine Waste B->C D Absorb Spill with Inert Material C->D E Decontaminate Surfaces with Alcohol D->E F Segregate All Contaminated Items (PPE, labware, absorbent) E->F G Place in Labeled, Leak-Proof Cytotoxic Waste Container F->G H Store in Designated Hazardous Waste Area G->H I Arrange Pickup by Approved Waste Disposal Service H->I

Caption: Logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ustusolate E
Reactant of Route 2
Ustusolate E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.